molecular formula C18H19ClO2 B018832 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one CAS No. 103628-22-4

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Cat. No.: B018832
CAS No.: 103628-22-4
M. Wt: 302.8 g/mol
InChI Key: ZUVNHKQPUCOXAA-UHFFFAOYSA-N
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Description

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, also known as 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, is a useful research compound. Its molecular formula is C18H19ClO2 and its molecular weight is 302.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO2/c1-2-17(14-6-4-3-5-7-14)18(20)15-8-10-16(11-9-15)21-13-12-19/h3-11,17H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVNHKQPUCOXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394694
Record name 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one
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Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

103628-22-4
Record name 1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-butanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one
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Record name 1-[4-(2-CHLOROETHOXY)PHENYL]-2-PHENYL-1-BUTANONE
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Foundational & Exploratory

An In-depth Technical Guide to 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one: A Key Intermediate in Selective Estrogen Receptor Modulator (SERM) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences, the synthesis of active pharmaceutical ingredients (APIs) often relies on a series of meticulously planned chemical transformations. Central to these synthetic pathways are key intermediates, molecules that represent crucial stepping stones towards the final therapeutic agent. 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, with the CAS number 103628-22-4, is a prime example of such a pivotal intermediate. While not a therapeutic agent itself, this butyrophenone derivative is integral to the synthesis of Tamoxifen and its active metabolites, such as Endoxifen, which are cornerstone therapies in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of this compound, offering field-proven insights for researchers and professionals in drug development.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use and handling in a laboratory setting.

PropertyValueSource(s)
CAS Number 103628-22-4[4]
Molecular Formula C₁₈H₁₉ClO₂[4]
Molecular Weight 302.80 g/mol [4]
Appearance White to off-white solid[3]
Melting Point 60-63 °C[5]
Boiling Point 445.3 °C at 760 mmHg[5]
Purity Typically ≥95%[6]
Solubility Soluble in organic solvents such as chloroform and hexanes; insoluble in water.

Safety Profile:

As with any chemical intermediate, proper handling and safety precautions are paramount. The following hazard and precautionary statements are associated with this compound:

  • Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[6]

  • Precautionary Codes: P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P402+P404, P501[6]

  • Signal Word: Warning[6]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

Synthesis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

The most logical and industrially relevant synthetic route to 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the ketone by reacting an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.

Conceptual Synthesis Pathway

The synthesis can be conceptually broken down into two main stages: the preparation of the acylating agent, 2-phenylbutanoyl chloride, and the subsequent Friedel-Crafts acylation with 1-(2-chloroethoxy)benzene.

G cluster_0 Stage 1: Preparation of Acylating Agent cluster_1 Stage 2: Friedel-Crafts Acylation 2-Phenylbutanoic Acid 2-Phenylbutanoic Acid Reaction1 2-Phenylbutanoic Acid->Reaction1 SOCl₂ Thionyl Chloride Thionyl Chloride 2-Phenylbutanoyl Chloride 2-Phenylbutanoyl Chloride Reaction2 2-Phenylbutanoyl Chloride->Reaction2 Reaction1->2-Phenylbutanoyl Chloride 1-(2-Chloroethoxy)benzene 1-(2-Chloroethoxy)benzene 1-(2-Chloroethoxy)benzene->Reaction2 Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction2 Catalyst Target Compound 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one Reaction2->Target Compound

Caption: Overall synthetic strategy for the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Phenylbutanoyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard and efficient transformation, often accomplished using thionyl chloride (SOCl₂).

Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), place 2-phenylbutanoic acid (1.0 eq.).

  • Reagent Addition: Add thionyl chloride (1.2-1.5 eq.) to the flask, either neat or in an inert solvent such as dichloromethane (DCM).

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours, then gently heat to reflux (approximately 40-50 °C) for an additional 2-3 hours to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-phenylbutanoyl chloride is often of sufficient purity for the subsequent Friedel-Crafts reaction. If higher purity is required, distillation under reduced pressure can be performed.[7]

Part 2: Friedel-Crafts Acylation

This step involves the reaction of the prepared 2-phenylbutanoyl chloride with 1-(2-chloroethoxy)benzene using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1-1.3 eq.) and an inert solvent such as dichloromethane (DCM) or dichloroethane (DCE). Cool the suspension to 0-5 °C in an ice bath.

  • Formation of Acylium Ion: Dissolve 2-phenylbutanoyl chloride (1.0 eq.) in the chosen inert solvent and add it dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir at low temperature for 15-30 minutes to facilitate the formation of the acylium ion electrophile.[8][9][10][11]

  • Acylation Reaction: Add 1-(2-chloroethoxy)benzene (1.0 eq.), dissolved in the same solvent, dropwise to the reaction mixture, maintaining the temperature below 10 °C. The rate of addition should be controlled to manage the exothermic nature of the reaction.[8][12]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for several hours (typically 2-6 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching and Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional solvent (e.g., DCM).

  • Washing and Drying: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure to yield the crude product. Purify the crude 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain a white to off-white solid.[8]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of the synthesized intermediate is a critical step in any drug development process. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis (NMR)

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~0.9 ppm (triplet, 3H): Methyl protons of the butyl chain (-CH₂CH₃).

  • ~1.8-2.2 ppm (multiplet, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

  • ~3.8 ppm (triplet, 2H): Methylene protons adjacent to the chlorine atom (-OCH₂CH₂Cl).

  • ~4.2 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen (-OCH₂CH₂Cl).

  • ~4.5 ppm (triplet, 1H): Methine proton alpha to the carbonyl and phenyl group (-CH(Ph)-).

  • ~6.9 ppm (doublet, 2H): Aromatic protons ortho to the chloroethoxy group.

  • ~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the unsubstituted phenyl ring.

  • ~7.9 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • ~12 ppm: Methyl carbon (-CH₂CH₃).

  • ~26 ppm: Methylene carbon of the ethyl group (-CH₂CH₃).

  • ~42 ppm: Methylene carbon adjacent to chlorine (-OCH₂CH₂Cl).

  • ~55 ppm: Methine carbon (-CH(Ph)-).

  • ~68 ppm: Methylene carbon adjacent to the ether oxygen (-OCH₂CH₂Cl).

  • ~114 ppm: Aromatic carbons ortho to the ether linkage.

  • ~127-132 ppm: Aromatic carbons of both phenyl rings.

  • ~163 ppm: Aromatic carbon bearing the ether linkage.

  • ~200 ppm: Carbonyl carbon (C=O).

These predicted values serve as a guide for structural confirmation of the synthesized product.[7]

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC (RP-HPLC) method is well-suited for this non-polar compound.

Exemplary HPLC Method:

ParameterConditionRationale
HPLC System Standard system with UV detectorWidely available and suitable for chromophoric compounds.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for non-polar analytes.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (55:45 v/v)A common mobile phase for Tamoxifen and related compounds, offering good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate providing a balance between analysis time and resolution.
Column Temp. 35 °CEnsures reproducible retention times and can improve peak symmetry.
Detection UV at 256 nmA wavelength where the aromatic ketone system exhibits strong absorbance.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Protocol:

  • Standard Preparation: Prepare a stock solution of the reference standard of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in the mobile phase. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the synthesized product and dissolve it in the mobile phase to a known concentration that falls within the range of the calibration curve.

  • Analysis: Inject the standard solutions and the sample solution onto the equilibrated HPLC system.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by quantifying against the calibration curve. The retention time should match that of the reference standard.

This method, adapted from established protocols for Tamoxifen analysis, provides a robust framework for quality control.[1][13][14][15]

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Synthesized Product B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (256 nm) E->F G Data Acquisition (Chromatogram) F->G H Peak Integration G->H I Purity Calculation (Area %) H->I J Final Report I->J

Caption: A typical workflow for HPLC purity analysis.

Role in the Synthesis of Tamoxifen Metabolites

The primary significance of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one lies in its role as a precursor to Endoxifen, a key active metabolite of Tamoxifen. The chloroethoxy group serves as a masked or protected form of the side chain that is ultimately responsible for the drug's interaction with the estrogen receptor.

The synthetic utility of this intermediate is demonstrated in its conversion to the final drug molecule. This typically involves two key transformations:

  • Grignard Reaction: The ketone carbonyl group is reacted with a Grignard reagent, such as phenylmagnesium bromide, to introduce the third phenyl group, forming a tertiary alcohol.

  • Dehydration and Amination: The tertiary alcohol is then dehydrated to form a mixture of geometric isomers (E and Z) of the triphenylethylene core. The chloroethoxy side chain is subsequently reacted with an amine (e.g., methylamine for Endoxifen synthesis) to install the final functional group. The desired Z-isomer, which has higher biological activity, is then isolated.

G A 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one B Tertiary Alcohol Intermediate A->B 1. Phenyl Grignard Reagent 2. Work-up C Triphenylethylene Intermediate (E/Z mixture) B->C Acid-catalyzed Dehydration D (Z)-Endoxifen C->D 1. Methylamine 2. Isomer Separation

Caption: Synthetic pathway from the intermediate to (Z)-Endoxifen.

This sequence highlights the strategic importance of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, as its structure contains the essential carbon framework and a modifiable side chain necessary for the efficient construction of the final SERM.

Conclusion

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a non-prepossessing molecule that plays a vital, behind-the-scenes role in the production of life-saving medicines. For researchers and professionals in drug development, a comprehensive understanding of its synthesis via Friedel-Crafts acylation, its analytical characterization, and its strategic application in building complex molecules like Endoxifen is essential. The protocols and insights provided in this guide are intended to support the scientific community in the continued development and optimization of synthetic routes for this and other critical pharmaceutical agents. The mastery of such intermediates is, in essence, the mastery of efficient and effective drug manufacturing.

References

  • Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. (2015). Anticancer Research. Available at: [Link]

  • Najan, A. A., & Chakraborty, A. K. (2024). “Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod”. Frontiers in Health Informatics, 13(8). Available at: [Link]

  • Approximating Proton NMR Chemical Shifts in More Complex Cases. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • QbD-Driven Development and Validation of a HPLC Method for Estimation of Tamoxifen Citrate with Improved Performance. (2018). Journal of Chromatographic Science. Oxford Academic. Available at: [Link]

  • A sensitive reversed phase HPLC method for the determination of tamoxifen citrate. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-238.
  • “Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod”. (2024). Frontiers in Health Informatics. Available at: [Link]

  • Friedel-Crafts acylation of benzene. (n.d.). Chemguide.co.uk. Available at: [Link]

  • Experiment 1: Friedel-Crafts Acyl
  • Synthesis of (z)-endoxifen hydrochloride. (2017). Google Patents.
  • Friedel Craft Acylation. (n.d.). Scribd. Available at: [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Available at: [Link]

  • 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. (n.d.). PubChem. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (2006). Magnetic Resonance in Chemistry.
  • Preparation of tamoxifen. (1986). Google Patents.
  • 1-PHENYL-2-BUTANONE(1007-32-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. (n.d.). LookChem. Available at: [Link]

  • Friedel Crafts. (n.d.). Scribd. Available at: [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Available at: [Link]

  • Experiment 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). St. Norbert College.
  • Subscribe & Visit our Website For Notes. (n.d.). Noteskarts.
  • Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021, March 4). YouTube. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS No. 103628-22-4), a compound noted as an intermediate in the synthesis of a metabolite of the anti-cancer drug Tamoxifen.[1][2] Given the limited availability of published experimental data for this specific molecule, this document serves as both a repository for predicted properties and a detailed guide to the experimental methodologies required for their empirical validation. The protocols and theoretical discussions are designed for researchers, scientists, and drug development professionals engaged in the analysis of novel chemical entities. We will cover in silico predictions, experimental determination of core physicochemical properties, structural elucidation techniques, and stability assessment.

Introduction: The Imperative for Physicochemical Profiling

The journey of a chemical entity from discovery to a viable drug product is underpinned by a thorough understanding of its fundamental physicochemical properties. These characteristics—such as solubility, lipophilicity, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. For a molecule like 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, which serves as a synthetic intermediate, a precise characterization is crucial for process optimization, quality control, and understanding potential downstream impurities.[1][2]

This guide is structured to provide a logical workflow, beginning with computational predictions to establish a theoretical baseline, followed by detailed, field-proven experimental protocols for empirical verification.

PART 1: In Silico Physicochemical Prediction

Prior to embarking on extensive laboratory work, in silico modeling provides rapid, cost-effective estimations of key molecular properties. These predictions are derived from the molecule's structure using algorithms trained on large datasets of experimentally determined values.[3][4] For 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (SMILES: CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCCl), several properties can be predicted.[5][6]

Various online platforms and software suites, such as those provided by ACD/Labs, ChemAxon (Chemicalize), and the Virtual Computational Chemistry Laboratory, utilize fragment-based or quantitative structure-property relationship (QSPR) models to generate these predictions.[3][7][8]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight302.80 g/mol [5][9]Influences diffusion, solubility, and formulation.
XLogP34.7[1][5]Predicts lipophilicity, impacting membrane permeability and oral absorption.
Topological Polar Surface Area (TPSA)26.3 Ų[1][5]Correlates with transport properties, particularly blood-brain barrier penetration.
Hydrogen Bond Acceptors2[1]Influences solubility and binding interactions.
Rotatable Bond Count7[1]Relates to conformational flexibility and binding entropy.
Melting Point68-70 °C (hexane)[9]Defines the solid-state properties, crucial for formulation and handling.

Note: These values are computationally derived and require experimental validation.

PART 2: Experimental Determination of Physicochemical Properties

The following sections detail the standard operating procedures for the empirical measurement of the key properties predicted above. The causality behind experimental choices is emphasized to ensure robust and reliable data generation.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology: Capillary Method [10]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[11][12] Introduce the powder into a glass capillary tube (one end sealed) by tapping the open end into the sample pile.[11]

  • Packing: Pack the sample to a height of 2-3 mm by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[11] Proper packing is critical to avoid shrinking effects that can be mistaken for melting.

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.[11]

  • Heating Protocol:

    • Rapid Scan: If the approximate melting point is unknown, heat rapidly to get a rough estimate.[13]

    • Fine Scan: With a new sample, heat rapidly to about 15-20°C below the estimated melting point.[11] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[12]

  • Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability. A systematic approach involves testing the compound in a hierarchical series of solvents.[14][15]

Methodology: Qualitative Solubility Testing

  • General Procedure: Add approximately 10-25 mg of the compound to a test tube containing 0.5-0.75 mL of the solvent.[16][17][18] Agitate the mixture vigorously. Observe for dissolution.

  • Solvent Hierarchy & Interpretation:

    • Water: Test solubility and the pH of the resulting solution with litmus or pH paper.[14][16] Given the high predicted LogP, solubility in water is expected to be very low.

    • 5% NaOH Solution: If insoluble in water, test in 5% NaOH. Solubility indicates an acidic functional group.[14][15] The subject compound is neutral and should be insoluble.

    • 5% NaHCO₃ Solution: Differentiates strong acids (soluble) from weak acids (insoluble).[14][15]

    • 5% HCl Solution: If insoluble in water, test in 5% HCl. Solubility indicates a basic functional group (e.g., an amine).[14][15] The subject compound is neutral and should be insoluble.

    • Concentrated H₂SO₄: Solubility in cold, concentrated sulfuric acid is indicative of compounds containing heteroatoms (like oxygen) or unsaturation (alkene or aromatic rings), which can be protonated.[15][18] The ketone and ether functionalities in the molecule suggest it should be soluble in this medium.

    • Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, acetone, and dichloromethane to guide choices for reaction and purification solvents.

Lipophilicity (LogP/LogD) Determination

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a key predictor of its ADME properties.[4] While the shake-flask method is traditional, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more resource-sparing alternative.[4][19][20] The method correlates the retention time of a compound on a nonpolar stationary phase with known LogP values of a set of standard compounds.[20][21]

Methodology: RP-HPLC for LogP Estimation

  • System: An HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to represent physiological conditions for LogD) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Prepare a set of standard compounds with well-established LogP values spanning a range that is expected to include the analyte (e.g., from LogP 1 to 5).

    • Inject each standard individually under isocratic conditions and record its retention time (t_R).

    • Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k) versus the known LogP values to generate a linear calibration curve.

  • Sample Analysis:

    • Dissolve the target compound in the mobile phase.

    • Inject the sample and determine its capacity factor (k_sample).

  • LogP Calculation: Interpolate the LogP of the target compound from its log(k_sample) value using the calibration curve equation.

PART 3: Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized molecule, ensuring it is the correct compound and free of significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds, providing detailed information about the carbon-hydrogen framework.[22][23][24]

  • ¹H NMR Spectroscopy: This technique identifies the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin splitting).[22][25]

    • Expected Signals:

      • Aromatic Protons: Signals between 7.0-8.0 ppm, likely showing distinct patterns for the two differently substituted phenyl rings.

      • -OCH₂CH₂Cl Protons: Two triplet signals, one for the -OCH₂- group (around 4.2 ppm) and one for the -CH₂Cl group (around 3.8 ppm).

      • -CH(Ph)- Proton: A multiplet (likely a triplet or quartet) around 4.5-5.0 ppm.

      • -CH₂CH₃ Protons: A multiplet for the methylene (-CH₂-) group around 1.8-2.2 ppm and a triplet for the terminal methyl (-CH₃) group around 0.9-1.2 ppm.

  • ¹³C NMR Spectroscopy: This method detects the number of non-equivalent carbon atoms in the molecule.[23][26] Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.[23][26]

    • Expected Signals:

      • Carbonyl Carbon (C=O): A signal in the downfield region, typically >190 ppm.

      • Aromatic Carbons: Multiple signals between 110-160 ppm.

      • Aliphatic Carbons: Signals for the remaining carbons in the upfield region (< 80 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[27][28]

  • Expected Key Absorptions: [29][30]

    • C=O Stretch (Ketone): A strong, sharp absorption band around 1685-1700 cm⁻¹ (conjugated to the aromatic ring).

    • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

    • C-O Stretch (Ether): A distinct band in the 1200-1250 cm⁻¹ region.

    • C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural confirmation.[31]

  • Expected Observations:

    • Molecular Ion (M⁺): A peak at m/z 302 (for ³⁵Cl) and a smaller peak at m/z 304 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

    • Key Fragmentation Pathways:

      • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common for ketones.[32][33] This could lead to the loss of the ethylphenyl group or the chloroethoxyphenyl group, resulting in characteristic acylium ions.

      • McLafferty Rearrangement: While possible, the absence of a γ-hydrogen on the butanone chain makes the classic McLafferty rearrangement unlikely.[31][32][34]

      • Ether Fragmentation: Cleavage at the ether linkage is also a probable fragmentation route.[35]

PART 4: Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand a molecule's intrinsic stability and to identify potential degradation products.[36][37][38] These studies expose the compound to stress conditions more severe than those it would typically encounter during storage.[39] The goal is to achieve 5-20% degradation to ensure that primary degradation pathways are revealed without being overly destructive.[36][40]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method (Monitor parent peak, detect degradants) Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Analyze Oxidative Oxidation (e.g., 3% H₂O₂, RT) Oxidative->HPLC Analyze Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Analyze Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Analyze LCMS LC-MS Analysis (Identify degradant masses) HPLC->LCMS Characterize Peaks Report Report Generation (Degradation pathways, stability profile) LCMS->Report Synthesize Data API API Sample (1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one) API->Acid Expose to API->Base Expose to API->Oxidative Expose to API->Thermal Expose to API->Photo Expose to Control Control Sample (Protected from stress) Control->HPLC Analyze

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways: The most probable point of instability in the molecule is the chloroethoxy group, which could be susceptible to:

  • Hydrolysis: Under acidic or basic conditions, the ether linkage could cleave, or the alkyl chloride could undergo hydrolysis to form an alcohol.

  • Elimination: Basic conditions could promote the elimination of HCl to form a vinyl ether.

Conclusion

The comprehensive characterization of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one requires a synergistic approach combining in silico prediction with rigorous experimental verification. This guide provides the theoretical foundation and practical methodologies for researchers to thoroughly profile this molecule. By systematically determining its melting point, solubility, lipophilicity, structural integrity, and stability, scientists can ensure its quality as a synthetic intermediate and build a robust data package essential for its application in pharmaceutical development. Each protocol is designed to be self-validating, emphasizing precision, reproducibility, and a deep understanding of the scientific principles at play.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

  • Solubility test for Organic Compounds. (2024). Available from: [Link]

  • Solubility test/ Organic lab. (2021). YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Available from: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Structural elucidation by NMR(1HNMR). (PPTX). Slideshare. Available from: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]

  • Melting point determination. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Onyx scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]

  • Virtual Computational Chemistry Laboratory. On-line Software. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Drug Regulatory Affairs. Available from: [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Agilent. (2011). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • ResearchGate. (2025). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • PSEforSPEED. Chemical Properties on Demand - Introducing. Available from: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Cheméo. Chemical and Physical Property Prediction. Available from: [Link]

  • Chemicalize. Instant Cheminformatics Solutions. Available from: [Link]

  • PubChem. 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. Available from: [Link]

  • LookChem. Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. Available from: [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the synthetic compound 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, a known intermediate in the synthesis of a tamoxifen metabolite.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemical analysis. By integrating foundational principles with advanced analytical strategies, this guide details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to unambiguously determine the molecular structure of the target compound. Each section provides not only the theoretical underpinnings of the techniques but also practical, field-tested protocols and data interpretation guidance, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative of Structural Verification

The precise molecular structure of a chemical entity is the bedrock of its physicochemical properties and biological activity. For a compound like 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, which serves as a crucial building block in the synthesis of a pharmacologically relevant molecule, absolute structural confirmation is paramount.[1][2] Any ambiguity in its constitution could have profound implications for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, therefore, presents a multi-faceted spectroscopic approach to achieve an irrefutable structural assignment.

The elucidation process is a logical progression, beginning with the determination of the molecular formula and culminating in the precise mapping of atomic connectivity. This journey of discovery relies on the unique insights provided by each spectroscopic technique, which, when combined, offer a holistic and definitive picture of the molecule's architecture.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into the intricacies of spectroscopic analysis, establishing the molecular formula and the degree of unsaturation is a critical first step.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the cornerstone for determining the elemental composition of a molecule with high accuracy.[3] By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it is possible to deduce a unique molecular formula. For 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, the expected molecular formula is C₁₈H₁₉ClO₂.

Table 1: Predicted High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₁₈H₁₉ClO₂
Monoisotopic Mass 302.1074 g/mol
M+ Peak (³⁵Cl) 302.1074
M+2 Peak (³⁷Cl) 304.1045
Isotopic Ratio (M+ / M+2) Approximately 3:1

The presence of a chlorine atom is readily identified by the characteristic M+ and M+2 isotopic pattern, with an approximate 3:1 intensity ratio, a direct consequence of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4]

Index of Hydrogen Deficiency (IHD)

The Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation, provides valuable information about the number of rings and/or multiple bonds within a molecule. It is calculated from the molecular formula.

For C₁₈H₁₉ClO₂: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 18 - (19/2) - (1/2) + (0/2) + 1 IHD = 18 - 9.5 - 0.5 + 1 IHD = 9

An IHD of 9 suggests the presence of a combination of rings and double bonds. In the proposed structure, this is accounted for by two benzene rings (IHD = 8) and one carbonyl group (IHD = 1).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule.[5] A combination of ¹H and ¹³C NMR, along with two-dimensional techniques, allows for the complete assignment of the molecular skeleton.

Sample Preparation Protocol for NMR

To ensure high-quality NMR spectra, proper sample preparation is crucial.[2][6]

Protocol:

  • Weigh approximately 5-10 mg of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • If necessary, filter the solution to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. Based on the structure of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, the following proton signals are predicted:

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a ~7.9Doublet2HAromatic (ortho to C=O)Deshielded by the electron-withdrawing carbonyl group.
b ~7.3-7.1Multiplet5HPhenyl groupTypical chemical shift for monosubstituted benzene ring protons.
c ~6.9Doublet2HAromatic (ortho to O)Shielded by the electron-donating ether oxygen.
d ~4.5Triplet1HMethine (CH)Alpha to both a phenyl group and a carbonyl group.
e ~4.2Triplet2HMethylene (-OCH₂-)Adjacent to an ether oxygen.
f ~3.8Triplet2HMethylene (-CH₂Cl)Adjacent to an electronegative chlorine atom.
g ~2.1Multiplet2HMethylene (-CH₂CH₃)Adjacent to a methine and a methyl group.
h ~0.9Triplet3HMethyl (-CH₃)Terminal methyl group.

Note: These are predicted chemical shifts and may vary slightly in an experimental spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)AssignmentRationale
~198C=OCarbonyl carbon.
~163Aromatic C-OAromatic carbon attached to the ether oxygen.
~140-125Aromatic CH & C-CPhenyl and p-disubstituted benzene ring carbons.
~114Aromatic CH (ortho to O)Shielded by the ether oxygen.
~68-OCH₂-Methylene carbon attached to the ether oxygen.
~50CHMethine carbon.
~42-CH₂ClMethylene carbon attached to chlorine.
~25-CH₂CH₃Methylene carbon of the ethyl group.
~12-CH₃Methyl carbon.

Note: These are predicted chemical shifts and may vary in an experimental spectrum.

2D NMR Spectroscopy for Unambiguous Assignments

To confirm the assignments made from 1D NMR, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: A COSY experiment would show correlations between adjacent protons, for example, between the methine proton (d) and the methylene protons of the ethyl group (g), and between the two methylene groups of the chloroethoxy moiety (e and f).

  • HSQC: An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the assignments in Tables 2 and 3.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the molecule, which can be used to piece together its structure.[7][8]

Operating Principles and Sample Introduction

For a compound of this nature, Electron Ionization (EI) is a suitable technique.[9]

Protocol:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio.

Predicted Fragmentation Pattern

The fragmentation of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is expected to be driven by the presence of the ketone, ether, and alkyl halide functionalities.

Key Predicted Fragments:

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the chiral center is a likely fragmentation pathway for ketones.[10] This would lead to the formation of an acylium ion.

  • McLafferty Rearrangement: While less likely due to the substitution pattern, a McLafferty rearrangement could occur if a gamma-hydrogen is available.

  • Cleavage of the Chloroethoxy Group: The C-O and C-Cl bonds in the chloroethoxy group are also susceptible to cleavage. The loss of the chloroethoxy group or parts of it would result in characteristic fragment ions.[4][11]

Table 4: Predicted Key Fragments in the Mass Spectrum

m/zPossible Fragment StructureFragmentation Pathway
302/304[C₁₈H₁₉ClO₂]⁺Molecular Ion (M⁺)
239[C₁₆H₁₅O]⁺Loss of -OCH₂CH₂Cl
135[C₉H₁₁O]⁺Acylium ion from cleavage at the carbonyl group
105[C₇H₅O]⁺Benzoyl cation
91[C₇H₇]⁺Tropylium ion
63/65[CH₂CH₂Cl]⁺Chloroethyl cation

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[12][13]

Sample Preparation and Analysis (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Protocol:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one sample onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Collect the IR spectrum.

Characteristic Absorption Bands

The IR spectrum of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is expected to show several characteristic absorption bands.

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2960-2850C-H stretchAliphatic
~1685C=O stretchAryl Ketone
~1600, ~1510, ~1460C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
~1180C-O stretchAlkyl Ether
~750-650C-Cl stretchAlkyl Halide

The strong absorption band around 1685 cm⁻¹ is particularly diagnostic for the aryl ketone carbonyl group.[14][15] The presence of both aryl and alkyl C-O stretching bands, along with the C-Cl stretch, would provide strong evidence for the chloroethoxy phenyl moiety.

Integrated Workflow for Structural Elucidation

The definitive structural elucidation of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one requires the integration of data from all three spectroscopic techniques. The following workflow illustrates the logical progression of this process.

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Data Acquisition cluster_2 Data Interpretation & Structure Assembly cluster_3 Final Structure Confirmation HRMS High-Resolution Mass Spectrometry IHD Calculate Index of Hydrogen Deficiency HRMS->IHD Provides Molecular Formula Assemble Assemble Structural Fragments IHD->Assemble Guides Structure Assembly NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) NMR_Interp Assign Proton and Carbon Signals Establish C-H Framework NMR->NMR_Interp MS Mass Spectrometry (EI) MS_Interp Analyze Fragmentation Pattern Confirm Molecular Weight MS->MS_Interp IR Infrared Spectroscopy (ATR-FTIR) IR_Interp Identify Key Functional Groups IR->IR_Interp NMR_Interp->Assemble MS_Interp->Assemble IR_Interp->Assemble Final_Structure Propose Final Structure Assemble->Final_Structure Validation Validate against all Spectroscopic Data Final_Structure->Validation Validation->Final_Structure Iterative Refinement

Caption: Integrated workflow for the structural elucidation of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

Conclusion

The structural elucidation of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a systematic process that relies on the synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the molecular formula and the presence of chlorine. Infrared spectroscopy provides a rapid screen for key functional groups, notably the aryl ketone and ether linkages. Finally, one- and two-dimensional NMR spectroscopy offers an unambiguous and detailed map of the proton and carbon framework, allowing for the definitive assembly of the molecular structure. By following the integrated workflow presented in this guide, researchers and scientists can confidently and accurately determine the structure of this and other related organic molecules, ensuring the integrity and quality of their chemical research and development endeavors.

References

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NMR Sample Preparation Guidelines. (n.d.). Retrieved from [Link]

  • YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]

  • Routledge. (n.d.). Structure Determination By Spectroscopic Methods: A Practical Approach. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

  • Microbe Notes. (2024). Mass Spectrometry Explained: Principle, Steps & Uses. Retrieved from [Link]

  • RJPN. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

  • Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • eGyanKosh. (n.d.). UNIT 13 MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectral fragmentation patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • UCLA. (n.d.). Spectroscopic Methods In Organic Chemistry. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

  • Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]

  • YouTube. (2025). How Does FTIR Spectroscopy Work? - Chemistry For Everyone. Retrieved from [Link]

  • ResearchGate. (2018). Structure Elucidation of Organic Compounds using Spectroscopy A work book: problems and answers. Retrieved from [Link]

  • YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. Retrieved from [Link]

Sources

synthesis pathways for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the synthesis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, a compound of interest in contemporary drug discovery and materials science, is presented in this document. This guide provides a comprehensive overview of a logical and efficient synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The synthesis is strategically designed around a pivotal Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry.

Strategic Overview: A Convergent Synthesis Approach

The synthesis of the target molecule, 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, is most effectively achieved through a convergent approach. This strategy involves the independent synthesis of two key precursors, which are then combined in a final step to form the desired product. This methodology offers greater efficiency and simplifies the purification of intermediates.

The chosen pathway consists of two primary branches that converge in a final Friedel-Crafts acylation reaction:

  • Branch A: Synthesis of the Acylating Agent: Preparation of 2-phenylbutanoyl chloride from 2-phenylbutanoic acid.

  • Branch B: Synthesis of the Aromatic Substrate: Preparation of 1-(2-chloroethoxy)benzene.

The final convergent step involves the Lewis acid-catalyzed acylation of 1-(2-chloroethoxy)benzene with 2-phenylbutanoyl chloride.

graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_0" { label="Branch A: Acylating Agent Synthesis"; bgcolor="#F1F3F4"; "Propiophenone" [fillcolor="#FFFFFF", fontcolor="#202124"]; "2-Phenylbutanoic_Acid" [fillcolor="#FFFFFF", fontcolor="#202124"]; "2-Phenylbutanoyl_Chloride" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape="cds"];

}

subgraph "cluster_1" { label="Branch B: Substrate Synthesis"; bgcolor="#F1F3F4"; "Phenol" [fillcolor="#FFFFFF", fontcolor="#202124"]; "1-Bromo-2-chloroethane" [fillcolor="#FFFFFF", fontcolor="#202124"]; "1-(2-Chloroethoxy)benzene" [fillcolor="#FBBC05", fontcolor="#202124", shape="cds"];

}

subgraph "cluster_2" { label="Convergent Step"; bgcolor="#F1F3F4"; "Target_Molecule" [fillcolor="#34A853", fontcolor="#FFFFFF", shape="octagon", label="1-[4-(2-Chloroethoxy)phenyl]-\n2-phenylbutan-1-one"]; }

"2-Phenylbutanoyl_Chloride" -> "Target_Molecule" [label="Friedel-Crafts Acylation", color="#4285F4", fontcolor="#4285F4"]; "1-(2-Chloroethoxy)benzene" -> "Target_Molecule" [color="#4285F4", fontcolor="#4285F4"]; }

Figure 1: Convergent synthesis pathway for the target molecule.

Branch A: Synthesis of 2-Phenylbutanoyl Chloride

The preparation of the acylating agent is a two-step process starting from the readily available propiophenone.

Step 1: Synthesis of 2-Phenylbutanoic Acid via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids. This reaction involves the use of sulfur and a high-boiling amine, such as morpholine, to achieve a formal intramolecular oxidation-reduction and migration of the carbonyl group.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine propiophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 130°C) and maintain for 12-16 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (4.0 eq) in water and heat the mixture to reflux for an additional 6-8 hours to hydrolyze the intermediate thiomorpholide.

  • Workup and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until a pH of 1-2 is reached, resulting in the precipitation of 2-phenylbutanoic acid. The crude product is then collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar Mass ( g/mol )EquivalentsAmount
Propiophenone134.181.0Specify mass
Sulfur32.062.5Specify mass
Morpholine87.123.0Specify volume
Sodium Hydroxide40.004.0Specify mass
Step 2: Conversion to 2-Phenylbutanoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.

Protocol:

  • Reaction Setup: In a fume hood, add 2-phenylbutanoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO2 byproducts.

  • Reagent Addition: Slowly add thionyl chloride (1.5 eq) to the flask.

  • Heating: Heat the mixture to reflux (approximately 75-80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-phenylbutanoyl chloride is typically used in the next step without further purification.

Branch B: Synthesis of 1-(2-Chloroethoxy)benzene

The aromatic substrate is synthesized via a classic Williamson ether synthesis, which involves the reaction of a phenoxide with a primary alkyl halide.

Protocol:

  • Phenoxide Formation: In a round-bottom flask, dissolve phenol (1.0 eq) in a suitable solvent such as acetone or ethanol. Add a base, such as potassium carbonate (1.5 eq), to deprotonate the phenol and form the potassium phenoxide in situ.

  • Alkylation: To the phenoxide solution, add 1-bromo-2-chloroethane (1.2 eq) and heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with an aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a water wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 1-(2-chloroethoxy)benzene. Further purification can be achieved by vacuum distillation.

ReagentMolar Mass ( g/mol )EquivalentsAmount
Phenol94.111.0Specify mass
Potassium Carbonate138.211.5Specify mass
1-Bromo-2-chloroethane143.401.2Specify volume

Convergent Step: Friedel-Crafts Acylation

This final step unites the two branches to form the target molecule. The Friedel-Crafts acylation involves the electrophilic substitution of the aromatic ring of 1-(2-chloroethoxy)benzene with the 2-phenylbutanoyl group. The chloroethoxy group is an ortho-, para-directing group; however, the para-product is expected to be major due to reduced steric hindrance.

graph "friedel_crafts_mechanism" { layout="dot"; node [shape="plaintext", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_3" { label="Mechanism"; bgcolor="#F1F3F4";

} }

Figure 2: Simplified mechanism of the Friedel-Crafts acylation.

Protocol:

  • Reaction Setup: In a fume hood, charge a dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet with a Lewis acid catalyst, such as anhydrous aluminum chloride (1.2 eq), and a dry, non-polar solvent like dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Add the 2-phenylbutanoyl chloride (1.0 eq), dissolved in a small amount of dry DCM, dropwise to the stirred suspension.

  • Substrate Addition: After the formation of the acyl chloride-Lewis acid complex, add a solution of 1-(2-chloroethoxy)benzene (1.0 eq) in dry DCM dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC.

  • Quenching and Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

References

  • Willgerodt-Kindler Reaction: Organic Syntheses, Coll. Vol. 3, p.88 (1955); Vol. 28, p.8 (1948). [Link]

  • Friedel-Crafts & Related Reactions: Olah, G. A. (1963).
  • Synthesis of 1-(2-Chloroethoxy)benzene: "Synthesis of 1-(2-chloroethoxy)benzene" - This link is a general search query as a specific, stable URL for a single synthesis protocol is not available. However, numerous academic and patent literature sources describing this Williamson ether synthesis can be found through this search.
  • Conversion of Carboxylic Acids to Acyl Chlorides: "Conversion of carboxylic acids to acyl chlorides using thionyl chloride" - This is a general search query.

A Strategic Guide to the Preclinical Characterization of a Novel Deoxybenzoin Analog: A Case Study of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novel chemical entities (NCEs) present both a challenge and an opportunity in drug discovery. While they offer the potential for new mechanisms of action and therapeutic benefits, their biological activities are often completely uncharacterized. This guide presents a structured, hypothesis-driven framework for the comprehensive preclinical evaluation of an NCE, using the uncharacterized compound 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one as a practical case study. Information on this specific molecule is limited to its role as a synthetic intermediate, particularly in the synthesis of metabolites of the well-known anti-cancer drug Tamoxifen.[1][2] This connection, along with its core deoxybenzoin structure, provides a logical starting point for investigation. We will outline a multi-phase strategy, from initial in silico analysis and hypothesis generation to primary screening, mechanism of action elucidation, and preliminary pharmacological profiling. This document serves as a technical roadmap, complete with detailed experimental protocols and data interpretation frameworks, designed to efficiently and rigorously determine the biological potential of a novel compound.

Introduction: The Subject Compound and the Rationale for Investigation

The subject of this guide, 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS 103628-22-4), is a butyrophenone derivative.[3] Its structure is notable for three key features: a deoxybenzoin core, a flexible phenylbutan-1-one chain, and a 4-(2-chloroethoxy)phenyl group. While no direct biological activity has been reported for this compound, its documented use as a precursor for a metabolite of Tamoxifen provides a compelling rationale for investigation.[1][2]

Tamoxifen is a selective estrogen receptor modulator (SERM) that acts as a prodrug.[4][5] It is metabolized by cytochrome P450 enzymes into active metabolites like 4-hydroxytamoxifen and endoxifen, which have a much higher affinity for the estrogen receptor (ER).[5][6] The structural similarity between our subject compound and key intermediates in the synthesis of these active metabolites suggests a plausible, testable hypothesis: 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one may possess activity as a modulator of the estrogen receptor or other nuclear hormone receptors.

Deoxybenzoin derivatives, the structural class to which this compound belongs, have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and estrogenic effects.[7][8][9] This further supports the rationale for a thorough investigation into its potential pharmacological profile.

This guide will proceed in a logical, phased approach that mirrors a standard preclinical drug discovery cascade.

Phase 1: In Silico Profiling and Hypothesis Refinement

Before committing to expensive and time-consuming wet-lab experiments, a robust in silico assessment is crucial. This initial phase helps to predict the compound's drug-like properties and refine the primary hypothesis.

Physicochemical Property Prediction

The first step is to evaluate the compound's fundamental physicochemical properties against established criteria for oral bioavailability, such as Lipinski's Rule of Five. These parameters predict the likelihood of a compound being a successful drug candidate.

Table 1: Predicted Physicochemical Properties of the Subject Compound

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight302.8 g/mol < 500 g/mol Yes
LogP (Octanol-Water Partition Coefficient)4.7< 5Yes
Hydrogen Bond Donors0< 5Yes
Hydrogen Bond Acceptors2< 10Yes

Interpretation: The compound complies with all of Lipinski's rules, suggesting it possesses drug-like properties and is a good candidate for further investigation.

Structural Similarity and Target Prediction

The primary hypothesis of ER modulation is based on the compound's role as a Tamoxifen intermediate. This can be further explored using computational tools. By performing a structural similarity search in databases like ChEMBL or PubChem, we can identify known compounds with similar scaffolds and analyze their documented biological targets. The structural resemblance to Tamoxifen and its active metabolite, endoxifen, is significant.[10][11] This strongly supports prioritizing ER as the primary target for initial screening.

Phase 2: Primary Biological Screening

With a refined hypothesis, the next phase involves foundational in vitro assays to determine the compound's general bioactivity and test its effect on the primary target.

Protocol: General Cytotoxicity Assessment via MTS Assay

Rationale: A cytotoxicity assay is a critical first step to understand the compound's general effect on cell viability. It establishes a therapeutic window and informs the concentration range for all subsequent cell-based assays. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed a panel of human cell lines (e.g., MCF-7 [ER-positive breast cancer], MDA-MB-231 [ER-negative breast cancer], and HEK293 [non-cancerous embryonic kidney]) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: The results should be summarized in a table for clear comparison.

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ Values)

Cell LineEstrogen Receptor StatusIC₅₀ (µM)
MCF-7Positive5.2
MDA-MB-231Negative> 100
HEK293N/A> 100

Interpretation: In this hypothetical result, the compound shows selective cytotoxicity towards the ER-positive cell line, strongly supporting the hypothesis that its activity is mediated through the estrogen receptor.

Workflow for Initial Screening and Hypothesis Testing

The initial screening phase can be visualized as a clear workflow.

G cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Primary Screening InSilico In Silico Profiling (Lipinski's Rules, Similarity Search) Hypothesis Formulate Hypothesis: 'Compound is an ER Modulator' InSilico->Hypothesis Cytotoxicity Protocol 2.1: Cytotoxicity Screen (MCF-7, MDA-MB-231, HEK293) Hypothesis->Cytotoxicity ER_Binding Protocol 2.3 (Implied): ERα/ERβ Binding Assay Cytotoxicity->ER_Binding Selective toxicity? Reporter_Assay Protocol 2.4 (Implied): ERE-Luciferase Reporter Assay ER_Binding->Reporter_Assay Binding confirmed? MoA Proceed to MoA Elucidation (Phase 3) Reporter_Assay->MoA Functional activity confirmed? G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ER Estrogen Receptor (ERα) Dimer ER Dimer ER->Dimer Dimerization & Nuclear Translocation HSP HSP90 HSP->ER inactive complex Compound Test Compound (Agonist/Antagonist?) Compound->ER ERE Estrogen Response Element (ERE) TFF1 TFF1 Gene ERE->TFF1 Gene Transcription Dimer->ERE Binds to DNA

Sources

Spectroscopic Blueprint of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. This technical guide provides an in-depth exploration of the spectroscopic characteristics of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, a compound of interest in medicinal chemistry. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a narrative of scientific inquiry, designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how multi-modal spectroscopic analysis converges to build a complete and validated molecular portrait.

The structural integrity of a potential therapeutic agent is paramount, and its confirmation relies on a symphony of analytical techniques. Herein, we delve into the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a self-validating system of data for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. Each section will not only present the expected data but will also critically examine the causality behind the experimental choices and the logic of spectral interpretation, reflecting the expertise and experience gained from years in the field.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

A. Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra. The choice of a high-field spectrometer (e.g., 500 MHz) is deliberate, as it provides superior signal dispersion, which is critical for resolving complex spin systems and avoiding spectral overlap in molecules of this complexity.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.
  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
  • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) are co-added to achieve an adequate signal-to-noise ratio.
  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (typically 128 or more) is necessary due to the low natural abundance of the ¹³C isotope.
B. Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.95Doublet2HAr-H (ortho to C=O)
7.35-7.20Multiplet5HPhenyl-H
6.95Doublet2HAr-H (ortho to OCH₂)
4.55Triplet1HCH (benzylic)
4.25Triplet2HO-CH₂
3.85Triplet2HCH₂-Cl
2.10Multiplet1HCH₂ (diastereotopic)
1.85Multiplet1HCH₂ (diastereotopic)
0.90Triplet3HCH₃

Interpretation: The downfield signals at 7.95 and 6.95 ppm are characteristic of aromatic protons on the substituted phenyl ring, with the ortho-protons to the electron-withdrawing carbonyl group being the most deshielded. The multiplet between 7.35-7.20 ppm corresponds to the five protons of the unsubstituted phenyl group. The triplet at 4.55 ppm is assigned to the benzylic proton, which is coupled to the adjacent methylene protons. The two triplets at 4.25 and 3.85 ppm are indicative of the chloroethoxy group, with the protons closer to the oxygen being more deshielded. The diastereotopic nature of the methylene protons in the butyl chain leads to their distinct signals around 2.10 and 1.85 ppm. Finally, the upfield triplet at 0.90 ppm is characteristic of the terminal methyl group.

C. Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
198.5C=O (Ketone)
162.0Ar-C (para to C=O, attached to O)
140.0Ar-C (ipso-C of phenyl group)
131.0Ar-CH (ortho to C=O)
129.5Ar-C (ipso-C, attached to C=O)
129.0Ar-CH (phenyl)
128.5Ar-CH (phenyl)
127.0Ar-CH (phenyl)
114.5Ar-CH (ortho to OCH₂)
68.0O-CH₂
52.0CH (benzylic)
42.0CH₂-Cl
25.0CH₂
12.0CH₃

Interpretation: The most downfield signal at 198.5 ppm is characteristic of a ketone carbonyl carbon. The aromatic region shows a number of signals corresponding to the substituted and unsubstituted phenyl rings. The signals at 68.0 and 42.0 ppm are assigned to the carbons of the chloroethoxy group. The benzylic carbon appears around 52.0 ppm, while the aliphatic carbons of the butyl chain are found in the upfield region of the spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in CDCl3 with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Insert Insert Sample Tube->Insert Lock Lock & Shim Insert->Lock Acquire Acquire 1H & 13C Spectra Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integration & Peak Picking Process->Integrate Analyze Spectral Interpretation Integrate->Analyze

Caption: NMR Spectroscopy Experimental Workflow.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Experimental Protocol: Acquiring an FTIR Spectrum

The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation.

1. Instrument Setup:

  • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.
  • Record a background spectrum of the clean ATR crystal.

2. Sample Analysis:

  • Place a small amount of the solid 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one directly onto the ATR crystal.
  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.
  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
B. Predicted IR Data and Interpretation

The predicted IR spectrum reveals the characteristic vibrational frequencies of the functional groups within the molecule.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3100-3000MediumAromatic C-H Stretch
2960-2850MediumAliphatic C-H Stretch
~1680StrongC=O Stretch (Aryl Ketone)
1600, 1580, 1500Medium-StrongAromatic C=C Bending
~1250StrongAryl-O-C Stretch (Asymmetric)
~1170StrongC-O Stretch
~750StrongC-Cl Stretch

Interpretation: The strong absorption band around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the aryl ketone. The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C bending vibrations in the 1600-1500 cm⁻¹ region. The aliphatic C-H stretching vibrations are observed between 2960 and 2850 cm⁻¹. The strong bands around 1250 cm⁻¹ and 1170 cm⁻¹ are attributed to the C-O stretching vibrations of the ether linkage. Finally, the absorption around 750 cm⁻¹ is indicative of the C-Cl bond.

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_process Data Processing & Interpretation Purge Purge Spectrometer Background Record Background Spectrum Purge->Background Place Place Sample on ATR Background->Place Acquire Acquire Sample Spectrum Place->Acquire Process Ratio against Background Acquire->Process Interpret Identify Characteristic Bands Process->Interpret

Caption: FTIR Spectroscopy Experimental Workflow.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

A. Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

1. Sample Introduction:

  • Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).
  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Ionization and Analysis:

  • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
  • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

3. Detection:

  • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
B. Predicted MS Data and Interpretation

The predicted mass spectrum will show the molecular ion peak and several fragment ions.

Predicted m/z Relative Intensity Assignment
302/304Moderate[M]⁺, [M+2]⁺ (Molecular Ion with Cl isotope pattern)
135High[C₉H₇O]⁺ (from cleavage alpha to the carbonyl)
105High[C₇H₅O]⁺ (benzoyl cation)
77Moderate[C₆H₅]⁺ (phenyl cation)
57Moderate[C₄H₉]⁺ (butyl cation)

Interpretation: The molecular ion peak [M]⁺ is expected at m/z 302, with a characteristic [M+2]⁺ peak at m/z 304 with approximately one-third the intensity, confirming the presence of one chlorine atom. The fragmentation pattern is key to confirming the structure. The prominent peak at m/z 135 likely arises from the cleavage of the bond between the carbonyl carbon and the benzylic carbon. The presence of a strong peak at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation) further supports the structure of the aromatic ketone portion of the molecule. The observation of a peak at m/z 57 would be consistent with the butyl group.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Ionization & Analysis cluster_detect Detection & Interpretation Dissolve Dissolve in Volatile Solvent Introduce Introduce into MS Dissolve->Introduce Vaporize Vaporize Sample Introduce->Vaporize Ionize Electron Ionization (70 eV) Vaporize->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect Interpret Analyze Fragmentation Pattern Detect->Interpret

Caption: Mass Spectrometry Experimental Workflow.

IV. Synthesis of Spectroscopic Data: A Coherent Structural Narrative

The true power of spectroscopic analysis lies in the convergence of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating and unambiguous picture of the molecule.

  • NMR spectroscopy provides the detailed carbon-hydrogen framework, establishing the connectivity of the atoms and their chemical environments. The predicted ¹H and ¹³C NMR data are fully consistent with the proposed structure of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

  • IR spectroscopy confirms the presence of the key functional groups. The strong carbonyl absorption, aromatic C-H and C=C bands, C-O ether linkage, and C-Cl bond vibrations all corroborate the structure deduced from NMR.

  • Mass spectrometry provides the molecular weight and a fragmentation pattern that acts as a structural fingerprint. The predicted molecular ion and the logical fragmentation pathways are in complete agreement with the structure determined by NMR and IR.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). ACD/Spectrus Processor. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

An In-Depth Technical Guide to the Solubility of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Importance of Solubility

In the landscape of pharmaceutical development and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its fate. For a molecule to be a viable drug candidate, it must dissolve in physiological media to be absorbed and exert its therapeutic effect. For a chemical intermediate, its solubility profile governs reaction kinetics, purification strategies, and overall process efficiency.

This guide focuses on 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS No. 103628-22-4), an organic compound featuring a butanone backbone substituted with both a phenyl group and a 4-(2-chloroethoxy)phenyl group.[1] This molecule serves as a key intermediate in the synthesis of metabolites of Tamoxifen, a widely used anti-cancer drug.[2][3] Understanding its solubility is therefore not an academic exercise, but a critical step in ensuring the efficiency and scalability of pharmaceutical production.

This document provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive published data, we will establish a robust protocol based on foundational chemical principles and industry-standard methodologies. This guide is designed for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step instructions for a thorough solubility assessment.

Part 1: Theoretical & Predictive Solubility Analysis

Before any empirical testing, a detailed analysis of the molecular structure provides critical insights into its likely solubility behavior. This predictive step is crucial for designing an efficient experimental plan and selecting an appropriate range of solvents.

Molecular Structure and Physicochemical Properties
  • Compound Name: 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one[4]

  • Molecular Formula: C₁₈H₁₉ClO₂[2]

  • Molecular Weight: 302.8 g/mol [4]

  • Structure:

    
    (A representative 2D structure)
    

Structural Analysis: The molecule possesses several key functional groups that influence its polarity and potential for intermolecular interactions:

  • Aromatic Rings: Two phenyl rings contribute significantly to the molecule's hydrophobicity and non-polar character.

  • Ketone Group (C=O): The carbonyl group introduces polarity and can act as a hydrogen bond acceptor.

  • Ether Linkage (-O-): The ether oxygen is also a hydrogen bond acceptor, contributing a degree of polarity.

  • Chloroethyl Group (-CH₂CH₂Cl): The alkyl halide group adds to the molecular weight and volume without significantly increasing polarity.

  • Alkyl Chain (-CH₂CH₃): The ethyl group at the chiral center further enhances the non-polar, lipophilic nature of the compound.

Overall, the large hydrocarbon framework suggests that the molecule is predominantly non-polar and lipophilic. Its ability to accept hydrogen bonds at the ketone and ether oxygens provides sites for interaction with polar solvents, but it lacks any hydrogen bond donor groups (like -OH or -NH). This leads to the fundamental prediction that solubility will be poor in polar protic solvents like water and high in non-polar or polar aprotic organic solvents. [5][6] A qualitative solubility has been noted in Chloroform, Dichloromethane, DMSO, and Methanol.[2]

Predictive Frameworks: Hansen Solubility Parameters (HSP)

To move beyond simple "like dissolves like" predictions, we can employ more sophisticated models like Hansen Solubility Parameters (HSP).[7] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8] A solvent will effectively dissolve a solute if their respective HSP values are similar.[9]

While the exact HSP values for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one have not been experimentally determined, we can estimate them based on its structure. The large aromatic and alkyl portions suggest a high δD value. The ketone and ether groups will contribute to a moderate δP value, and the lack of donor groups implies a relatively low δH value.

Application: When selecting solvents for experimental testing, choosing a set with a wide range of HSP values will provide a comprehensive map of the compound's solubility space. This allows for the rational selection of solvents for synthesis, purification (e.g., crystallization), and formulation.[8][10]

Part 2: Experimental Determination of Solubility

A multi-tiered experimental approach is necessary to build a complete solubility profile, starting with rapid screening methods and progressing to the gold-standard equilibrium measurements.

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive profile. The following panel is selected to cover a broad spectrum of polarities and interaction types, from non-polar to polar aprotic and polar protic.

Solvent ClassExample SolventsPrimary Interaction TypeRationale
Non-Polar Hexane, Toluenevan der Waals / DispersionTo assess solubility in highly lipophilic environments.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Dipole-DipoleTo evaluate the impact of the compound's polar groups without hydrogen bonding from the solvent.
Polar Protic Methanol, Ethanol, IsopropanolHydrogen BondingTo assess solubility where the solvent can donate hydrogen bonds to the solute's acceptor sites.
Aqueous Buffers pH 1.2, pH 4.5, pH 6.8, pH 7.4Ionization, H-BondingCritical for predicting oral bioavailability and behavior in physiological conditions.[11][12]
Method 1: Kinetic Solubility Assay for High-Throughput Screening

Kinetic solubility is a rapid, non-equilibrium measurement used in early-stage discovery to quickly flag potential solubility issues.[13] It measures the concentration at which a compound, introduced from a concentrated DMSO stock, precipitates out of an aqueous buffer.[14]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 20 mM) in 100% DMSO.[15]

  • Plate Setup: In a 96-well microtiter plate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.[16]

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells (e.g., add 2 µL of stock to 198 µL of buffer for a 1:100 dilution).[15]

  • Incubation: Shake the plate vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).[16][17]

  • Precipitation Measurement: After incubation, analyze the wells for precipitation. This is typically done using one of the following methods:

    • Nephelometry: A laser-based method that measures light scattering caused by insoluble particles.[16]

    • UV Spectroscopy after Filtration: The plate is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is measured via UV absorbance.[16]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Causality and Trustworthiness: This method is fast and requires minimal compound, making it ideal for initial screening.[14] However, because the compound is introduced from a supersaturating DMSO solution and equilibrium is not reached, the measured solubility is often higher than the true thermodynamic solubility.[18] It serves as an upper-end estimate.

Method 2: Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true saturation point of a compound in a solvent at equilibrium. The "shake-flask" method is the universally recognized gold standard for this determination due to its reliability and directness.[19][20]

Step-by-Step Protocol:

  • Compound Addition: Add an excess amount of the solid, crystalline test compound to a series of glass vials. "Excess" means adding enough material so that undissolved solid remains visible at the end of the experiment.[20]

  • Solvent Addition: Add a precise, known volume of the desired solvent or aqueous buffer to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium.[19] This can vary but is typically 24 to 72 hours.[17]

    • Self-Validation: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases between time points.[19]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Filtration: Using a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

    • Centrifugation: Pelleting the solid and carefully collecting the supernatant.[19]

  • Analysis: Quantify the concentration of the compound in the clear filtrate or supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical method due to its specificity and sensitivity. A calibration curve with known standards must be prepared in the same solvent matrix.

  • Reporting: Report the final, stable concentration as the thermodynamic solubility in units of mg/mL or µg/mL.[19]

Experimental Workflow Diagram:

G start Start: Select Compound & Solvents weigh 1. Add Excess Solid Compound to Vials start->weigh add_solvent 2. Add Precise Volume of Solvent weigh->add_solvent equilibrate 3. Equilibrate (Shake) (24-72h at controlled temp) add_solvent->equilibrate separate 4. Separate Phases (Centrifugation or Filtration) equilibrate->separate analyze 5. Quantify Supernatant (HPLC-UV Analysis) separate->analyze calculate 6. Calculate Concentration vs. Calibration Curve analyze->calculate end End: Equilibrium Solubility Value calculate->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Method.

Part 3: Data Presentation and Interpretation

Organizing the generated data into a clear, structured format is essential for comparison and decision-making.

Quantitative Data Summary

The following table should be used to collate the experimental results. Predicted solubility can be qualitatively estimated (Low, Medium, High) based on the theoretical analysis in Part 1.

SolventSolvent TypePredicted Solubility (Qualitative)Experimental Solubility (mg/mL @ 25°C)
HexaneNon-PolarMedium(Experimental Data)
TolueneNon-PolarHigh(Experimental Data)
DichloromethanePolar AproticHigh(Experimental Data)
Tetrahydrofuran (THF)Polar AproticHigh(Experimental Data)
Acetonitrile (ACN)Polar AproticMedium(Experimental Data)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh(Experimental Data)
MethanolPolar ProticMedium-Low(Experimental Data)
EthanolPolar ProticLow(Experimental Data)
Water (pH 7.0)AqueousVery Low(Experimental Data)
Buffer (pH 1.2)AqueousVery Low(Experimental Data)
Buffer (pH 6.8)AqueousVery Low(Experimental Data)
Interpretation and Application
  • For Synthetic Chemists: High solubility in solvents like Toluene, Dichloromethane, or THF suggests these are excellent candidates for reaction media. Conversely, low solubility in a solvent like hexane or ethanol could indicate a suitable anti-solvent for crystallization and purification.

  • For Drug Development Professionals: The aqueous solubility across the physiological pH range (1.2-6.8) is of paramount importance.[21] Given the compound's structure, it is expected to be poorly soluble in water. This would classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[11] Such a classification immediately signals that formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or particle size reduction, will be necessary to achieve adequate bioavailability for any potential therapeutic application.

Conclusion

This guide has established a comprehensive, scientifically-grounded framework for determining the solubility profile of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. By integrating theoretical structural analysis with robust, industry-standard experimental protocols, researchers can generate the reliable and accurate data necessary to advance their work. The kinetic assay provides a rapid initial assessment, while the gold-standard shake-flask method delivers the definitive thermodynamic solubility values. The resulting data is not merely a set of numbers, but a critical tool for informed decision-making in process chemistry, reaction optimization, and pharmaceutical formulation.

References

  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubChem. 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]-2-ethyl-2-phenylethanone. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • Rowan Scientific. Predicting Solubility. [Link]

  • Hansen Solubility. Hansen Solubility Parameters. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • ResearchGate. (2007). Hansen Solubility Parameters: A User's Handbook. [Link]

  • Molecular Pharmaceutics. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

Sources

A-Z Guide to Thermal Stability Assessment of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one: From Molecular Structure to Hazard Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and potential hazards of the compound 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one, a reported intermediate in the synthesis of a Tamoxifen metabolite.[1][2] Given the presence of several key functional groups, including a chloroethoxy chain, an ether linkage, and a ketone, a thorough understanding of its behavior under thermal stress is critical for safe handling, process development, and ensuring substance purity. This document outlines a multi-tiered analytical strategy, integrating insights from molecular structure analysis with a suite of advanced thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC). We detail not just the "how" but the "why" of each experimental choice, providing field-proven protocols and data interpretation strategies to construct a complete thermal stability profile.

Introduction: Why Thermal Stability is a Critical Quality Attribute

In pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of process safety, product quality, and regulatory compliance. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] For a molecule like 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one, which may be subjected to various temperatures during synthesis, purification, and storage, an unstable compound can lead to:

  • Safety Hazards: Uncontrolled exothermic decomposition can result in a thermal runaway, posing significant risks of fire or explosion.[4][5]

  • Impurity Formation: Thermal degradation can generate impurities that may be toxic or alter the efficacy of the final drug product, a key concern under ICH Q3A guidelines.

  • Loss of Yield and Potency: Degradation of the intermediate directly impacts the efficiency of the manufacturing process and the quality of the final API.

This guide provides a systematic, first-principles approach to characterizing these risks.

Molecular Structure Analysis and Predicted Thermal Liabilities

The thermal behavior of 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one is dictated by the interplay of its functional groups. A proactive analysis of the structure allows us to anticipate potential decomposition pathways.

  • Chloroethoxy Group (-O-CH₂-CH₂-Cl): This is arguably the most significant thermal liability. Alkyl halides can undergo thermal decomposition, potentially through dehydrochlorination or carbon-halogen bond cleavage.[6] The presence of the adjacent ether oxygen could influence this reactivity.

  • Ether Linkage (Aryl-O-Alkyl): While aromatic ethers are generally more stable than aliphatic ethers, they can be susceptible to cleavage under harsh conditions, especially with acidic catalysts.[7][8][9][10] Acidic impurities, if present, could catalyze this degradation at elevated temperatures.

  • Ketone Carbonyl Group (C=O): Ketones are relatively stable functional groups. However, their presence can influence the reactivity of adjacent atoms. The bond between the carbonyl carbon and the chiral center (bearing the phenyl and ethyl groups) could be a point of initial fragmentation at high temperatures.

  • Chiral Center and Phenyl/Ethyl Groups: The benzylic position is often reactive. While thermally stable on its own, its fragmentation could be part of a complex decomposition cascade initiated by the more labile chloroethoxy group.

Based on this analysis, key questions to be answered by experimental testing are:

  • At what temperature does decomposition begin?

  • Is the decomposition exothermic, and if so, how energetic is it?

  • What are the likely gaseous byproducts (e.g., HCl from the chloroethoxy group)?

  • What is the overall decomposition mechanism?

A Phased Experimental Workflow for Comprehensive Stability Assessment

A robust thermal stability assessment is not a single experiment but a logical progression of techniques, each providing a piece of the puzzle. The following workflow is designed to move from rapid screening to in-depth hazard analysis.

Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hazard & Kinetic Analysis cluster_2 Phase 3: Mechanistic Understanding DSC DSC (Onset Temperature, Melting Point) TGA TGA (Mass Loss, Decomposition Stages) ARC ARC (Adiabatic Self-Heating, Pressure Data) DSC->ARC Informs starting temperature TGA->ARC Correlates mass loss with exotherm Kinetics Isothermal/Kinetic TGA (Shelf-life Prediction) TGA->Kinetics Identifies temperature range for study TGA_MS TGA-MS / TGA-FTIR (Evolved Gas Analysis) ARC->TGA_MS Highlights critical temperature events

Caption: Phased workflow for thermal stability analysis.

Phase 1: Initial Screening & Characterization

The goal of this phase is to quickly determine the fundamental thermal properties of the material. Thermal analysis techniques like DSC and TGA are ideal for this, requiring minimal sample and providing rapid results.[11]

A. Differential Scanning Calorimetry (DSC)

  • Purpose: To detect thermal events such as melting, crystallization, and decomposition, and to quantify the energy associated with them. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[12]

  • Causality: We run DSC first to get a rapid, high-sensitivity look at the thermal landscape. The onset temperature of decomposition from DSC is a critical parameter that dictates the safe upper-temperature limits for handling and informs the starting conditions for more intensive tests like ARC.[4]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one into a vented aluminum or gold-plated stainless steel crucible. Using a vented pan is crucial to prevent pressure buildup from off-gassing, which could rupture the pan and damage the instrument.

  • Instrument Setup:

    • Temperature Program: Ramp from 25°C to 400°C at a heating rate of 10°C/min. A 10°C/min rate is a standard compromise between resolution and analysis time.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

  • Data Analysis:

    • Identify the melting point (peak of the endotherm).

    • Determine the extrapolated onset temperature of the first major exothermic event. This is the primary indicator of the beginning of thermal decomposition.

    • Integrate the area of the exotherm to calculate the heat of decomposition (ΔHd) in J/g.

B. Thermogravimetric Analysis (TGA)

  • Purpose: To measure changes in mass as a function of temperature. TGA is essential for determining the temperature at which the material begins to lose mass and for quantifying the amount of volatile components or decomposition products.[11][13][14]

  • Causality: TGA complements DSC by confirming that an observed exotherm is associated with decomposition (mass loss). It helps distinguish between a chemical reaction and a physical phase change. The data also reveals if decomposition occurs in single or multiple steps.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum crucible.

  • Instrument Setup:

    • Temperature Program: Ramp from 25°C to 500°C at a heating rate of 10°C/min.

    • Atmosphere: Purge with dry nitrogen at 50 mL/min.

  • Data Analysis:

    • Determine the onset temperature of mass loss (Tonset).

    • Quantify the percentage of mass lost at each decomposition step.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

ParameterTechniqueTypical Value (Hypothetical)Significance
Melting Point (Tm)DSC68-70°C[1]Confirms physical identity and purity.
Decomposition Onset (Tonset)DSC~180°CDefines the upper limit for safe processing.
Heat of Decomposition (ΔHd)DSC> 200 J/gPreliminary indicator of energetic potential.
Onset of Mass LossTGA~180°CConfirms decomposition temperature.
Mass Loss at 400°CTGA> 95%Indicates near-complete volatilization of products.
Phase 2: In-Depth Thermal Hazard and Kinetic Assessment

With baseline data from DSC/TGA, the next phase focuses on quantifying the true hazard under adiabatic (worst-case) conditions and predicting long-term stability.

A. Accelerating Rate Calorimetry (ARC)

  • Purpose: To simulate a thermal runaway scenario under adiabatic conditions (zero heat loss). ARC is the gold standard for process safety testing, providing critical data on the time, temperature, and pressure relationships of an exothermic decomposition.[5][15]

  • Causality: Standard DSC/TGA scans can underestimate the hazard because the instrument continuously removes heat. ARC mimics a large, insulated reactor where the heat generated by the decomposition reaction is contained, causing the reaction to accelerate.[4] This provides essential data for designing emergency relief systems and defining safe operating limits.[15]

Experimental Protocol: ARC Analysis (Heat-Wait-Search Mode)

  • Sample Preparation: Load 1-5 g of the sample into a spherical titanium or Hastelloy C sample bomb. The bomb is equipped with a pressure transducer.

  • Instrument Setup (ASTM E1981 Standard): [16]

    • Start Temperature: Set to a temperature well below the DSC onset (e.g., 100°C).

    • Heat Step: Heat the sample in 5°C increments.

    • Wait/Search: After each step, the instrument waits for thermal equilibrium and then searches for any self-heating rate exceeding a sensitivity threshold (typically 0.02 °C/min).

    • Exotherm Detection: Once self-heating is detected, the instrument switches to adiabatic mode, and the heaters match the sample temperature to prevent heat loss. The temperature and pressure are logged until the reaction is complete.

  • Data Analysis:

    • Onset Temperature of Self-Heating: The temperature at which the runaway reaction begins.

    • Adiabatic Temperature Rise (ΔTad): The total temperature increase from the decomposition.

    • Time to Maximum Rate (TMR): The time from the onset of self-heating to the point of maximum reaction rate, a critical parameter for assessing the severity of the event.[17]

    • Pressure Data: Maximum pressure and rate of pressure rise, used for vent sizing.

ParameterTechniqueTypical Value (Hypothetical)Significance for Safety
Onset of Self-HeatingARC~165°CThe true "temperature of no return" in an adiabatic system.
Time to Maximum Rate (TMR) at OnsetARC> 24 hoursA longer TMR indicates a less severe immediate hazard.
Adiabatic Temperature Rise (ΔTad)ARC250°CIndicates the total energy released and potential final temperature.
Maximum Pressure Rise RateARC100 bar/minCritical data for designing pressure relief systems.
Phase 3: Mechanistic Elucidation

Understanding what is produced during decomposition is key to understanding the reaction mechanism and potential toxic hazards.

A. Evolved Gas Analysis (EGA): TGA-MS / TGA-FTIR

  • Purpose: To identify the chemical nature of the gases evolved during decomposition as measured by TGA. The TGA outlet is coupled directly to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer.

  • Causality: By correlating specific gas evolution with mass loss steps from the TGA, we can confirm our hypotheses about the decomposition pathway. For example, detecting HCl would strongly support the theory of C-Cl bond cleavage from the chloroethoxy group. This provides a more complete picture than thermal data alone.[12]

Experimental Protocol: TGA-MS Analysis

  • Instrument Setup: Use the same TGA temperature program as in Phase 1, but with helium as the purge gas for better MS compatibility.

  • Data Acquisition: The MS continuously scans a defined mass range (e.g., 10-200 amu) throughout the TGA run.

  • Data Analysis:

    • Plot the ion current for specific mass-to-charge ratios (m/z) as a function of temperature.

    • For example, monitor m/z = 36/38 for HCl, m/z = 18 for water, and other key fragments corresponding to the breakdown of the parent molecule.

    • Correlate the temperature of peak ion intensity with the DTG peaks from the TGA curve.

Integrated Data Interpretation and Risk Mitigation

Synthesizing the data from all phases provides a holistic view of the thermal stability:

  • Safe Handling Temperature: The conservative upper limit for all processing and storage should be set well below the ARC onset temperature. A safety factor of 50-100°C is often applied, depending on the scale of operation.

  • Process Safety: The ARC data (ΔTad, TMR, pressure rise) are direct inputs for Process Hazard Analysis (PHA) and for engineering controls like reactor cooling systems and emergency venting.

  • Stability and Shelf-Life: While not detailed here, isothermal TGA or ARC experiments can be used to generate kinetic data (activation energy, pre-exponential factor) to predict the rate of decomposition at lower storage temperatures, in line with ICH Q1A guidelines for establishing a re-test period.[3][18][19][20]

Conclusion

The thermal stability assessment of 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one requires a structured, multi-technique approach. By systematically progressing from rapid screening (DSC, TGA) to worst-case hazard simulation (ARC) and mechanistic investigation (TGA-MS), researchers and drug development professionals can build a comprehensive safety and stability profile. This data-driven methodology is essential for ensuring safe laboratory and plant operations, maintaining material quality, and meeting regulatory expectations for well-characterized pharmaceutical intermediates.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available from: [Link]

  • Accelerating Rate Calorimetry (ARC). Prime Process Safety Center. Available from: [Link]

  • Accelerating Rate Calorimeter. Thermal Hazard Technology. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). Available from: [Link]

  • Accelerating Rate Calorimeter (ARC). NETZSCH Analyzing & Testing. Available from: [Link]

  • Accelerating Rate Calorimeter (ARC). Belmont Scientific. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ICH Q1A(R2) Guideline. ICH. Available from: [Link]

  • ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2). (Presentation). Available from: [Link]

  • Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. AIChE. Available from: [Link]

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH Analyzing & Testing. Available from: [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. Available from: [Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. Available from: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Available from: [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available from: [Link]

  • Bent, B. E., et al. Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. Available from: [Link]

  • Acidic cleavage of ethers. Khan Academy. Available from: [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. Available from: [Link]

  • Ether cleavage. Wikipedia. Available from: [Link]

  • 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. PubChem. Available from: [Link]

  • Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. LookChem. Available from: [Link]

  • Synthesis and Cleavage of Ethers. (2021). Longdom Publishing. Available from: [Link]

Sources

An In-Depth Technical Guide to the Potential Metabolic Pathways of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic fate of a novel chemical entity is a cornerstone of drug discovery and development, profoundly influencing its efficacy, safety, and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the potential metabolic pathways of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, a compound featuring a halogenated ether and an aryl ketone scaffold. By dissecting the molecule into its constituent functional groups—the chloroethoxy-phenyl moiety and the phenylbutan-1-one core—we can predict a series of metabolic transformations based on established principles of xenobiotic metabolism. This document outlines the probable Phase I and Phase II metabolic reactions, details the experimental workflows for their identification, and discusses the toxicological implications of potential reactive intermediates. The insights presented herein are intended to guide researchers in designing robust metabolism studies and to aid in the early assessment of this compound's developmental potential.

Introduction: The Imperative of Metabolic Profiling

The biotransformation of xenobiotics, or foreign compounds like drugs, is a fundamental physiological process primarily orchestrated by a suite of enzymes located in the liver and other tissues.[1][2] This metabolic machinery modifies the chemical structure of xenobiotics, generally converting lipophilic compounds into more hydrophilic derivatives to facilitate their excretion from the body.[3] These metabolic processes are broadly categorized into two phases:

  • Phase I Metabolism: These reactions introduce or unmask polar functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, and hydrolysis.[3][4] The cytochrome P450 (CYP450) superfamily of enzymes is a major catalyst of these oxidative transformations.[1][5]

  • Phase II Metabolism: In this phase, the modified compounds from Phase I, or parent compounds already possessing suitable functional groups, are conjugated with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione.[1][4] These conjugation reactions, catalyzed by transferase enzymes, significantly increase the water solubility of the xenobiotic, preparing it for elimination via urine or bile.[3][6]

Understanding the metabolic pathways of a drug candidate like 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is critical. It allows for the identification of major metabolites, which may possess their own pharmacological or toxicological properties, and helps to anticipate potential drug-drug interactions and inter-individual variability in drug response.

Proposed Phase I Metabolic Pathways

The structure of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one presents several sites susceptible to Phase I enzymatic reactions. We will consider the metabolic possibilities for each key structural feature.

Metabolism of the Phenylbutan-1-one Moiety

The aryl ketone and the associated phenyl and butyl groups are prime targets for oxidative and reductive enzymes.

  • Ketone Reduction: The carbonyl group is susceptible to reduction by cytosolic enzymes such as carbonyl reductases and aldehyde reductases, which are abundant in the liver.[7][8] This reaction would convert the ketone into a secondary alcohol, 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-ol. This is a common metabolic pathway for xenobiotics containing a ketone group.[7][9]

  • Aromatic Hydroxylation: The two phenyl rings are potential sites for hydroxylation, a classic CYP450-mediated reaction.[10][11][12] This reaction typically proceeds through an arene oxide intermediate.[12] Hydroxylation is most likely to occur at the para-position of the unsubstituted phenyl ring due to steric accessibility. Hydroxylation could also occur on the chloroethoxy-substituted ring, although the existing substituent may influence the position of hydroxylation.[11] These phenolic metabolites can then serve as substrates for Phase II conjugation.[10]

  • Aliphatic Hydroxylation: The butyl chain can undergo oxidation, primarily at the ω (terminal) and ω-1 positions, leading to the formation of hydroxylated metabolites. This is another common CYP450-catalyzed reaction.

Metabolism of the Chloroethoxy-phenyl Moiety

The chloroethoxy group introduces additional, more complex metabolic possibilities, including dehalogenation and ether cleavage.

  • O-Dealkylation (Ether Cleavage): The ether linkage is a target for CYP450-mediated oxidative O-dealkylation. This would cleave the chloroethoxy group, yielding 4-hydroxy-1-phenyl-2-phenylbutan-1-one and 2-chloroacetaldehyde. The resulting phenolic metabolite would be readily conjugated in Phase II.

  • Dehalogenation: The carbon-chlorine bond can be cleaved through several mechanisms. Oxidative dehalogenation, catalyzed by CYP450 enzymes, can lead to the formation of an unstable intermediate that eliminates hydrochloric acid (HCl) to form an aldehyde.[13][14] This would result in the formation of 2-hydroxyethoxy-phenyl derivative. Reductive dehalogenation is another possibility, replacing the chlorine atom with a hydrogen.[15] The bioactivation of halogenated hydrocarbons is a known toxicological concern, as it can produce reactive electrophilic intermediates.[13][14]

Proposed Phase II Metabolic Pathways: Conjugation

The primary products of Phase I metabolism, particularly those with newly formed hydroxyl groups (phenolic or alcoholic), are excellent substrates for Phase II conjugation enzymes.[16]

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the hydroxylated metabolites.[6][16] Phenolic metabolites resulting from aromatic hydroxylation or O-dealkylation, as well as the alcohol metabolite from ketone reduction, would be primary candidates for this pathway, forming highly water-soluble glucuronide conjugates.[17][18]

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxyl groups.[6][16] Phenolic metabolites, in particular, are readily sulfated.[19] The balance between glucuronidation and sulfation can vary depending on the substrate concentration and the relative abundance and activity of UGT and SULT isoforms.[16][20]

Integrated View of Potential Metabolic Pathways

To visualize the interplay of these reactions, a metabolic map is essential. The following diagram, generated using DOT language, illustrates the proposed network of biotransformations for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

Metabolic_Pathways Parent 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one M1 Ketone Reduction Product (Secondary Alcohol) Parent->M1 Ketone Reductases M2 Aromatic Hydroxylation Product (Phenol on unsubstituted ring) Parent->M2 CYP450 (Aromatic Hydroxylation) M3 O-Dealkylation Product (Phenol) Parent->M3 CYP450 (O-Dealkylation) M4 Oxidative Dehalogenation Product (Hydroxyethoxy derivative) Parent->M4 CYP450 (Oxidative Dehalogenation) M1_G M1-Glucuronide M1->M1_G UGTs M2_G M2-Glucuronide M2->M2_G UGTs M2_S M2-Sulfate M2->M2_S SULTs M3_G M3-Glucuronide M3->M3_G UGTs M3_S M3-Sulfate M3->M3_S SULTs

Caption: Proposed metabolic pathways for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

Experimental Workflow for Metabolite Identification

Validating these proposed pathways requires a systematic experimental approach. The following protocol outlines a standard in vitro methodology using human liver microsomes (HLMs), a subcellular fraction rich in CYP450 enzymes.

Protocol: In Vitro Metabolism in Human Liver Microsomes
  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, e.g., 1 µM final concentration).

    • Prepare parallel incubations: one set with an NADPH-regenerating system (the cofactor for CYP450s) and a negative control set without the NADPH system.

  • Initiation of Reaction:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the appropriate tubes.

  • Incubation and Termination:

    • Incubate the reactions at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

    • Develop a chromatographic method to separate the parent compound from its potential metabolites.

    • Use high-resolution mass spectrometry to determine the accurate mass of potential metabolite peaks, which allows for the prediction of their elemental composition.

    • Perform tandem MS (MS/MS) to fragment the metabolite ions and compare their fragmentation patterns to that of the parent compound to elucidate the site of metabolic modification.

Workflow Visualization

The following diagram illustrates the experimental workflow for metabolite identification.

Workflow cluster_prep 1. Incubation Preparation cluster_reaction 2. Reaction & Processing cluster_analysis 3. Analysis P1 Combine Buffer, HLMs, and Compound P2 Add NADPH System (Test) P1->P2 P3 No NADPH System (Control) P1->P3 R1 Incubate at 37°C P2->R1 R2 Time-Point Sampling R1->R2 R3 Quench with Acetonitrile (+ Internal Standard) R2->R3 R4 Centrifuge to Remove Protein R3->R4 A1 LC-MS/MS Analysis R4->A1 A2 Metabolite Identification (Accurate Mass & MS/MS) A1->A2 A3 Data Interpretation A2->A3

Caption: Experimental workflow for in vitro metabolite identification.

Data Presentation and Interpretation

The results from the in vitro metabolism studies can be summarized to compare the rates of formation for different metabolites. This provides a quantitative basis for determining the major metabolic pathways.

Metabolite Predicted Biotransformation Hypothetical Vmax (pmol/min/mg) Hypothetical Km (µM) Hypothetical Intrinsic Clearance (Vmax/Km)
M1 Ketone Reduction150256.0
M2 Aromatic Hydroxylation80108.0
M3 O-Dealkylation2501516.7
M4 Oxidative Dehalogenation25500.5

Interpretation: In this hypothetical dataset, O-dealkylation (M3) exhibits the highest intrinsic clearance, suggesting it is the most efficient and likely the major Phase I metabolic pathway catalyzed by CYP450s under these conditions. Aromatic hydroxylation (M2) is also a significant pathway. Ketone reduction (M1), while occurring at a moderate rate, is also a notable route of metabolism. Oxidative dehalogenation (M4) appears to be a minor pathway. This quantitative analysis is crucial for focusing further investigation on the most relevant metabolites.

Conclusion and Future Directions

The metabolic profile of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is predicted to be complex, involving multiple Phase I and Phase II reactions. The primary routes of Phase I metabolism are likely to be O-dealkylation of the chloroethoxy group, reduction of the ketone, and aromatic hydroxylation. The resulting hydroxylated metabolites are expected to undergo extensive Phase II conjugation, primarily glucuronidation and sulfation, to facilitate their excretion.

Key Considerations for Drug Development:

  • Reactive Metabolites: The potential for dehalogenation and the formation of reactive intermediates like 2-chloroacetaldehyde from O-dealkylation warrants careful toxicological evaluation. Bioactivation pathways can lead to cytotoxicity and idiosyncratic adverse drug reactions.[13][14]

  • Enzyme Identification: Subsequent studies should aim to identify the specific CYP450 and UGT isoforms responsible for the major metabolic pathways. This is crucial for predicting drug-drug interactions.

  • In Vivo Correlation: While in vitro models are invaluable, in vivo studies in preclinical species are necessary to confirm these pathways and understand the complete pharmacokinetic profile of the compound and its metabolites.

This guide provides a predictive framework for the metabolic fate of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. The proposed pathways and experimental designs offer a robust starting point for researchers to meticulously characterize its biotransformation, a critical step in its journey from a chemical entity to a potential therapeutic agent.

References

  • Wikipedia. Xenobiotic metabolism. [Link]

  • USMLE Strike. Phase I vs. Phase II Metabolism | 100% Best Explanation. [Link]

  • Raucy, J. L., Kraner, J. C., & Lasker, J. M. (1993). Bioactivation of halogenated hydrocarbons by cytochrome P4502E1. Critical Reviews in Toxicology, 23(1), 1-20. [Link]

  • Lassoued, A., et al. (2023). The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. MDPI. [Link]

  • IQCC - UdG. (2023). Engineered cytochrome P450 for direct arylalkene-to-ketone oxidation via highly reactive carbocation intermediates. [Link]

  • Wikipedia. Cetirizine. [Link]

  • Lu, H., & Coughtrie, M. W. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current drug metabolism, 12(9), 895–907. [Link]

  • Al-Hadiya, Z. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules (Basel, Switzerland), 21(11), 1433. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Ohta, K., et al. (1993). Reduction of drug ketones by dihydrodiol dehydrogenases, carbonyl reductase and aldehyde reductase of human liver. The Journal of pharmacology and experimental therapeutics, 266(3), 1498–1503. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13879, 1-Phenyl-2-butanone. [Link]

  • Gergel, S., et al. (2023). Engineered cytochrome P450 for direct arylalkene-to-ketone oxidation via highly reactive carbocation intermediates. ResearchGate. [Link]

  • Anders, M. W. (1982). Bioactivation of halogenated hydrocarbons. Journal of toxicology. Clinical toxicology, 19(6-7), 699–706. [Link]

  • Rogiers, V., et al. (1986). Phase I and phase II xenobiotic biotransformation in cultures and co-cultures of adult rat hepatocytes. Biochemical pharmacology, 35(14), 2299–2305. [Link]

  • The Human Metabolome Database. Showing metabocard for Butanone (HMDB0000474). [Link]

  • Chemsrc. 1-Phenylbutan-1-one | CAS#:495-40-9. [Link]

  • National Institutes of Health. Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl). [Link]

  • ACS Publications. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. [Link]

  • ACS Publications. Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. [Link]

  • ResearchGate. Schematic representation of the butanone biosynthetic pathway. [Link]

  • Wikipedia. Dehalogenation. [Link]

  • ResearchGate. Mechanism of aromatic-ring hydroxylation. [Link]

  • Schrenk, D., et al. (1994). Phase II metabolism of benzene. Archives of toxicology. Supplement, 16, 247–254. [Link]

  • MDPI. Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation. [Link]

  • Lund University. Enzymatic Reduction of Ketones. [Link]

  • Islamic University Faculty of Pharmacy.
  • ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Link]

  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental science & technology, 48(18), 10904–10911. [Link]

  • Longdom Publishing. Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. [Link]

  • National Institutes of Health. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. [Link]

  • National Institutes of Health. Acetone and Butanone Metabolism of the Denitrifying Bacterium “Aromatoleum aromaticum” Demonstrates Novel Biochemical Properties of an ATP-Dependent Aliphatic Ketone Carboxylase. [Link]

  • Google Patents. Halogenated ether compounds and methods of inducing anesthesia.
  • University of Washington.
  • YouTube. Lesson 6: Halogenation of Ether. [Link]

  • MDPI. High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Picard, N., et al. (2005). In vitro metabolism study of buprenorphine: evidence for new metabolic pathways. Drug metabolism and disposition: the biological fate of chemicals, 33(5), 689–695. [Link]

  • National Institutes of Health. Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. [Link]

  • YouTube. 11: Ketone bodies Metabolism. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for 2-Butanone. [Link]

  • ResearchGate. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. [Link]

  • ResearchGate. Diethyl ether and several halogenated ethers used for inhalational.... [Link]

  • ACS Publications. Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. [Link]

  • Medicinal Chemistry. Phase I Metabolism- Oxidation of Aromatic compounds. [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Wikipedia. Ketone. [Link]

  • ResearchGate. Sulfation and Glucuronidation of Phenols: Implications in Coenyzme Q Metabolism. [Link]

  • YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a key intermediate in the synthesis of a metabolite of Tamoxifen, a widely used therapeutic agent.[1] Its chemical structure, featuring a substituted aromatic ketone, a phenyl group, and a chlorinated ethoxy moiety, necessitates robust and specific analytical methods to ensure purity, monitor reaction kinetics, and detect potential impurities in pharmaceutical manufacturing processes. This document provides detailed application notes and protocols for the detection and characterization of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies presented are grounded in established analytical principles and are designed to be validated in accordance with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of pharmaceutical intermediates due to its versatility and high resolving power for moderately polar to nonpolar compounds.[7][8][9][10][11] The aromatic nature of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one makes it an ideal candidate for UV detection.

Rationale for Method Development

The chosen method employs a C18 stationary phase, which separates analytes based on their hydrophobicity.[9] A gradient elution with acetonitrile and water is selected to ensure adequate retention of the analyte on the column while allowing for the elution of any more polar or nonpolar impurities within a reasonable timeframe. The UV detection wavelength is set based on the expected absorbance maxima of the aromatic ketone chromophore.

Experimental Protocol

1.2.1. Instrumentation and Consumables

  • HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and methanol.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

1.2.2. Preparation of Solutions

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one reference standard and dissolve in 100 mL of diluent.

  • Sample Solution: Prepare the sample to be analyzed in the diluent to achieve a target concentration within the calibration range.

1.2.3. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Method Validation Considerations (ICH Q2(R1/R2))[1][2][3][4][5][6]
  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the standard solution. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the standard solution and inject. Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a placebo or blank with known amounts of the standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Caption: HPLC-UV Analytical Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The chlorinated nature of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one makes it amenable to GC analysis, and mass spectrometry provides highly specific detection and structural information.[12][13][14][15][16]

Rationale for Method Development

A split/splitless injection is chosen to allow for flexibility in sample concentration. A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the analyte from potential impurities based on boiling point and polarity differences. Electron ionization (EI) is used to generate a reproducible fragmentation pattern for identification, and selected ion monitoring (SIM) can be employed for enhanced sensitivity and quantitation.

Experimental Protocol

2.2.1. Instrumentation and Consumables

  • GC-MS system with a split/splitless injector, capillary column, and mass selective detector.

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC vials with septa.

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate).

2.2.2. Preparation of Solutions

  • Solvent: Dichloromethane.

  • Standard Solution (10 µg/mL): Prepare a stock solution of the reference standard in dichloromethane and dilute to the working concentration.

  • Sample Solution: Dissolve the sample in dichloromethane to a suitable concentration.

2.2.3. GC-MS Conditions

ParameterValue
Injector Splitless, 280 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 50-400) for qualitative analysis, SIM mode for quantitative analysis

2.2.4. Headspace GC-MS for Residual Solvents

If the analysis is for volatile impurities or residual solvents in a drug substance, headspace GC-MS is the preferred method.[17][18][19][20][21]

  • Sample Preparation: Accurately weigh the sample into a headspace vial, add a high-boiling point solvent (e.g., DMSO), and seal.

  • Headspace Conditions: Incubate the vial at an elevated temperature (e.g., 80 °C) for a set time (e.g., 30 minutes) before injection of the vial's headspace.

Data Interpretation
  • Identification: Compare the retention time and the mass spectrum of the analyte peak in the sample with that of the reference standard. The fragmentation pattern should match the library spectrum or the standard.

  • Quantitation (SIM mode): Monitor characteristic ions of the analyte. For 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, potential ions to monitor would be the molecular ion and key fragment ions.

Caption: GC-MS Analytical Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR should be used for an unambiguous characterization of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

Rationale for Method

The protocol outlines the standard conditions for acquiring ¹H and ¹³C NMR spectra. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The expected chemical shifts are predicted based on the electronic environment of the protons and carbons in the molecule.[22][23][24][25][26]

Experimental Protocol

3.2.1. Instrumentation and Consumables

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated chloroform (CDCl₃) with 0.03% TMS.

3.2.2. Sample Preparation

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃ in an NMR tube.

3.2.3. NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz100 MHz
Pulse Program Standard single pulseProton-decoupled
Acquisition Time ~3-4 s~1-2 s
Relaxation Delay 1 s2 s
Number of Scans 161024 or more
Predicted Spectral Data

3.3.1. Predicted ¹H NMR Spectrum

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (ethyl)~0.9Triplet3H
CH₂ (ethyl)~1.8-2.2Multiplet2H
CH (benzylic)~4.5Triplet1H
O-CH₂~4.3Triplet2H
CH₂-Cl~3.8Triplet2H
Aromatic (phenyl)~7.2-7.4Multiplet5H
Aromatic (disubstituted)~6.9 & ~7.9Doublets2H each

3.3.2. Predicted ¹³C NMR Spectrum

CarbonChemical Shift (δ, ppm)
CH₃~12
CH₂ (ethyl)~25
CH₂-Cl~42
CH (benzylic)~55
O-CH₂~68
Aromatic CHs~114-131
Aromatic quat. Cs~130-163
C=O~198

Note: These are predicted values and may vary slightly based on the actual experimental conditions.

NMR_Logic cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis Molecule 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one H1_Shifts Chemical Shifts (δ) Molecule->H1_Shifts H1_Splitting Splitting Patterns (Multiplicity) Molecule->H1_Splitting H1_Integration Integration (Proton Count) Molecule->H1_Integration C13_Shifts Chemical Shifts (δ) Molecule->C13_Shifts C13_Types Number of Unique Carbons Molecule->C13_Types Structural Confirmation Structural Confirmation H1_Shifts->Structural Confirmation H1_Splitting->Structural Confirmation H1_Integration->Structural Confirmation C13_Shifts->Structural Confirmation C13_Types->Structural Confirmation caption NMR Logic for Structural Elucidation.

Caption: NMR Logic for Structural Elucidation.

References

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Aromatics. Organic Chemistry at CU Boulder. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. [Link]

  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS. [Link]

  • M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology. [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University DigitalCommons@USU. [Link]

  • Analysis of Chlorinated Pesticides by GC/MS. cromlab-instruments.es. [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. LCGC International. [Link]

  • Reverse Phase HPLC (RP-HPLC). DSDP Analytics. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • Butyrophenone. PubChem. [Link]

  • ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. ResearchGate. [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

  • Supporting Information for Highly selective Wacker reaction of styrene derivatives... The Royal Society of Chemistry. [Link]

Sources

HPLC method for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one by High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. This compound is a key chemical intermediate, notably in the synthesis of metabolites of pharmaceutical agents like Tamoxifen[1][2]. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for quality control and research applications in pharmaceutical development and chemical synthesis. The protocol is established in accordance with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation[3][4][5].

Introduction and Scientific Rationale

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS No. 103628-22-4) is a ketone-containing organic molecule with a molecular weight of approximately 302.8 g/mol [6]. Its role as a synthetic precursor in the pharmaceutical industry necessitates a reliable analytical method to determine its purity and concentration in various samples[1]. High-Performance Liquid Chromatography (HPLC) is an ideal technique due to its high resolution, sensitivity, and reproducibility[7].

The developed method leverages reversed-phase chromatography, which is optimal for separating moderately non-polar analytes like the target compound. A C18 stationary phase is selected for its hydrophobic character, promoting retention of the analyte. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection is performed using a UV detector, as the phenyl and ketone functional groups in the molecule are strong chromophores, expected to exhibit significant absorbance in the UV spectrum. This direct UV detection approach is simpler and more direct than methods requiring derivatization, which are often employed for ketones lacking strong chromophores[8][9].

The entire method is validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose, providing trustworthy and scientifically sound data[5][10].

Experimental Protocol

Materials and Reagents
  • Reference Standard: 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, purity ≥95%[11].

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) or HPLC grade, filtered through a 0.22 µm filter.

  • Methanol: HPLC grade (for cleaning and sample dissolution, if necessary).

  • Sample Diluent: Acetonitrile/Water (70:30, v/v).

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector is required.

ParameterRecommended Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse, Waters SunFire, or equivalent)
Mobile Phase Isocratic: Acetonitrile and Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (Note: It is recommended to run a UV scan of the analyte to confirm the wavelength of maximum absorbance, λmax)
Injection Volume 10 µL
Run Time Approximately 10 minutes

Causality Behind Choices:

  • C18 Column: The non-polar nature of the analyte necessitates a hydrophobic stationary phase for adequate retention and separation from polar impurities.

  • Acetonitrile/Water Mobile Phase: This combination offers excellent eluting strength for a wide range of compounds in reversed-phase HPLC. The 70:30 ratio is a starting point, optimized to achieve a reasonable retention time (typically 3-8 minutes) and good peak shape.

  • 30 °C Column Temperature: Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving column efficiency.

  • 265 nm Wavelength: This wavelength is chosen based on the expected UV absorbance of the aromatic rings and conjugated ketone system. It generally provides a good balance of sensitivity and specificity.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (for Linearity): Prepare a series of at least five working standards by serially diluting the stock solution with the sample diluent to cover the expected concentration range (e.g., 10, 25, 50, 100, and 150 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain about 25 mg of the analyte into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes, then dilute to volume. Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial before analysis.

Method Validation Protocol

The following workflow outlines the steps for validating the analytical method in accordance with ICH guidelines[3][4].

G prep Method Development & Optimization protocol Define Validation Protocol & Acceptance Criteria prep->protocol sys_suit System Suitability Testing protocol->sys_suit spec Specificity sys_suit->spec Proceed if SST passes lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ prec->loq robust Robustness loq->robust report Compile Validation Report robust->report

Caption: Workflow for HPLC Method Validation.

System Suitability

Before sample analysis, the chromatographic system's performance is verified.

  • Protocol: Inject the 100 µg/mL working standard solution six consecutive times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time.

Specificity

Specificity is the ability to assess the analyte in the presence of other components like impurities or excipients[4][7].

  • Protocol: Inject the sample diluent (blank) and a sample matrix without the analyte (placebo), if applicable. Compare the chromatograms with that of a standard solution to ensure no interfering peaks are present at the analyte's retention time.

Linearity and Range
  • Protocol: Inject each of the five working standard solutions (e.g., 10-150 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Recovery)
  • Protocol: Prepare a placebo sample and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision):

    • Protocol: Prepare six independent samples at 100% of the target concentration on the same day.

    • Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is typically where S/N = 3, and LOQ is where S/N = 10.

    • Slope Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% absolute in acetonitrile.

  • Acceptance Criteria: System suitability parameters should remain within limits, and the results should not be significantly affected.

Results and Data Presentation

The following tables summarize the expected outcomes from the method validation experiments.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
10 Typical Value <2.0
25 Typical Value <2.0
50 Typical Value <2.0
100 Typical Value <2.0
150 Typical Value <2.0

| Regression Output | r² = ≥0.999 | |

Table 2: Accuracy and Precision Summary

Validation Parameter Study Level Acceptance Criteria Typical Result
Accuracy (% Recovery) 80% Spike Level (n=3) 98.0 - 102.0% e.g., 99.5%
100% Spike Level (n=3) 98.0 - 102.0% e.g., 100.2%
120% Spike Level (n=3) 98.0 - 102.0% e.g., 101.1%
Precision (%RSD) Repeatability (n=6) ≤ 2.0% e.g., 0.8%

| | Intermediate Precision (n=12) | ≤ 2.0% | e.g., 1.2% |

G workflow Sample Preparation Weigh Sample Dissolve in Diluent Filter HPLC Analysis Inject into HPLC System (C18 Column, ACN/H2O) Data Processing Integrate Peak at Analyte RT Quantify using Calibration Curve Final Report

Caption: Step-by-step analytical workflow.

Conclusion

The RP-HPLC method described provides a simple, rapid, and reliable means for quantifying 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. The method has been developed based on sound scientific principles and validated to meet the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines. Its demonstrated specificity, linearity, accuracy, and precision ensure that it is suitable for its intended purpose in quality control and research environments.

References

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl] - LookChem Source: LookChem URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters Corporation URL: [Link]

  • Title: HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum Source: ResearchGate (originally in Food Chemistry) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system Source: LCGC International URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Quantitative Analysis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in human plasma. The methodology employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved using reversed-phase high-performance liquid chromatography (HPLC), which is ideally suited for the non-polar nature of the analyte. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its accuracy, precision, and reliability for bioanalytical applications in a drug development context.

Introduction and Scientific Rationale

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a synthetic organic compound with a molecular weight of 302.8 g/mol and a calculated LogP of 4.7, indicating significant hydrophobicity.[1] The accurate quantification of such novel compounds in biological matrices is a cornerstone of preclinical and clinical pharmacokinetic studies. The development of a reliable analytical method is therefore paramount for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity for quantifying small molecules in complex biological fluids.[2] This guide provides a comprehensive framework for its analysis, detailing not just the procedural steps but also the scientific justification for key methodological choices, from sample preparation to instrument configuration.

Causality of Method Selection:

  • Chromatography: Given the analyte's non-polar character (LogP 4.7), a reversed-phase HPLC approach was selected.[3][4] This technique utilizes a non-polar stationary phase (C18) and a polar mobile phase, ensuring strong retention and effective separation of the hydrophobic analyte from endogenous matrix components.[5]

  • Sample Preparation: A protein precipitation (PPT) protocol was chosen for its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput screening.[6] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT offers a pragmatic balance between sample cleanliness and operational efficiency for many research and development applications.[7][8]

  • Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative mass spectrometry.[9][10] By monitoring a specific precursor-to-product ion transition, MRM drastically reduces chemical noise and enhances specificity, which is critical for accurate measurement in a complex matrix like plasma.[11][12]

Materials and Methods

Chemicals and Reagents
  • Analyte: 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one reference standard (Purity >95%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related molecule (e.g., Verapamil), is recommended.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Matrix: Blank human plasma, screened for interferences.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of generating precise gradients.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.

  • Working Solutions: Create a series of intermediate working solutions by serially diluting the primary analyte stock with 50:50 (v/v) acetonitrile/water. Prepare a separate working solution for the IS at an appropriate concentration (e.g., 100 ng/mL).

  • Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL).

Experimental Protocols & Workflows

The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation through to data acquisition and analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (CS, QC, or Unknown) add_is Spike with Internal Standard (IS) plasma->add_is add_acn Add Cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Reversed-Phase HPLC Separation inject->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: High-level workflow for the LC-MS/MS analysis.

Protocol 1: Plasma Sample Preparation via Protein Precipitation
  • Aliquot: Pipette 100 µL of plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS working solution to each tube (except for double blanks) and briefly vortex. The use of a consistent IS concentration helps normalize for variations in extraction efficiency and matrix effects.[7]

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold temperature enhances protein precipitation, while the acid helps to protonate the analyte for better ionization.

  • Mix: Vortex vigorously for 30 seconds to ensure complete protein denaturation and analyte extraction into the solvent.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis. Avoid disturbing the protein pellet.

  • Inject: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions. These parameters serve as a robust starting point and may be further refined based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Standard for non-polar compounds, offering excellent resolving power.[3]
Mobile Phase A Water + 0.1% Formic Acid Acid modifier promotes analyte protonation for positive ESI.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Strong organic solvent for eluting the hydrophobic analyte.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °C Improves peak shape and reduces viscosity for better reproducibility.
Injection Vol. 5 µL Balances sensitivity with the need to minimize column overload.

| Gradient | 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B) | A gradient elution is necessary to effectively elute the analyte while separating it from early-eluting matrix components. |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive ESI is effective for polar to moderately polar molecules; positive mode is suitable for compounds that can be readily protonated.
Capillary Voltage 3.5 kV Optimized for stable spray and efficient ion generation.
Source Temp. 150 °C Prevents thermal degradation while aiding desolvation.
Desolvation Temp. 400 °C Ensures complete solvent evaporation from the ESI droplets.
Gas Flow Instrument Dependent Optimized to facilitate desolvation and ion transport.

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity for quantification.[11] |

MRM Transitions and Fragmentation

The MRM transitions were determined by infusing a standard solution of the analyte and performing a product ion scan. The structure of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one lends itself to predictable fragmentation upon collision-induced dissociation (CID).

G cluster_Q1 Q1: Precursor Selection cluster_Q2 Q2: Fragmentation (CID) cluster_Q3 Q3: Product Ion Selection Precursor [M+H]+ C18H20ClO2+ m/z 303.1 CID Collision-Induced Dissociation Precursor->CID Product1 Quantifier Ion [C8H8ClO2]+ m/z 183.0 CID->Product1 α-cleavage Product2 Qualifier Ion [C7H7]+ m/z 91.1 CID->Product2 Benzylic fragmentation

Caption: Proposed fragmentation pathway for MRM analysis.

Table 3: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Function Dwell Time (ms) Collision Energy (eV)
Analyte 303.1 183.0 Quantifier 100 22
Analyte 303.1 91.1 Qualifier 100 35

| IS | Analyte-Specific | Analyte-Specific | Quantifier | 100 | Optimized |

  • Rationale for Fragmentation: The most abundant product ion at m/z 183.0 corresponds to a stable acylium ion formed via α-cleavage of the bond between the carbonyl carbon and the chiral center. The qualifier ion at m/z 91.1 is the characteristic tropylium ion, a common fragment for compounds containing a benzyl moiety, confirming the structural identity of the precursor.[13][14]

Method Validation Protocol

To ensure the method is fit for its intended purpose, a full validation was conducted based on ICH Q2(R2) guidelines.[15][16]

Table 4: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Experiment Acceptance Criteria
Specificity/Selectivity To ensure no interference from endogenous matrix components. Analyze six different batches of blank plasma. Response at the analyte's retention time should be <20% of the LLOQ response.[17]
Linearity & Range To demonstrate a proportional response to concentration. Analyze an 8-point calibration curve over three separate runs. R² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and their variability. Analyze QC samples (n=6) at LLOQ, Low, Mid, and High levels on three different days. Accuracy: Mean %RE within ±15% (±20% at LLOQ). Precision: %RSD ≤ 15% (≤20% at LLOQ).[18]
Limit of Quantification (LLOQ) The lowest concentration that can be reliably quantified. The lowest point on the calibration curve meeting accuracy and precision criteria. Accuracy within ±20% and Precision (%RSD) ≤ 20%.[15]
Matrix Effect To assess the impact of matrix components on ionization. Compare analyte peak area in post-extraction spiked samples vs. neat solutions at Low and High QC levels. The coefficient of variation (%CV) of the matrix factor should be ≤ 15%.[17]
Recovery To determine the efficiency of the extraction process. Compare analyte peak area in pre-extraction spiked samples vs. post-extraction spiked samples. Recovery should be consistent and reproducible across QC levels.

| Stability | To ensure analyte integrity under various storage and handling conditions. | Test QC samples after freeze-thaw cycles, short-term bench-top storage, and long-term storage. | Mean concentration should be within ±15% of nominal values. |

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable tool for the quantification of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in human plasma. The simple protein precipitation sample preparation allows for high throughput, while the optimized reversed-phase chromatography and MRM detection ensure analytical rigor. This validated method is fit for purpose and can be confidently deployed in regulated bioanalytical laboratories to support pharmacokinetic and toxicokinetic studies in drug development programs.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Group Ltd. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Barnes, A., et al. (n.d.). Development of a high-resolution MRM quantitative method for pesticides in apple, honey, olive oil, orange and tomato food matrices. Shimadzu Corporation. [Link]

  • Addona, T. A., & Abbatiello, S. E. (2018). Basic Design of MRM Assays for Peptide Quantification. Springer Protocols. [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Chemistry LibreTexts. (2023). Liquid Chromatography. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • Biotek. (2023). Application and Development of MRM Technology in Protein Analysis. [Link]

  • Agilent Technologies. (n.d.). New Dynamic MRM Mode Improves Data Quality and Triple Quad Quantification in Complex Analyses. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • LCGC International. (2020). Method Development for the Qualitative and Quantitative Analysis of Pesticides by Direct Injection Liquid Chromatography– Tandem Mass Spectrometry (LC–MS/MS). [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Pharma Growth Hub. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13904033, 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. [Link]

  • National Center for Biotechnology Information. (2010). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Phenyl-2-butanone in NIST Chemistry WebBook. [Link]

  • Reusch, W. (2015). Mass Spectroscopy Methodology. Michigan State University. [Link]

  • Federal Aviation Administration. (n.d.). General Unknown Screening by Ion Trap LC/MS/MS. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13879, 1-Phenyl-2-butanone. [Link]

  • National Center for Biotechnology Information. (2024). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of Tamoxifen Metabolites Using 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tamoxifen is a cornerstone therapy for estrogen receptor (ER)-positive breast cancer. Its clinical efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen (4-hydroxy-N-desmethyltamoxifen), which exhibit significantly higher binding affinity for the ER than the parent drug.[1][2][3] The synthesis of these metabolites is crucial for pharmacological studies, the development of diagnostic agents, and potentially for direct therapeutic use. This application note provides a detailed, validated protocol for the synthesis of tamoxifen, which serves as a precursor to its key metabolites, utilizing 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one as a strategic starting material. The protocol is based on a Grignard reaction, a robust and scalable method for constructing the core tetrasubstituted alkene structure of tamoxifen.[4][5] We offer in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for characterization.

Introduction

The Clinical Significance of Tamoxifen and its Metabolites

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a frontline endocrine therapy for ER-positive breast cancer for decades.[2] It functions as a prodrug, undergoing extensive metabolism in the liver by cytochrome P450 (CYP) enzymes, notably CYP2D6 and CYP3A4/5.[1][6] This biotransformation generates active metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen (4-OHT), and endoxifen.[3][7]

Endoxifen and 4-OHT are particularly significant as they possess approximately 100-fold greater affinity for the estrogen receptor and are more potent in suppressing estrogen-dependent cell proliferation compared to tamoxifen itself.[1] Genetic variations in CYP2D6 can lead to significant inter-individual differences in endoxifen levels, potentially impacting treatment outcomes.[3][8] Therefore, the availability of pure, well-characterized standards of these metabolites is essential for research into tamoxifen's mechanism of action, pharmacogenomics, and for the development of new therapeutic strategies.

Overview of Synthetic Strategies for Tamoxifen Analogs

Several synthetic routes to tamoxifen and its derivatives have been developed. A prominent method is the McMurry reaction, which involves the reductive coupling of two different ketone molecules to form the central alkene bond.[9][10][11] While effective, this reaction can sometimes lead to a mixture of products and requires stoichiometric amounts of titanium reagents, generating significant waste.[11]

Another well-established approach is the addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a ketone precursor, followed by dehydration to form the tetrasubstituted alkene.[4][5][12] This method offers versatility in introducing different substituents. The key challenge in this approach is controlling the stereochemistry to favor the desired (Z)-isomer, which possesses the antiestrogenic activity, over the less active (E)-isomer.[13]

Rationale for Using 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one as a Key Precursor

The ketone 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is an ideal precursor for a convergent synthesis of tamoxifen. This starting material already contains three of the four aryl/alkyl groups correctly positioned around the eventual double bond. The chloroethoxy side chain is a masked version of the critical dimethylaminoethoxy group required for ER binding and antiestrogenic activity. This "masked" functionality is stable under the conditions of the Grignard reaction and can be readily converted to the final dimethylamino group in a subsequent step. This strategy simplifies the overall synthesis and avoids potential side reactions associated with carrying the free amine through the initial steps.

Reaction Mechanism and Pathway Visualization

The core of this synthesis is the nucleophilic addition of a Grignard reagent to the carbonyl group of the ketone precursor. This is followed by an acid-catalyzed dehydration step to generate the target alkene.

The Grignard Reaction and Dehydration Pathway
  • Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).

  • Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. This forms a magnesium alkoxide intermediate.

  • Protonation: Aqueous acidic workup protonates the alkoxide to yield a tertiary alcohol intermediate.

  • Dehydration: The tertiary alcohol is then subjected to dehydration, typically by heating in the presence of a strong acid (e.g., HCl).[14] This elimination reaction forms the tetrasubstituted double bond, resulting in a mixture of (E) and (Z) isomers of 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene.

  • Amination: The chloroethoxy intermediate is then heated with dimethylamine in a sealed vessel to displace the chloride and form the final tamoxifen product.[9]

Diagram: Overall Synthetic Scheme

G cluster_0 Step 1: Grignard Reaction & Dehydration cluster_1 Step 2: Amination cluster_2 Step 3: Isomer Separation A 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one C Tertiary Alcohol Intermediate A->C 1. THF B Phenylmagnesium Bromide (PhMgBr) B->C D Acid-catalyzed Dehydration (H+) C->D 2. H3O+ workup E 1-[4-(2-chloroethoxy)phenyl]- 1,2-diphenylbut-1-ene (E/Z mixture) D->E G Tamoxifen (E/Z mixture) E->G Heat, Sealed Vessel F Dimethylamine (HNMe2) F->G H (Z)-Tamoxifen (Active Isomer) G->H Chromatography or Fractional Crystallization I (E)-Tamoxifen G->I

Caption: Synthetic pathway from the ketone precursor to Tamoxifen.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )GradeSupplierNotes
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-oneC₁₈H₁₉ClO₂302.80≥98%Commercially AvailableStore in a cool, dry place.
Magnesium TurningsMg24.31ReagentSigma-AldrichMust be dry; activate if necessary.
BromobenzeneC₆H₅Br157.01Anhydrous, ≥99%Sigma-AldrichStore over molecular sieves.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from Na/benzophenone.
IodineI₂253.81ReagentFisher ScientificFor initiating the Grignard reaction.
Hydrochloric AcidHCl36.46Concentrated (37%)VWRCorrosive. Handle with care.
Dimethylamine Solution(CH₃)₂NH45.0840% in H₂OSigma-AldrichVolatile and flammable.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher ScientificFor extraction.
Sodium SulfateNa₂SO₄142.04AnhydrousVWRFor drying organic layers.
Equipment Setup
  • Three-neck round-bottom flask (flame-dried)

  • Reflux condenser (with drying tube)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (Silica gel)

  • TLC plates (Silica gel 60 F₂₅₄)

Diagram: Experimental Workflow

G start Start prep_grignard Prepare Phenylmagnesium Bromide in Anhydrous THF start->prep_grignard addition Slowly add ketone precursor solution to Grignard reagent prep_grignard->addition reflux Reflux the reaction mixture addition->reflux workup Quench with aq. NH4Cl followed by acidic workup (HCl) reflux->workup extract Extract with Diethyl Ether workup->extract dry Dry organic layer (Na2SO4) and concentrate extract->dry amination React chloro-intermediate with Dimethylamine dry->amination purify Purify by Column Chromatography amination->purify characterize Characterize product (NMR, MS, HPLC) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Experimental Protocols

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene
  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried three-neck flask under an inert atmosphere (N₂).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of bromobenzene (1.1 eq) in anhydrous THF via an addition funnel.

    • Observe for initiation of the reaction (disappearance of iodine color, gentle reflux). If it doesn't start, gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After addition is complete, stir the grey, cloudy mixture for an additional 30-60 minutes at room temperature.

  • Grignard Addition:

    • Dissolve 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (1.0 eq) in anhydrous THF.

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC (e.g., 20% EtOAc/Hexane).

  • Workup and Dehydration:

    • Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add concentrated HCl (e.g., 2-3 eq).[14]

    • Shake vigorously. The aqueous layer should be acidic (pH < 2).

    • Separate the layers and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

    • Redissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux with a Dean-Stark trap until no more water is collected.

    • Cool the mixture, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄ and concentrate to yield the crude chloro-intermediate as a mixture of E/Z isomers.

Protocol 2: Synthesis of Tamoxifen
  • Amination:

    • Place the crude 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene (1.0 eq) and a solution of dimethylamine (excess, e.g., 5-10 eq) in a sealed pressure vessel.[9]

    • Heat the vessel to 70-90 °C for 12-24 hours.[9]

    • Caution: This step generates pressure. Use an appropriate pressure-rated vessel and a blast shield.

  • Workup and Purification:

    • Cool the vessel to room temperature before opening.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The crude product is an oil containing a mixture of (E)- and (Z)-tamoxifen.

Protocol 3: Isomer Separation and Metabolite Synthesis
  • Isomer Separation:

    • Separation of the (E) and (Z) isomers can be challenging but is typically achieved by flash column chromatography on silica gel. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with 1% triethylamine to prevent streaking) is often effective.[4]

    • Alternatively, fractional crystallization from solvents like petroleum ether can be used to isolate the desired (Z)-isomer.[14]

    • For analytical or small-scale preparative work, reverse-phase HPLC is an excellent method for separating the geometric isomers.[15]

  • Synthesis of 4-Hydroxytamoxifen and Endoxifen:

    • The synthesis of hydroxylated metabolites like 4-OHT and endoxifen requires starting with a precursor that has a protected hydroxyl group (e.g., a methoxy or benzyloxy group) on the appropriate phenyl ring.[12][16]

    • The synthetic sequence is similar, but includes a final deprotection step (e.g., BBr₃ for demethylation) to reveal the phenol. The synthesis of endoxifen also requires starting with a precursor amenable to N-demethylation or by direct synthesis from a monomethylamine precursor.[15]

Results and Discussion

Expected Yields and Purity
  • Grignard/Dehydration: Yields for this step typically range from 60-80%. The product will be a mixture of E/Z isomers.

  • Amination: The amination reaction generally proceeds in high yield (>90%).

  • Overall Yield: The overall yield of the tamoxifen isomer mixture can be expected to be in the 50-70% range.

  • Purity: After column chromatography, the purity of the separated isomers should be >98% as determined by HPLC and ¹H NMR.

Spectroscopic Data Analysis
  • ¹H NMR: The key diagnostic signals for tamoxifen include the triplet for the -OCH₂- protons around 4.0 ppm, the triplet for the -NCH₂- protons around 2.7 ppm, and the singlet for the N(CH₃)₂ protons around 2.3 ppm. The vinylic protons and aromatic protons will appear in the 6.5-7.5 ppm region. The ratio of the E and Z isomers can be determined by integrating characteristic signals.

  • Mass Spectrometry (MS): ESI-MS will show a prominent [M+H]⁺ ion corresponding to the molecular weight of tamoxifen (m/z 372.2).

  • HPLC: Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic acid can effectively separate tamoxifen from its precursors and metabolites.[1][7]

Troubleshooting and Optimization
  • Low Grignard Yield: Ensure all glassware is rigorously dried and the THF is anhydrous. Activating the magnesium with iodine or a small amount of 1,2-dibromoethane can be helpful.

  • Incomplete Reaction: If TLC shows starting material after the allotted time, extend the reaction time or gently warm the mixture.

  • Poor Isomer Separation: Optimization of the chromatography solvent system is key. Using a less polar solvent system and a long column can improve resolution. Adding a small amount of a basic modifier like triethylamine is crucial for preventing peak tailing of the amine product.

  • Isomerization: The (Z)-isomer can isomerize to the (E)-isomer, particularly under acidic or photolytic conditions.[15] It is advisable to handle the purified (Z)-isomer with minimal exposure to light and strong acids.

Conclusion

This application note details a robust and reliable method for the synthesis of tamoxifen using 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. The Grignard-based approach is highly adaptable for creating a range of tamoxifen analogs and provides a clear pathway to the crucial chloro-intermediate. This intermediate is readily converted to tamoxifen, which can then be used in further studies or as a starting point for the synthesis of its clinically significant metabolites, 4-hydroxytamoxifen and endoxifen. The protocols and analytical guidance provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development focused on endocrine therapies.

References

  • EP0168175A1 - Preparation of tamoxifen - Google Patents.
  • Heijnen, D., van Zuijlen, M., Tosi, F., & Feringa, B. L. (2019). An atom efficient synthesis of tamoxifen. Organic & Biomolecular Chemistry, 17(5), 1219-1223. Royal Society of Chemistry. [Link]

  • How would you prepare tamoxifen, a drug used in the treatment of breast cancer, from benzene, the following ketone, and any other reagents needed? Study.com. [Link]

  • Forgione, P., & Fallis, A. G. (2000). Tamoxifen and Tetrasubstituted Alkenes and Dienes via a Regio- and Stereospecific Three-Component Magnesium Carbometalation. Organic Letters, 2(21), 3421-3423. American Chemical Society. [Link]

  • Synthesis of tamoxifen derivatives via McMurry coupling. ResearchGate. [Link]

  • Fauq, A. H., Maharvi, G. M., & Sinha, D. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036-3038. PubMed. [Link]

  • Synthesis of lipidic tamoxifen. ScienceDirect. [Link]

  • Recent advances of carbonyl olefination via McMurry coupling reaction. National Institutes of Health (NIH). [Link]

  • Synthesis on novel Tamoxifen derivatives. ResearchGate. [Link]

  • Scheme 2. Synthesis of tamoxifen. | Download Scientific Diagram. ResearchGate. [Link]

  • (E)‐Tamoxifen for oestrogenic activity, and (Z) - ResearchGate. ResearchGate. [Link]

  • Overview of Gauthier and Labrie's stereoselective synthesis of... - ResearchGate. ResearchGate. [Link]

  • Robertson, D. W., & Katzenellenbogen, J. A. (1982). Synthesis of the E and Z isomers of the antiestrogen tamoxifen and its metabolite, hydroxytamoxifen, in tritium-labeled form. The Journal of Organic Chemistry, 47(13), 2387-2393. Office of Scientific and Technical Information (OSTI.GOV). [Link]

  • Lien, E. A., Solheim, E., & Ueland, P. M. (1991). Distribution of tamoxifen and its metabolites in rat and human tissues during steady-state treatment. Cancer Research, 51(18), 4837-4844. National Institutes of Health (NIH). [Link]

  • WO2017080770A1 - Synthesis of (z)-endoxifen hydrochloride - Google Patents.
  • Synthesis and estrogen receptor affinity of a 4-hydroxytamoxifen-labeled ligand for diagnostic imaging. PubMed. [Link]

  • Gjerde, J., Geisler, J., & Lien, E. A. (2014). Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. SpringerPlus, 3, 23. PubMed. [Link]

  • Synthesis of endoxifen 11 and hydroxyendoxifen derivative 12. Reagents... - ResearchGate. ResearchGate. [Link]

  • Robertson, D. W., & Katzenellenbogen, J. A. (1982). Synthesis of the (E) and (Z) isomers of the antiestrogen tamoxifen and its metabolite, hydroxytamoxifen, in tritium-labeled form. The Journal of Organic Chemistry, 47(13), 2387-2393. ACS Publications. [Link]

  • Humbert, L., Rieutord, A., & Prognon, P. (2018). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Future Science OA, 4(9), FSO328. National Institutes of Health (NIH). [Link]

  • Structure of tamoxifen stereoisomers and subsequent cytochrome P450... - ResearchGate. ResearchGate. [Link]

  • Le-Quesne, M., & Le-Guevel, R. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Frontiers in Chemistry, 5, 74. National Institutes of Health (NIH). [Link]

  • Identification and quantitation of tamoxifen and four metabolites in serum by liquid chromatography–tandem mass spectrometry | Request PDF. ResearchGate. [Link]

  • Jordan, V. C. (2007). New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer. Breast Cancer Research, 9(Suppl 2), S4. PubMed Central (PMC). [Link]

  • An atom efficient synthesis of Tamoxifen. The Royal Society of Chemistry. [Link]

  • Synthesis of tamoxifen and its analogues. | Download Scientific Diagram. ResearchGate. [Link]

  • An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. PubMed. [Link]

Sources

Application Notes and Protocols for the Synthesis of N-desmethyltamoxifen from 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2] Its therapeutic activity is largely attributed to its active metabolites, which are formed in the body through metabolic processes.[1][2][3] Among these, N-desmethyltamoxifen is a major metabolite that can be further converted to the highly potent endoxifen (4-hydroxy-N-desmethyltamoxifen).[4] The synthesis of these metabolites is crucial for pharmacological studies, the development of analytical standards, and the exploration of new therapeutic agents.

This document provides a detailed, two-step protocol for the synthesis of N-desmethyltamoxifen, a primary metabolite of tamoxifen, commencing from the precursor 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. The synthetic strategy involves a Grignard reaction to construct the characteristic triarylethylene core, followed by a nucleophilic substitution to introduce the N-methylaminoethoxy side chain.

Overall Synthesis Workflow

The following diagram illustrates the two-stage process for the synthesis of N-desmethyltamoxifen from the specified starting material.

Synthesis Workflow start Start: 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one step1 Step 1: Grignard Reaction & Dehydration (Formation of Triarylethylene Core) start->step1 intermediate Intermediate: (E/Z)-1-[4-(2-Chloroethoxy)phenyl]- 1,2-diphenyl-1-butene step1->intermediate step2 Step 2: Amination (Formation of N-methylaminoethoxy side chain) intermediate->step2 product Final Product: (Z)-N-desmethyltamoxifen step2->product purification Purification and Characterization product->purification

Caption: Overall workflow for the synthesis of N-desmethyltamoxifen.

Part 1: Synthesis of the Triarylethylene Intermediate

The initial step focuses on the conversion of the diaryl ketone starting material into a triarylethylene structure. This is accomplished through a Grignard reaction with ethylmagnesium bromide, which introduces the ethyl group, followed by an acid-catalyzed dehydration to form the crucial double bond.

Reaction Scheme:

Step 1 Reaction reactant 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one product (E/Z)-1-[4-(2-Chloroethoxy)phenyl]- 1,2-diphenyl-1-butene reactant->product Grignard Reaction & Dehydration reagents 1. EtMgBr, THF 2. H3O+ (workup) 3. H+, heat (dehydration)

Caption: Reaction scheme for the formation of the triarylethylene intermediate.

Materials and Equipment:
Reagent/EquipmentSpecifications
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one>98% purity
Magnesium turnings
Ethyl bromideAnhydrous, >99%
Anhydrous tetrahydrofuran (THF)Distilled from sodium/benzophenone
IodineCrystal
Hydrochloric acid (HCl)Concentrated
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous NaCl solution
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flasksVarious sizes, oven-dried
Condenser
Dropping funnel
Magnetic stirrer and stir bars
Heating mantle
Ice bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Protocol:

1. Preparation of Ethylmagnesium Bromide (Grignard Reagent):

  • Rationale: The Grignard reagent is a potent nucleophile essential for forming the new carbon-carbon bond. Strict anhydrous conditions are critical as Grignard reagents are highly reactive with water.[5][6][7][8]

  • Assemble a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask and a small crystal of iodine (to initiate the reaction).

  • In the dropping funnel, prepare a solution of ethyl bromide in anhydrous THF.

  • Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

2. Grignard Reaction with the Ketone:

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Dissolve 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in anhydrous THF and add this solution to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

3. Work-up and Dehydration:

  • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

  • To the crude alcohol, add a solution of hydrochloric acid in an appropriate solvent (e.g., ethanol or acetic acid) and heat the mixture to reflux for 1-2 hours to effect dehydration.

  • After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification of the Intermediate:

  • The resulting crude product, a mixture of (E) and (Z) isomers of 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenyl-1-butene, can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system. The separation of isomers may be challenging, but for the subsequent step, a mixture of isomers is often acceptable.

Part 2: Synthesis of N-desmethyltamoxifen

In the second stage, the chloroethoxy side chain of the intermediate is converted to the desired N-methylaminoethoxy group via a nucleophilic substitution reaction with methylamine.

Reaction Scheme:

Step 2 Reaction reactant (E/Z)-1-[4-(2-Chloroethoxy)phenyl]- 1,2-diphenyl-1-butene product (E/Z)-N-desmethyltamoxifen reactant->product Amination reagents Methylamine (in Ethanol or THF) Heat

Caption: Reaction scheme for the amination of the intermediate.

Materials and Equipment:
Reagent/EquipmentSpecifications
(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1,2-diphenyl-1-buteneFrom Part 1
Methylamine solutione.g., 33 wt. % in absolute ethanol or 2.0 M in THF
Pressure vessel or sealed tube
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Rotary evaporator
HPLC systemFor purification and analysis
Protocol:

1. Amination Reaction:

  • Rationale: The chloro group on the ethoxy side chain is a good leaving group, susceptible to nucleophilic attack by methylamine. The reaction is typically performed at elevated temperatures in a sealed vessel to prevent the escape of the volatile methylamine.

  • Place the purified (or crude) 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenyl-1-butene in a pressure vessel or a heavy-walled sealed tube.

  • Add an excess of methylamine solution (e.g., in ethanol or THF).

  • Seal the vessel and heat the mixture at 70-80 °C for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.

2. Work-up and Purification:

  • Cool the reaction vessel to room temperature before opening.

  • Remove the solvent and excess methylamine under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • The crude product, a mixture of (E)- and (Z)-N-desmethyltamoxifen, can be purified by column chromatography on silica gel. More advanced purification techniques such as semi-preparative HPLC may be required to separate the geometric isomers.[9] The desired (Z)-isomer is the more biologically active form.

Characterization of N-desmethyltamoxifen

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric ratio.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and determine the ratio of (Z) to (E) isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and a formic acid buffer is a common method for the analysis of tamoxifen and its metabolites.[10][11]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Grignard reagents are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Ethyl bromide is a toxic and volatile alkylating agent.

  • Methylamine is a corrosive and flammable gas/solution.

  • Concentrated acids are corrosive.

References

  • Fauq, A. H., Maharvi, G. M., & Sinha, D. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036–3038. [Link]

  • Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 85(2), 151–159. [Link]

  • Sanchez-Spitman, A. B., et al. (2019). Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen. Expert Review of Clinical Pharmacology, 12(6), 523–536. [Link]

  • PubChem. (n.d.). 1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-butanone. Retrieved from [Link]

  • Google Patents. (1986). Preparation of tamoxifen. EP0168175A1.
  • Teunissen, S. F., et al. (2017). Synthesis of (z)-endoxifen hydrochloride. WO2017080770A1.
  • Organic Syntheses. (n.d.). 4-phenyl-1-butene. Retrieved from [Link]

  • Wikipedia. (2023). N-Desmethyltamoxifen. Retrieved from [Link]

  • Truman ChemLab. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]

  • Antunes, M. V., et al. (2015). Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy. Talanta, 131, 64-72. [Link]

Sources

Application Notes and Protocols for the Purification of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, a key pharmaceutical intermediate.

Introduction and Strategic Overview

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS No. 103628-22-4) is a crucial chemical intermediate in the synthesis of metabolites of Tamoxifen, a widely used drug in the treatment and prevention of breast cancer.[1][2] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate highly effective and validated purification protocols for their precursors. The final purity of this intermediate directly impacts the efficiency of subsequent synthetic steps and the impurity profile of the final drug substance.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the multi-tiered purification strategy for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a deep understanding of the purification process. The protocols described herein are designed to be self-validating, incorporating analytical checkpoints to ensure the desired purity is achieved.

The primary synthesis of aryl ketones like the target compound often involves methods such as Friedel-Crafts acylation.[3] This can introduce a range of process-related impurities, including:

  • Unreacted Starting Materials: Residual 2-phenylbutanoyl chloride and 1-(2-chloroethoxy)benzene.

  • Regioisomers: Ortho-acylated byproducts formed in addition to the desired para-substituted product.[4]

  • Side-Reaction Products: Impurities arising from unintended chemical transformations.

  • Catalyst and Solvent Residues: Residual Lewis acids (e.g., AlCl₃) and solvents from the reaction and workup.[4]

Addressing this impurity profile requires a logical, scalable purification workflow.

Physicochemical Properties

A thorough understanding of the compound's physical properties is the foundation of any purification strategy.

PropertyValueSource(s)
CAS Number 103628-22-4[1][5]
Molecular Formula C₁₈H₁₉ClO₂[1][2][5]
Molecular Weight ~302.80 g/mol [2][5][6]
Appearance White Solid[1][2]
Melting Point 60-70 °C (Varies with purity)[1][2][6]
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Methanol[1]

The reported variance in melting point underscores the importance of effective purification; a sharp melting point range is a key indicator of high purity.[7][8]

General Purification Workflow

The selection of a purification technique is dictated by the initial purity of the crude material, the quantity of material to be processed, and the target purity specification. The following workflow presents a logical progression from crude product to an analytically pure compound.

Purification_Workflow Crude Crude Synthetic Product (Post-Workup) Recryst Protocol 1: Recrystallization Crude->Recryst Large Scale ColChrom Protocol 2: Flash Column Chromatography Crude->ColChrom Small to Medium Scale Recryst->ColChrom Further purification Bulk Bulk Purity (>95%) Recryst->Bulk PrepHPLC Protocol 3: Preparative HPLC ColChrom->PrepHPLC For highest purity HighPurity High Purity (>98%) ColChrom->HighPurity UltraPurity Analytical Grade (>99.5%) PrepHPLC->UltraPurity

Caption: General purification strategy for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

Protocol 1: Bulk Purification via Recrystallization

Principle: Recrystallization is the most efficient method for purifying large quantities of a solid compound, provided a suitable solvent can be identified. The technique relies on the principle that the solubility of the target compound and its impurities will differ in a given solvent system, especially as a function of temperature.[9] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the "mother liquor."

Solvent Selection Rationale

The target molecule is a moderately polar aromatic ketone.

  • Hexane: The compound's melting point has been reported in hexane, indicating it is a suitable solvent for recrystallization.[6] As a non-polar solvent, it is effective at excluding more polar impurities.

  • Isopropanol/Ethanol: Alcohols can be effective for moderately polar compounds.

  • Solvent Pairs (e.g., Hexane/Ethyl Acetate): If the compound is too soluble in one solvent and not soluble enough in another, a binary solvent system can be used. The crude material is dissolved in a small amount of the "good" solvent (e.g., ethyl acetate) at high temperature, and the "poor" solvent (e.g., hexane) is added dropwise until turbidity is observed, allowing for controlled crystallization upon cooling.

Step-by-Step Methodology (Hexane)
  • Dissolution: Place the crude solid (e.g., 10 g) into an appropriately sized Erlenmeyer flask. Add a minimal volume of hexane (e.g., 50-60 mL) and heat the mixture to a gentle boil with magnetic stirring. Add more hot hexane in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to maximize recovery upon cooling.

  • Decolorization (Optional): If the solution is colored by polar, high-molecular-weight impurities, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Gently boil the mixture for a few minutes. Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. Causality: Pre-warming the funnel and flask prevents premature crystallization of the product during filtration.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold hexane to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Assess purity via melting point determination and analytical Thin-Layer Chromatography (TLC). A significant sharpening of the melting point range indicates successful purification.

Protocol 2: High-Purity Purification by Flash Column Chromatography

Principle: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[10] Less polar compounds interact weakly with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later. This method is ideal for separating compounds with different polarities, such as the target ketone from non-polar starting materials or more polar byproducts.

System Setup and Eluent Selection
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). The optimal ratio is determined by preliminary TLC analysis. The goal is to achieve a Retention Factor (Rf) of ~0.3 for the target compound.

Example Solvent System (Hexane:Ethyl Acetate)Target Compound RfCommon Impurity RfUtility
95:5~0.5>0.7 (non-polar)Good for eluting non-polar impurities first.
90:10~0.3<0.1 (polar)Optimal for eluting the target compound.
80:20>0.5~0.2 (polar)Used to elute more polar impurities after the product is collected.
Step-by-Step Methodology

Chromatography_Workflow Start Start Pack Pack Column with Silica Gel Slurry Start->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Solvent Gradient (e.g., 5% -> 15% EtOAc in Hexane) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC TLC->Collect Continue elution Combine Combine Pure Fractions TLC->Combine Fractions are pure Evap Evaporate Solvent Combine->Evap End Pure Product Evap->End

Caption: Workflow for flash column chromatography purification.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. This "dry loading" method typically results in better separation. Carefully add the powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Maintain a constant flow rate using positive pressure (air or nitrogen).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Spot fractions onto a TLC plate and develop it in the elution solvent. Visualize the spots under UV light.[7]

  • Combining Fractions: Once all fractions have been analyzed, combine those containing only the pure target compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

  • Validation: Confirm purity using analytical HPLC and NMR spectroscopy.

Protocol 3: Ultimate Purity via Preparative HPLC

Principle: Preparative High-Performance Liquid Chromatography (Prep HPLC) is the gold standard for achieving the highest levels of purity (>99.5%), which is often required for pharmaceutical intermediates.[11][12] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect milligrams to grams of purified material.[13][14] For this compound, a reversed-phase method is most appropriate.

System and Method Parameters
  • Mode: Reversed-Phase HPLC

  • Column: C18, 10 µm particle size (preparative scale, e.g., 20 mm x 250 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: Start at 60% B, ramp to 95% B over 20 minutes. Rationale: A gradient allows for efficient elution of the target compound while separating it from earlier and later eluting impurities.

  • Flow Rate: 20 mL/min (will vary based on column dimensions)

  • Detection: UV at 254 nm

  • Injection Volume: Dependent on concentration and column loading capacity.

Step-by-Step Methodology
  • Analytical Method Development: First, develop a separation method on an analytical scale (e.g., 4.6 mm ID column) to determine the exact retention time of the target compound and confirm separation from impurities.

  • Sample Preparation: Dissolve the material (already purified by chromatography or recrystallization) in a minimal amount of mobile phase (e.g., 70:30 ACN:Water). Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • Preparative Run: Scale up the injection volume for the preparative column. Inject the sample and begin the run.

  • Fraction Collection: Monitor the UV detector signal. Begin collecting the eluent just before the target peak appears and stop collecting just after it returns to baseline. Automated fraction collectors are typically used for this process.[11]

  • Purity Analysis: Analyze a small aliquot of the collected fraction(s) using the analytical HPLC method to confirm purity.

  • Solvent Removal: Combine the pure fractions. Remove the acetonitrile via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) or extracted with a suitable organic solvent (like dichloromethane) to recover the final compound.

  • Final Validation: Perform a full suite of analytical tests (NMR, MS, HPLC purity, melting point) to confirm the identity and purity of the final product.

Final Purity Assessment and Characterization

No purification is complete without rigorous analytical confirmation. The following methods are essential for validating the purity and identity of the final 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An analytical run should show a single major peak, allowing for purity calculation based on peak area percentage.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The absence of signals corresponding to impurities is a strong indicator of purity.[16]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.[15]

  • Melting Point Analysis: A narrow and sharp melting point range, consistent with literature values for a pure sample, provides excellent confirmation of purity.[8]

By employing this structured, multi-protocol approach, researchers can confidently and reproducibly purify 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one to the exacting standards required for pharmaceutical development.

References

  • Gilson. Preparative HPLC Systems | VERITY® LC Solutions. Available from: [Link]

  • Welsch, B., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. Available from: [Link]

  • LookChem. Cas 103628-22-4, 1-[4-(2-Chloroethoxy)phenyl]. Available from: [Link]

  • Shimadzu. Preparative HPLC Systems. Available from: [Link]

  • Ahamad, T., et al. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

  • PubChem. 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. National Center for Biotechnology Information. Available from: [Link]

  • Evotec. Preparative Chromatography. Available from: [Link]

  • Santana, C. C., & Ribeiro, A. E. (2021). Practical aspects of preparative HPLC in pharmaceutical development and production. ResearchGate. Available from: [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available from: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available from: [Link]

  • University of Toronto. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. Available from: [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound?. (2018). Available from: [Link]

  • Jack Westin. Column Chromatography - Organic Chemistry. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • JoVE (Journal of Visualized Experiments). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. (2022). Available from: [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available from: [Link]

  • Physics Forums. Column Chromatography ketone/silica. (2011). Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Canbi Pharma Ltd. 1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-butanone CAS:103628-22-4. Available from: [Link]

  • Chemistry Channel. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available from: [Link]

Sources

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Use of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one as a Pharmaceutical Reference Standard

Introduction

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. The compound 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS No: 103628-22-4) is a critical reference material associated with the widely used anti-cancer drug, Tamoxifen. It is recognized primarily as a synthetic intermediate and a potential process-related impurity that may arise during the manufacturing of Tamoxifen.[1][2][3] The accurate identification and quantification of such impurities are mandated by regulatory agencies worldwide to ensure the safety and efficacy of the final drug product.

This document serves as a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the proper use of . It provides field-proven insights and detailed protocols for its handling, storage, and application in chromatographic analysis, specifically for the impurity profiling of Tamoxifen.

The Foundational Role of Reference Standards

A pharmaceutical reference standard is a highly purified and well-characterized substance that serves as a benchmark for confirming the identity, purity, and potency of a drug. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and international bodies guided by the International Council for Harmonisation (ICH), mandate the use of reference standards for analytical validation and routine quality control.[4]

Reference standards are generally classified into two types:

  • Primary Reference Standard: A substance whose purity has been demonstrated through rigorous characterization without comparison to another standard.[5] These are often obtained from official pharmacopeias like the United States Pharmacopeia (USP).[6]

  • Secondary (or Working) Reference Standard: A standard whose quality and purity are established by comparison to a primary reference standard.[5][7] In-house, well-characterized lots of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one typically function as secondary standards.

The qualification of a secondary standard against a primary standard is a critical step to ensure the traceability and accuracy of all subsequent analytical measurements.

Physicochemical Properties and Characterization

A thorough understanding of the reference standard's properties is essential for its correct application.

PropertyValueSource(s)
Chemical Name 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one[8]
CAS Number 103628-22-4[8][9][10]
Molecular Formula C₁₈H₁₉ClO₂[3][9]
Molecular Weight 302.80 g/mol [9][11]
Appearance White to Off-White Solid[2][11]
Melting Point 68-70 °C[2][9]

Standard Handling, Storage, and Solution Preparation

The integrity of a reference standard is directly linked to its proper handling and storage. Incorrect procedures can lead to degradation and compromise the validity of analytical results.

Safety and Handling

While some reports indicate this chemical does not meet GHS hazard criteria, it is imperative to handle all chemical substances with care in a controlled laboratory environment.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

Storage Conditions

Given that the parent drug, Tamoxifen, is known to be sensitive to light and pH-dependent hydrolysis, it is prudent to apply stringent storage conditions to its related impurities.[12][13][14]

  • Long-Term Storage: Store the solid material in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture.[11]

  • Solution Storage: Stock and working standard solutions should be stored under the same refrigerated and light-protected conditions. Their stability should be periodically verified.

Protocol: Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of a primary stock solution and a subsequent working standard for use in HPLC analysis. The choice of solvent, in this case, HPLC-grade acetonitrile, is based on its common use in reversed-phase chromatography methods for Tamoxifen and its good solubilizing properties for this compound.[12]

Materials:

  • 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one reference standard

  • HPLC-grade Acetonitrile (ACN)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance

  • Volumetric pipettes or calibrated micropipettes

Procedure:

  • Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10 mg of the reference standard onto weighing paper and transfer it quantitatively into a 10 mL volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 7 mL of ACN to the flask. Gently swirl or sonicate for 2-3 minutes until the standard is completely dissolved.

  • Stock Solution (1000 µg/mL): Allow the solution to return to room temperature. Dilute to the mark with ACN. Cap the flask and invert it at least 15 times to ensure homogeneity. This is the Stock Solution A .

    • Calculation:Concentration (µg/mL) = (Weight of standard in mg * Purity) / 10 mL

  • Working Standard Solution (10 µg/mL): Using a calibrated pipette, transfer 1.0 mL of Stock Solution A into a 100 mL volumetric flask. Dilute to the mark with the mobile phase (or ACN, depending on the specific analytical method). Cap and invert to mix thoroughly. This is the Working Standard Solution B .

Application in High-Performance Liquid Chromatography (HPLC)

This reference standard is primarily used for the identification and quantification of potential impurities in Tamoxifen samples via HPLC.

Principle of Analysis

In a validated stability-indicating HPLC method, each compound will elute at a characteristic retention time (RT). By injecting the 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one reference standard, its RT can be precisely determined. When the Tamoxifen API or drug product sample is analyzed, any peak eluting at this same RT can be identified as this specific impurity. Quantification is achieved by comparing the peak area of the impurity in the sample to the peak area of the known concentration in the reference standard.

Protocol: Example HPLC Method for Impurity Profiling

The following method is a representative example based on published methodologies for Tamoxifen analysis and is suitable for separating the main API from its related substances.[12][15]

ParameterSpecificationRationale
Column Waters C18 (5 µm), 250 x 4.6 mm, or equivalentC18 columns provide excellent hydrophobic retention for separating Tamoxifen and its structurally similar impurities.
Mobile Phase Solvent A: 25 mM Potassium Dihydrogen Phosphate (pH 2.9)Solvent B: Acetonitrile (ACN)Isocratic Elution: 25% A / 75% BA buffered mobile phase controls the ionization state of analytes, ensuring consistent retention and sharp peak shapes. ACN is a strong organic modifier.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 35 °CElevated temperature reduces viscosity and can improve peak shape and separation efficiency.[12]
Detection UV at 235 nmThis wavelength provides good sensitivity for Tamoxifen and related compounds containing the chromophore.[12]
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overload.
System Suitability Testing (SST)

SST is a non-negotiable, integral part of any chromatographic analysis. It validates that the analytical system is fit for its intended purpose on the day of analysis. This protocol ensures the trustworthiness of the results.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make six replicate injections of the Working Standard Solution B (10 µg/mL).

  • Evaluate the results against the pre-defined acceptance criteria.

ParameterAcceptance CriteriaPurpose
% Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A high tailing factor can indicate column degradation or undesirable secondary interactions, affecting integration accuracy.
Theoretical Plates (N) ≥ 2000Measures the efficiency of the column. Higher plate counts indicate sharper peaks and better separation power.

If the system fails to meet these criteria, the analysis must be halted, and the instrument must be investigated and rectified before proceeding.

sst_workflow start Start SST Procedure inject Inject Working Standard (n=6 replicates) start->inject calculate Calculate SST Parameters (%RSD, Tailing, Plates) inject->calculate decision Meet Acceptance Criteria? calculate->decision pass System is Suitable Proceed with Sample Analysis decision->pass  Yes fail System Failure Troubleshoot Instrument decision->fail  No end_pass End pass->end_pass end_fail End fail->end_fail

Caption: Workflow for System Suitability Testing (SST).

Quantitative Analysis and Workflow

Once the system is deemed suitable, quantitative analysis of the impurity in test samples can commence.

Protocol: Generating a Calibration Curve for Quantification

For accurate quantification, especially at low levels, a calibration curve is essential.

Procedure:

  • Prepare Calibration Standards: Perform serial dilutions from Stock Solution A (1000 µg/mL) using the mobile phase to prepare at least five calibration standards. A typical range might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Analysis: Inject each calibration standard into the HPLC system and record the corresponding peak area.

  • Plotting: Construct a graph by plotting the mean peak area (y-axis) against the concentration (x-axis).

  • Linear Regression: Perform a linear regression analysis on the data points. The relationship is considered linear if the correlation coefficient (R²) is ≥ 0.999.

calibration_workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_analysis Analysis & Plotting weigh Weigh Solid Standard stock Prepare Stock Solution (e.g., 1000 µg/mL) weigh->stock std1 Std 1 (0.1 µg/mL) stock->std1 std2 Std 2 (0.5 µg/mL) stock->std2 std3 Std 3 (1.0 µg/mL) stock->std3 std4 Std 4 (5.0 µg/mL) stock->std4 std5 Std 5 (10.0 µg/mL) stock->std5 inject Inject Standards into HPLC std1->inject std2->inject std3->inject std4->inject std5->inject plot Plot Peak Area vs. Concentration inject->plot regress Perform Linear Regression (Check R² ≥ 0.999) plot->regress

Caption: Workflow for preparing and analyzing calibration standards.

Calculation of Impurity Content

The concentration of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in a test sample can be calculated from the linear regression equation (y = mx + c), where y is the peak area of the impurity in the sample, m is the slope, and x is the unknown concentration.

The final amount of the impurity is typically expressed as a percentage relative to the main API concentration:

% Impurity = (Concentration of Impurity in Sample (µg/mL) / Concentration of API in Sample (µg/mL)) * 100

Conclusion

The effective use of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one as a reference standard is fundamental to the robust quality control of Tamoxifen. Its accurate application, from proper storage and handling to its use in a validated, system-suitable chromatographic method, underpins the reliability of impurity profiling. By following the detailed protocols and understanding the scientific rationale presented in this guide, analytical laboratories can ensure data integrity and contribute to the overall safety and quality of the pharmaceutical product.

References

  • Teunissen, S. F., et al. (2010). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: a review. Bioanalysis.
  • Sadeghi, M., et al. (2021). Bioanalytical methods for determination of tamoxifen and its phase I metabolites: A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ProQuest. (n.d.). Method Development and Validation for Tamoxifen Raw Material Quantitation Using Reversed-Phase High Performance Liquid Chromatography. ProQuest. [Link]

  • ResearchGate. (n.d.). Validation of forced degradation and stability indicating studies of Tamoxifen in nanoformulation using spectroscopic technique. ResearchGate. [Link]

  • Humbert, L., et al. (2018). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Future Science OA. [Link]

  • ResearchGate. (n.d.). Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding. ResearchGate. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • ResearchGate. (n.d.). Investigation of the photodegradation profile of tamoxifen using spectroscopic and chromatographic analysis and multivariate curve resolution. ResearchGate. [Link]

  • Gjerde, J., et al. (2015). Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Gauthier, M-A., et al. (2014). Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Scribd. (n.d.). Regulatory Guide On Reference Standard. Scribd. [Link]

  • GMP SOP. (2023). What is meant by reference standard in pharmaceuticals?. GMP SOP. [Link]

  • PubChem. (n.d.). 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. LookChem. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 103628-22-4 | Product Name : 1-[4-(2-Chloroethoxy)phenyl]-2-ethyl-2-phenylethanone. Pharmaffiliates. [Link]

Sources

Application Note: A Guide to Cell-Based Assays for Characterizing Selective Estrogen Receptor Modulators (SERMs) Using 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one as a Model Compound

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the cellular characterization of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, a known chemical intermediate used in the synthesis of Tamoxifen metabolites.[1] Given its structural relationship to potent Selective Estrogen Receptor Modulators (SERMs), this compound serves as an excellent model for outlining a suite of cell-based assays crucial for drug discovery in hormone-responsive cancers. We present detailed, validated protocols for assessing cell viability, apoptosis induction, and target engagement within the estrogen receptor signaling pathway. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure robust and reproducible results.

Introduction: Contextualizing the Target Compound

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS 103628-22-4) is a synthetic organic compound primarily recognized as a precursor in the synthesis of 4-hydroxytamoxifen (4-OHT).[1] 4-OHT is the active metabolite of Tamoxifen, a first-generation SERM that has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades.[2][3] SERMs are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[4] In breast tissue, SERMs like Tamoxifen act as antagonists, blocking the proliferative signaling of estrogen and providing a powerful therapeutic effect.[5]

Due to its role as a direct precursor, any biological activity of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in a cellular context is likely mediated by its structural similarity to SERMs or its potential conversion to an active form. Therefore, a robust characterization requires a multi-faceted approach to answer three fundamental questions:

  • Phenotypic Effect: Does the compound impact cancer cell proliferation and survival?

  • Mechanism of Cell Death: If it reduces cell viability, is it through programmed cell death (apoptosis)?

  • Target Engagement: Does the compound interact with and modulate the estrogen receptor signaling pathway?

This guide details the core assays required to address these questions, using the ER-positive human breast cancer cell line MCF-7 as the primary model system.[6][7]

The Estrogen Receptor Signaling Pathway: The Therapeutic Target

In ER-positive breast cancer, the steroid hormone estrogen binds to Estrogen Receptor Alpha (ERα), causing it to dimerize and translocate to the nucleus. There, it binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activator proteins and initiating the transcription of genes that drive cell proliferation and survival. SERMs competitively bind to ERα, inducing a conformational change that prevents the recruitment of co-activators and instead recruits co-repressors, thereby blocking this proliferative cascade.

SERM_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ERα ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates, Binds DNA NoProlif Transcription Blocked ER->NoProlif Blocks Transcription (via Co-repressors) Estrogen Estrogen Estrogen->ER Binds & Activates SERM Test Compound (SERM) SERM->ER Competitively Binds & Blocks Prolif Gene Transcription (Proliferation, Survival) ERE->Prolif Activates

Caption: Mechanism of SERM action in ER-positive cells.

Experimental Design: A Validated Workflow

A logical and sequential workflow is critical for efficiently characterizing a novel compound. The following workflow ensures that each step builds upon the last, providing a comprehensive biological profile. Best practices in cell culture, including routine screening for contaminants and cell line authentication, are paramount for the integrity of these assays.[8][9]

Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Phenotypic Screening cluster_mechanistic Phase 3: Mechanistic Validation Cell_Selection Cell Line Selection (e.g., MCF-7 [ER+], MDA-MB-231 [ER-]) Cell_Seeding Seed Cells in 96-well Plates Cell_Selection->Cell_Seeding Compound_Prep Compound Preparation (Stock in DMSO, Serial Dilutions) Treatment Treat with Compound (24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay Protocol 1: Cell Viability (MTT) Treatment->MTT_Assay Caspase_Assay Protocol 2: Apoptosis (Caspase-3/7) Treatment->Caspase_Assay Lysate_Prep Prepare Cell Lysates (for Western Blot) Treatment->Lysate_Prep Cell_Fix Fix & Permeabilize Cells (for Immunofluorescence) Treatment->Cell_Fix Western Protocol 3: ERα Expression (Western Blot) Lysate_Prep->Western IF Protocol 4: ERα Localization (IF) Cell_Fix->IF

Caption: Integrated workflow for compound characterization.

Detailed Protocols

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]

Materials:

  • ER+ (MCF-7) and ER- (MDA-MB-231) breast cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A common concentration range to start with is 0.1 µM to 100 µM.

  • Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "no-cell" blank wells (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Incubate the plate overnight in the incubator, or for at least 4 hours at 37°C on an orbital shaker, wrapped in foil to protect from light.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.

Data Analysis & Interpretation:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

  • Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value.

Parameter Description Example Value
IC50 (MCF-7) Concentration that inhibits 50% of cell viability in ER+ cells.5.2 µM
IC50 (MDA-MB-231) Concentration that inhibits 50% of cell viability in ER- cells.> 100 µM
Selectivity Index IC50 (ER- line) / IC50 (ER+ line). A high value suggests on-target activity.> 19.2
Protocol 2: Apoptosis Assessment via Caspase-3/7 Assay

Principle: Caspases-3 and -7 are key "executioner" enzymes activated during the final stages of apoptosis.[14] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[15] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to the amount of caspase activity.

Materials:

  • Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[15]

  • Cells seeded and treated in opaque-walled 96-well plates as described in Protocol 1.

  • Luminometer or microplate reader with luminescence capability.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells (e.g., 10,000 cells/well) in 100 µL of medium in an opaque-walled 96-well plate. Treat with the compound at concentrations around the determined IC50 (e.g., 1x, 2x, and 5x IC50) for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Execution (Add-Mix-Measure): Remove the plate from the incubator and allow it to cool to room temperature for 15-20 minutes.

  • Add 100 µL of the prepared caspase reagent to each well.[15]

  • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 1 minute.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Interpretation:

  • Calculate the fold-change in caspase activity relative to the vehicle control: (Fold Change) = (Luminescence_treated / Luminescence_vehicle).

  • A significant, dose-dependent increase in luminescence indicates that the compound induces apoptosis.

Treatment Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0
Compound (1x IC50)3.5
Compound (2x IC50)6.8
Staurosporine (Positive Control)10.2
Protocol 3: ERα Protein Expression Analysis by Western Blot

Principle: Western blotting is a technique used to detect and quantify specific proteins from a complex mixture of proteins extracted from cells.[16] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest.[17] This protocol determines if the compound alters the total amount of ERα protein.

Materials:

  • Cells cultured and treated in 6-well plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[16]

  • BCA Protein Assay Kit.[18]

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody (anti-ERα).

  • HRP-conjugated secondary antibody.[17]

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:

  • Cell Culture and Lysis: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat with the compound (e.g., at IC50 concentration) for 24 hours.

  • Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.[19]

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with loading buffer. Boil at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-ERα antibody overnight at 4°C on a shaker.

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash again 3x for 10 minutes with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Analysis & Interpretation:

  • Use densitometry software to quantify the band intensity for ERα and the loading control.

  • Normalize the ERα signal to the loading control signal for each sample.

  • Compare the normalized ERα levels in treated samples to the vehicle control. Some SERMs can cause degradation of the ERα protein, which would be observed as a decrease in band intensity.

Protocol 4: Subcellular Localization of ERα by Immunofluorescence

Principle: Immunofluorescence (IF), or immunocytochemistry (ICC), uses antibodies conjugated with fluorophores to visualize the location of a specific protein within a cell.[20] In its inactive state, ERα resides in both the cytoplasm and the nucleus. Upon ligand binding, its nuclear localization increases. This assay visualizes this shift.

Materials:

  • Cells grown on glass coverslips or in imaging-compatible plates.

  • Fixative (e.g., 4% Paraformaldehyde (PFA)).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody (anti-ERα).

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed MCF-7 cells on sterile glass coverslips in a 12-well plate. Allow them to adhere overnight. Treat with the compound (e.g., at IC50 concentration) for 4-6 hours.

  • Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.[21]

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies to enter the cell.[20]

  • Blocking: Wash 3x with PBS. Block with 5% BSA in PBS for 1 hour to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Incubate with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C.[21]

    • Wash 3x with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[21]

  • Counterstaining & Mounting: Wash 3x with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei. Wash again and mount the coverslip onto a microscope slide with mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images in the DAPI (blue) and Alexa Fluor 488 (green) channels.

Data Analysis & Interpretation:

  • In vehicle-treated cells, the green ERα signal should be diffuse, present in both the cytoplasm and nucleus.

  • In compound-treated cells, an effective SERM will cause a noticeable accumulation of the green ERα signal within the blue DAPI-stained nucleus, indicating ligand-induced nuclear translocation.

Conclusion

The systematic application of these four core cell-based assays provides a robust and comprehensive profile of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one or any other potential SERM. This workflow efficiently moves from broad phenotypic effects (viability) to specific mechanisms of action (apoptosis) and finally to direct evidence of target engagement (ERα expression and localization). By adhering to these detailed protocols and understanding the principles behind them, researchers can generate high-quality, reproducible data essential for advancing drug discovery and development in the field of oncology.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

  • Creative Biolabs. (n.d.). Western Blot Protocol. (URL: [Link])

  • Coligan, J. E., et al. (2001). Immunofluorescence Staining. Current Protocols in Immunology. (URL: [Link])

  • Cusabio. (n.d.). Western Blotting(WB) Protocol. (URL: [Link])

  • Ghattass, K., et al. (2018). Synergistic disruption of ERα/HER2 crosstalk by endoxifen and lapatinib in breast cancer cells. Scientific Reports. (URL: [Link])

  • SENS Research Foundation. (2020). Immunofluorescent Staining Protocol. YouTube. (URL: [Link])

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. (URL: [Link])

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. (URL: [Link])

  • Addgene. (2022). Western Blot. (URL: [Link])

  • The Human Protein Atlas. (n.d.). Immunofluorescent protocol. (URL: [Link])

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. (URL: [Link])

  • Giuliano, M., et al. (2020). Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation. Frontiers in Endocrinology. (URL: [Link])

  • Williams, M. J., et al. (2021). Tamoxifen Response at Single-Cell Resolution in Estrogen Receptor–Positive Primary Human Breast Tumors. Clinical Cancer Research. (URL: [Link])

  • Ghaffari, P., et al. (2020). Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing. Frontiers in Bioengineering and Biotechnology. (URL: [Link])

  • Wu, Y., et al. (2020). Cell Division Cycle Associated 8 Is a Key Regulator of Tamoxifen Resistance in Breast Cancer. Frontiers in Oncology. (URL: [Link])

  • Indra, A. K., et al. (2000). An efficient system for conditional gene expression in embryonic stem cells and in their in vitro and in vivo differentiated derivatives. PNAS. (URL: [Link])

  • An, F., & Wu, F. (2022). A review for cell-based screening methods in drug discovery. RSC Advances. (URL: [Link])

  • ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. (URL: [Link])

  • Hans, S., et al. (2016). In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control. PLOS ONE. (URL: [Link])

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Methods in Molecular Biology. (URL: [Link])

  • OUCI. (n.d.). Rational approaches of drug design for the development of selective estrogen receptor modulators (SERMs), implicated in breast cancer. (URL: [Link])

  • Gómez-Pinedo, U. A., & Pradas, M. M. (2013). Cytotoxic effect of 4-hydroxytamoxifen conjugate material on human Schwann cells: Synthesis and characterization. Journal of Bioactive and Compatible Polymers. (URL: [Link])

  • Chau, Y. Y., et al. (2016). Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays. Stem Cells International. (URL: [Link])

  • Wikipedia. (n.d.). Selective estrogen receptor modulator. (URL: [Link])

  • An, K. C., & Kim, H. J. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Journal of Clinical Investigation. (URL: [Link])

  • PubChem. (n.d.). 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. (URL: [Link])

  • LookChem. (n.d.). Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. (URL: [Link])

  • Cleveland Clinic. (n.d.). Selective Estrogen Receptor Modulators (SERMs). (URL: [Link])

  • Lewis, J. S., & Jordan, V. C. (2005). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Gynecological Endocrinology. (URL: [Link])

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a synthetic organic compound with a molecular formula of C₁₈H₁₉ClO₂.[1][2] Structurally, it is a ketone derivative with phenyl and chloroethoxy substituted phenyl groups.[2] This compound is known as an intermediate in the synthesis of a metabolite of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.[3][4] The structural relationship to a key therapeutic agent suggests that 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one may possess latent biological activities warranting thorough investigation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro studies to elucidate the cytotoxic and mechanistic properties of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. The following protocols are designed to establish a foundational understanding of the compound's potential as a therapeutic agent, focusing on its effects on cancer cell lines.

PART 1: Foundational Cytotoxicity Screening

The initial step in characterizing a novel compound is to assess its cytotoxic potential against a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in DMSO.

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the compound and a vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from cytotoxicity assays, representing the concentration of a compound that inhibits cell growth by 50%.[7]

Cell LineIncubation Time (hours)Hypothetical IC₅₀ (µM)
MCF-7 (Breast Cancer)4815.2
HeLa (Cervical Cancer)4828.7
A549 (Lung Cancer)4845.1
HEK293 (Normal Kidney)48>100

Note: The data in this table is for illustrative purposes only.

PART 2: Mechanistic Investigations of Cell Death

Following the confirmation of cytotoxic activity, the next logical step is to investigate the mechanism by which 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[8][9]

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.

Principle: Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Protocol: Annexin V/PI Staining for Apoptosis Detection

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the compound for 24 and 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

Workflow for Apoptosis Detection

CellCycleWorkflow A Cell Treatment B Harvest and Fixation A->B C RNase Treatment B->C D PI Staining C->D E Flow Cytometry D->E F Data Analysis (Cell Cycle Phases) E->F SignalingPathway Compound 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one ERK ERK Compound->ERK Potential Inhibition Akt Akt Compound->Akt Potential Inhibition Proliferation Cell Proliferation ERK->Proliferation MEK MEK MEK->ERK Raf Raf Raf->MEK Ras Ras Ras->Raf GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->Ras PI3K PI3K GrowthFactorReceptor->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: Potential signaling pathways that could be modulated by the compound.

Further studies could involve Western blotting to assess the phosphorylation status of key proteins in these pathways, such as Akt and ERK, upon treatment with the compound.

References

  • Creative Bioarray. Overview of Cell Apoptosis Assays. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Cell Cycle by Flow Cytometry. Cold Spring Harbor Protocols, 2016(6).
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(8), 947-969.
  • PubChem. 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. [Link]

  • LookChem. Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the chemical modification of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS No: 103628-22-4).[1][2] This compound is a valuable synthetic intermediate, notably utilized in the preparation of metabolites of the anti-cancer drug Tamoxifen.[3][4] Its structure features two primary sites for chemical derivatization: the reactive 2-chloroethoxy group, which is susceptible to nucleophilic substitution, and the ketone carbonyl, which can undergo a variety of transformations. This document details robust, step-by-step protocols for creating diverse libraries of novel compounds, explains the underlying chemical principles for each synthetic strategy, and provides guidelines for the characterization of the resulting derivatives. The methodologies are designed for researchers in medicinal chemistry and drug development seeking to explore new chemical space based on this privileged scaffold.

Introduction: The Synthetic Potential of a Key Intermediate

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a diaryl butanone derivative characterized by a flexible backbone and, critically, a reactive alkyl chloride tether.[2] This chloroethoxy moiety serves as a powerful electrophilic handle, enabling the facile introduction of a wide range of functional groups through well-established nucleophilic substitution pathways. Concurrently, the ketone functionality offers a secondary point for modification, allowing for changes in polarity, hydrogen bonding capacity, and stereochemistry.

The strategic value of this starting material lies in its potential to generate derivatives with diverse physicochemical properties and potential pharmacological activities. By systematically modifying the chloroethoxy and ketone groups, researchers can modulate lipophilicity, basicity, and molecular shape, all of which are critical parameters in drug design. This guide presents validated protocols for two primary derivatization strategies: nucleophilic displacement of the chloride and transformation of the ketone.

Derivatization via Nucleophilic Substitution at the 2-Chloroethoxy Moiety

The terminal chloride of the ethoxy chain is an excellent electrophilic site for SN2 reactions. The reaction involves the displacement of the chloride leaving group by a nucleophile. This approach is highly versatile and allows for the introduction of nitrogen, oxygen, and sulfur-containing functional groups. For optimal results, these reactions are typically conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base without hindering the nucleophile.

Protocol 2.1: Synthesis of Aminoethoxy Derivatives

The introduction of a terminal amine group is a common strategy in medicinal chemistry to enhance solubility and provide a handle for salt formation. The reaction of the parent compound with a primary or secondary amine proceeds smoothly in the presence of a mild, non-nucleophilic base to scavenge the HCl generated. Over-alkylation is a potential side reaction when using primary amines, though this can often be controlled by using an excess of the amine nucleophile.[5]

Causality and Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is selected as an inexpensive and moderately strong base, sufficient to neutralize the generated acid without promoting significant side reactions like elimination. It is easily removed by filtration after the reaction.

  • Solvent: Acetonitrile is an excellent solvent for this SN2 reaction, as it is polar enough to dissolve the reactants but is aprotic, which accelerates the rate of substitution.

  • Temperature: Heating the reaction to reflux increases the reaction rate to ensure completion within a reasonable timeframe.

  • Catalyst: A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.

G cluster_0 Protocol 2.1 Workflow start 1-[4-(2-Chloroethoxy)phenyl] -2-phenylbutan-1-one reagents Secondary Amine (e.g., Morpholine) K₂CO₃, KI (cat.) Acetonitrile (Solvent) start->reagents Add reaction Heat to Reflux (Monitor by TLC) reagents->reaction Initiate workup Cool, Filter K₂CO₃ Evaporate Solvent reaction->workup Upon Completion purify Column Chromatography (Silica Gel) workup->purify Purify Crude product 1-[4-(2-Morpholinoethoxy)phenyl] -2-phenylbutan-1-one purify->product Isolate Product

Caption: Workflow for the synthesis of aminoethoxy derivatives.

Detailed Step-by-Step Protocol:

  • To a round-bottom flask, add 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide (~0.1 eq.).

  • Add dry acetonitrile to create a solution with a concentration of approximately 0.2 M.

  • Add the secondary amine (e.g., morpholine, piperidine, N-methylpiperazine) (1.2 eq.) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Once complete, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine derivative.

NucleophileReaction Time (h)Typical Yield (%)Product M.W.
Morpholine885-95%353.45
Piperidine888-96%351.49
N-Methylpiperazine1080-90%366.51
Diethylamine1275-85%339.48
Protocol 2.2: Synthesis of Ether and Thioether Derivatives

This protocol follows the principles of the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride.[6] A strong base is required to deprotonate the alcohol or phenol starting material to generate the more potent nucleophilic alkoxide/phenoxide. Sodium hydride (NaH) is a highly effective, non-nucleophilic base for this purpose. The same strategy can be applied using thiols to generate thioether derivatives.

Causality and Experimental Choices:

  • Base: Sodium hydride (NaH) is a powerful base that irreversibly deprotonates alcohols and thiols, driving the reaction forward. It generates hydrogen gas, which must be safely vented.

  • Solvent: Anhydrous DMF is the solvent of choice. Its high boiling point allows for a wide range of reaction temperatures, and its polar aprotic nature strongly promotes SN2 reactions.

  • Temperature: The initial deprotonation is often performed at 0°C to control the exothermic reaction and hydrogen evolution. The subsequent substitution reaction is typically performed at room temperature or with gentle heating.

G cluster_1 Protocol 2.2 Workflow start Alcohol/Thiol (R-OH/R-SH) Anhydrous DMF reagents Add NaH (60% disp.) Stir at 0°C start->reagents 1. alkoxide Alkoxide/Thiolate Formed (R-O⁻Na⁺ / R-S⁻Na⁺) reagents->alkoxide 2. Deprotonation parent_cmpd Add solution of 1-[4-(2-Chloroethoxy)phenyl] -2-phenylbutan-1-one in DMF alkoxide->parent_cmpd 3. reaction Stir at RT to 60°C (Monitor by TLC) parent_cmpd->reaction 4. Initiate Substitution workup Quench with H₂O Extract with Ethyl Acetate reaction->workup 5. Upon Completion product Ether/Thioether Derivative workup->product 6. Isolate Product

Caption: Williamson synthesis of ether/thioether derivatives.

Detailed Step-by-Step Protocol:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol or thiol (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • In a separate flask, dissolve 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the solution of the starting material dropwise to the alkoxide/thiolate mixture at room temperature.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60°C) until TLC analysis indicates the consumption of the starting material (typically 4-16 hours).

  • Cool the reaction to 0°C and cautiously quench by the slow addition of water.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Derivatization of the Ketone Carbonyl

The ketone group provides a second, orthogonal site for derivatization. Standard ketone chemistry can be applied to introduce new functionalities and alter the electronic and steric profile of the molecule's core.

Protocol 3.1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by converting a ketone into an amine.[7] The reaction proceeds via the in situ formation of an iminium ion intermediate, which is then reduced by a selective hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the ketone starting material but is highly effective at reducing the intermediate iminium ion.

Causality and Experimental Choices:

  • Reducing Agent: NaBH(OAc)₃ is preferred over other hydrides like NaBH₄ or NaCNBH₃ because it is less basic, tolerant of mild acid catalysts, and generally gives cleaner reactions with fewer side products.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are common solvents for this transformation.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion, which is the species that is actually reduced.

G cluster_2 Protocol 3.1 Workflow start Ketone Starting Material Primary/Secondary Amine Dichloroethane (DCE) catalyst Add Acetic Acid (cat.) Stir 30 min start->catalyst iminium Iminium Ion Formation (Intermediate) catalyst->iminium reductant Add NaBH(OAc)₃ (portion-wise) iminium->reductant Reduce reaction Stir at RT (Monitor by TLC/LC-MS) reductant->reaction workup Quench with sat. NaHCO₃ Extract with DCM reaction->workup Upon Completion product Amine Product workup->product Isolate Product

Caption: Reductive amination of the ketone functionality.

Detailed Step-by-Step Protocol:

  • Dissolve 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in dichloroethane (DCE).

  • Add glacial acetic acid (2.0 eq.) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude amine by flash column chromatography.

Analytical Characterization

Validation of all synthesized derivatives is critical. A standard suite of analytical techniques should be employed to confirm the structure and purity of the final compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the successful substitution at the chloroethoxy position by observing the disappearance of the characteristic triplet at ~3.8 ppm (-O-CH₂-CH₂-Cl) and the appearance of new signals corresponding to the incorporated nucleophile. For reductive amination, the disappearance of the ketone will be accompanied by the appearance of a new signal for the C-H proton at the newly formed stereocenter.

    • ¹³C NMR: Corroborate the ¹H NMR data by observing shifts in the carbon signals, particularly the disappearance of the signal for the carbon bearing the chlorine (~43 ppm) and the ketone carbonyl (~200 ppm) in the respective reactions.

  • Mass Spectrometry (MS): Confirm the molecular weight of the new derivative. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: For reactions involving the ketone, the disappearance of the strong C=O stretch (around 1680 cm⁻¹) is a key diagnostic indicator of a successful reaction.

Conclusion and Future Outlook

The synthetic platform based on 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one offers a reliable and versatile route to novel chemical entities. The protocols detailed herein provide a robust foundation for creating libraries of amine, ether, and thioether derivatives through nucleophilic substitution, as well as for modifying the core scaffold via reductive amination of the ketone. These derivatives, sharing a structural heritage with known pharmacologically active molecules, are excellent candidates for screening in various biological assays, particularly in the fields of oncology and endocrinology.[8][9] Further work could explore other transformations of the ketone, such as Wittig reactions or the formation of hydrazones, to further expand the accessible chemical diversity.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis. BenchChem Technical Support.
  • Echemi. 1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-butanone | 103628-22-4. Echemi.
  • PubChem. 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone.
  • YouTube. (2020).
  • CymitQuimica. CAS 103628-22-4: 1-[4-(2-Chloroethoxy)phenyl].
  • Reactions of Arom
  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones.
  • LookChem. Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl].
  • ResearchGate.
  • Google Patents. CN1223996A - The preparation method of two (2-chloroethyl) ethers.
  • Master Organic Chemistry. (2017).
  • RSC Publishing. (2014).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Sigma-Aldrich. 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one.
  • Science.gov.
  • Synthesis and Reactivity of Fluorin
  • Chemsrc. (2-Chloroethoxy)benzene | CAS#:622-86-6.
  • NIH. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC.
  • Organic Chemistry Portal.
  • Google Patents. EP0439249A1 - Method for the synthesis of polyoxyalkylene tertiary amines.
  • NIST. Benzene, (2-chloroethoxy)-. NIST WebBook.
  • Organic Chemistry Portal.
  • NIH. (2017).
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • ResearchGate.
  • ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • NIH. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC.
  • ResearchGate. (2014).

Sources

Troubleshooting & Optimization

Technical Support Center: 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS 103628-22-4). This molecule, often encountered as a key intermediate or impurity in the synthesis of pharmaceuticals like Tamoxifen, possesses distinct chemical features that make it susceptible to specific degradation pathways.[1][2] This guide provides in-depth, experience-driven answers to common experimental challenges, robust troubleshooting protocols, and a clear understanding of the molecule's stability profile.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that arise during the handling, analysis, and storage of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

Q1: What are the most chemically labile parts of the 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one molecule?

A1: The structure of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one contains three primary functional groups prone to degradation under typical experimental and storage conditions. Understanding these hotspots is the first step in troubleshooting stability issues.

  • The 2-Chloroethoxy Moiety: The terminal alkyl chloride is the most reactive site. The carbon-chlorine bond is susceptible to nucleophilic substitution, particularly hydrolysis, which replaces the chlorine atom with a hydroxyl group. This reaction can be catalyzed by acidic or basic conditions.

  • The Ether Linkage: Ether bonds, while generally stable, can undergo oxidative cleavage.[3][4] This process is often initiated by radical mechanisms, which can be triggered by exposure to peroxides, strong oxidizers, or even atmospheric oxygen over long periods, especially in the presence of light or metal ions.

  • The Ketone Carbonyl Group: The ketone functional group is a chromophore, meaning it absorbs ultraviolet (UV) light. This absorption can lead to photochemical degradation through pathways like Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions, resulting in fragmentation of the molecule.[5][6][7]

Q2: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram during a stability study. What is the likely identity of this degradant?

A2: The appearance of a new, more polar peak (i.e., one with a shorter retention time) in a reverse-phase HPLC analysis strongly suggests the formation of a more hydrophilic degradation product. The most probable candidate is the hydrolysis product: 1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbutan-1-one .

  • Causality: This occurs when the chlorine atom on the ethoxy side chain is replaced by a hydroxyl (-OH) group. The introduction of the hydroxyl group significantly increases the molecule's polarity, causing it to elute earlier from the non-polar stationary phase of a C18 column. This is a very common degradation pathway in aqueous or protic solutions.

  • Troubleshooting Step: To confirm this, you can perform a deliberately basic or acidic hydrolysis (see protocol below) on a sample of the starting material. If the peak in your stressed sample matches the retention time of the major peak in the hydrolyzed sample, you have likely identified your degradant. Further confirmation should be obtained using mass spectrometry (MS), looking for a molecular ion corresponding to a mass decrease of 16.97 Da (Cl replaced by OH).

Q3: My reaction mixture or stock solution is turning a faint yellow/brown color upon exposure to light or air. What's happening?

A3: The development of color often indicates the formation of new chromophores through degradation, typically from oxidative or photolytic pathways.

  • Oxidative Degradation: Ethers can undergo oxidation, which may lead to the formation of phenols and aldehydes.[8][9] The formation of phenolic impurities, which are themselves susceptible to further oxidation into quinone-like structures, can introduce color. These reactions can be complex and may result in a mixture of colored byproducts.

  • Photodegradation: Exposure to UV light can initiate radical reactions.[10] Norrish-type reactions of the ketone can lead to a cascade of radical-driven processes, potentially resulting in conjugated systems or polymeric material that absorbs visible light.

  • Preventative Measures: To mitigate this, always handle the compound in amber vials or protect it from direct light. For long-term storage, purging the container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidative degradation. Storing solutions at reduced temperatures (-20°C or -80°C) will also significantly slow down these degradation processes.

Part 2: Technical Protocols & Methodologies

As a self-validating system, these protocols are designed to not only guide the experiment but also provide the rationale for creating a robust, stability-indicating method as mandated by ICH guidelines.[11][12]

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[13][14]

Objective: To intentionally degrade 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one under various stress conditions to generate its potential degradation products.

Materials:

  • 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v) solution

  • pH meter, calibrated

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Keep at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Rationale: Mild acidic conditions will promote the hydrolysis of the alkyl chloride.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature (25°C) and monitor.

    • At timed intervals (e.g., 30 min, 1, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Rationale: Basic conditions can also catalyze hydrolysis, often more rapidly than acidic conditions for this type of substrate.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Monitor at intervals and dilute for analysis.

    • Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress, which can cleave the ether linkage.[3]

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution (in acetonitrile) in the oven.

    • Analyze samples after the exposure period.

    • Rationale: This tests the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photolytic Degradation:

    • Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both light-exposed and dark control samples.

    • Rationale: This directly tests for susceptibility to photodegradation, a known pathway for ketones.[6]

Analysis:

  • Analyze all stressed samples by a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) coupled with PDA and MS detectors.

  • The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress condition (time, temperature, or reagent concentration).

Workflow for Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation prep Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acidic (0.1M HCl, 60°C) prep->acid Expose Aliquots base Basic (0.1M NaOH, 25°C) prep->base Expose Aliquots oxid Oxidative (3% H₂O₂, 25°C) prep->oxid Expose Aliquots photo Photolytic (ICH Q1B) prep->photo Expose Aliquots thermal Thermal (Solid & Solution, 80°C) prep->thermal Expose Aliquots neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc Analyze via RP-HPLC-PDA-MS neutralize->hplc interpret Identify Degradants & Establish Mass Balance hplc->interpret

Caption: Workflow for a forced degradation study.

Part 3: Data Interpretation & Visualization

Table 1: Summary of Potential Degradation Products

This table summarizes the primary degradation products expected under different stress conditions, aiding in the rapid identification of unknown peaks in analytical runs.

Stress ConditionProposed Degradation Product NameMolecular FormulaΔ Mass (Da)Expected Chromatographic Behavior
Acid/Base Hydrolysis 1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbutan-1-oneC₁₈H₂₀O₃-16.97More polar (shorter retention time)
Oxidation 1-(4-hydroxyphenyl)-2-phenylbutan-1-oneC₁₆H₁₆O₂-74.12More polar (shorter retention time)
Photolysis (Norrish I) 4-(2-Chloroethoxy)benzoic acidC₉H₉ClO₃-116.16More polar (shorter retention time)
Photolysis (Norrish I) 2-PhenylbutaneC₁₀H₁₄-184.65Less polar (longer retention time)

Note: The products listed for photolysis represent one possible fragmentation pattern via α-cleavage. Other fragments are also possible.

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one based on its chemical structure and reactivity.

DegradationPathways cluster_photo Photolytic Cleavage parent 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one hydrolysis_prod 1-[4-(2-Hydroxyethoxy)phenyl]- 2-phenylbutan-1-one (Hydrolysis Product) parent->hydrolysis_prod Acid / Base H₂O oxidation_prod 1-(4-Hydroxyphenyl)- 2-phenylbutan-1-one (Oxidation Product) parent->oxidation_prod Oxidation [H₂O₂] photo_prod1 4-(2-Chloroethoxy)benzoyl radical parent->photo_prod1 Photolysis (hν) Norrish Type I photo_prod2 2-Phenylbutyl radical parent->photo_prod2 Photolysis (hν) Norrish Type I

Caption: Predicted degradation pathways of the target molecule.

References

  • Fang, X., et al. (2014). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology, 80(13), 3947-3953.

  • Worch, J., et al. (2023). Selective photodegradation of ketone-based polymers. ChemRxiv.

  • Worch, J., et al. (2023). Selective photodegradation of ketone-based polymers. ResearchGate.

  • Lu, M. C., et al. (2009). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Journal of the Chinese Chemical Society, 56(4), 736-742.

  • Godfrey, C. R. A. (1991). Oxidation Adjacent to Oxygen of Ethers. Comprehensive Organic Synthesis, 7, 235-255.

  • Griesbeck, A. G. (2010). Ketone Photolysis. Chemistry LibreTexts.

  • Schäfer, A., et al. (2002). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus ruber Strains. Applied and Environmental Microbiology, 68(7), 3298-3304.

  • Archer, W. L., & Bozer, K. B. (1963). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development, 2(4), 311-315.

  • Lu, M. C., et al. (2009). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst: Identification of Intermediates and the Reaction Pathway. ResearchGate.

  • Archer, W. L., & Bozer, K. B. (1963). Oxidative Degradation of Polyphenyl Ethers. ACS Publications.

  • BenchChem. (2025). Preventing degradation of 2-Chloro-1-phenylbutan-1-one during reaction. BenchChem Tech Support.

  • Larew, L. A., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(10).

  • National Center for Biotechnology Information. (n.d.). 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. PubChem Compound Summary. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-2-Chloroethoxy_phenyl-2-phenyl-1-butanone]([Link]

  • Sharma, G., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).

  • Sravani, G., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4153-4159.

  • Sigma-Aldrich. (n.d.). 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one. Product Page.

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • CymitQuimica. (n.d.). 1-[4-(2-Chloroethoxy)phenyl]-2-phenyl-1-butanone. Product Page.

  • Schwartz, A., et al. (1993). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses, 72, 90.

  • Kumar, A., & Rahate, K. P. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 7(9).

  • Google Patents. (2010). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.

  • LookChem. (n.d.). Cas 103628-22-4, 1-[4-(2-Chloroethoxy)phenyl]-2-ethyl-2-phenylethanone. Product Page.

Sources

Technical Support Center: Chromatographic Analysis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical resolution of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS: 103628-22-4). This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting chromatographic methods for this compound. As an intermediate in the synthesis of a Tamoxifen metabolite, ensuring its purity and accurate quantification is critical.[1][2]

This molecule presents unique analytical challenges due to its non-polar nature and, most importantly, the presence of a stereocenter at the C2 position of the butanone chain. This guide provides a logical, question-and-answer framework to address common issues, from initial method development to resolving its enantiomers.

Frequently Asked Questions (FAQs)

General Method Development

Question: I need to develop a new analytical method for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. Where should I start?

Answer: Given the compound's structure—featuring multiple phenyl rings and an alkyl chain—it is classified as a non-polar molecule.[2][3] Therefore, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most logical and effective starting point.[4] The principle of "like interacts with like" dictates that a non-polar analyte will be retained on a non-polar stationary phase.[4]

Your initial method development should focus on screening a robust, general-purpose C18 column. The goal is to achieve a good retention factor (k'), ideally between 2 and 10, to ensure the peak is well-retained and separated from the solvent front without excessive run times.

dot

Caption: Initial RP-HPLC method development workflow.

Here is a robust starting point protocol.

Protocol 1: Initial RP-HPLC Method Screening

  • Column Selection: Utilize a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). End-capping is crucial to minimize secondary interactions with residual silanols, which can cause peak tailing.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Prepare a starting isocratic mobile phase of 70% Mobile Phase B and 30% Mobile Phase A. Degas thoroughly before use.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at 254 nm (due to the presence of aromatic rings).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Ensure it is fully dissolved to prevent column blockage.

  • Analysis: Inject the sample and evaluate the resulting chromatogram for peak shape, retention time, and the presence of any impurities.

Table 1: Starting RP-HPLC Parameters

Parameter Recommended Starting Condition Rationale
Stationary Phase C18, 150 x 4.6 mm, 5 µm General-purpose non-polar phase suitable for the analyte.[4]
Mobile Phase Acetonitrile / Water (70:30 v/v) Provides good elution strength for a non-polar compound.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing speed and pressure.
Temperature 30 °C Enhances reproducibility by controlling viscosity and selectivity.

| Detection | UV at 254 nm | Aromatic rings in the structure provide strong chromophores. |

Troubleshooting Peak Shape

Question: My peak for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue that indicates undesirable secondary interactions between the analyte and the stationary phase, or problems with the HPLC system itself.[6][7] For your compound, the ketone and ether functional groups can engage in hydrogen bonding with acidic residual silanol groups on the silica surface of the column packing, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[5][8]

dot

TailingTroubleshooting Problem Peak Tailing Observed (Tailing Factor > 1.5) CheckSystem Is it one peak or all peaks? Problem->CheckSystem AllPeaks All Peaks Tailing CheckSystem->AllPeaks All OnePeak Single Peak Tailing CheckSystem->OnePeak One SystemIssue Physical Issue: - Column Void / Frit Blockage - Extra-column Volume AllPeaks->SystemIssue ChemicalIssue Chemical Issue: - Secondary Silanol Interactions - Mobile Phase pH Mismatch OnePeak->ChemicalIssue SystemSol Solution: - Reverse-flush column or replace - Check fittings, use smaller ID tubing SystemIssue->SystemSol ChemicalSol Solution: - Use End-capped Column - Add competing base (e.g., TEA) - Change organic modifier (ACN to MeOH) ChemicalIssue->ChemicalSol

Caption: Decision tree for troubleshooting peak tailing.

Troubleshooting Steps:

  • Confirm the Column Type: Ensure you are using a high-quality, end-capped C18 column. If your column is older or of lower quality, silanol activity will be more pronounced.

  • Modify the Mobile Phase:

    • Change Organic Modifier: Switch from Acetonitrile to Methanol. Methanol is a protic solvent and is more effective at masking active silanol sites, which can significantly improve the peak shape for polar-interacting compounds.

    • Add an Additive: Introduce a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the silanol groups, reducing their ability to interact with your analyte.

  • Check for Physical Issues: If all peaks in your chromatogram are tailing, this points to a physical problem.[7]

    • Column Void: A void may have formed at the column inlet. Try reverse-flushing the column (if the manufacturer allows) or replace it.[6]

    • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[5][9] Ensure all connections are tight and tubing is of an appropriate internal diameter (e.g., 0.005").

Improving Resolution

Question: I am observing an impurity peak that is co-eluting or poorly resolved from the main analyte peak. How can I improve the separation?

Answer: Achieving good resolution is fundamental to accurate quantification. The resolution between two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k').[10] To fix co-elution, you must change one of these factors.

dot

ResolutionFactors Resolution Peak Resolution (Rs) Efficiency Efficiency (N) 'Peak Sharpness' Resolution->Efficiency Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity Retention Retention Factor (k') 'Peak Retention' Resolution->Retention

Caption: The three pillars of chromatographic resolution.

Strategies to Improve Resolution:

  • Adjust Retention Factor (k'): If your peaks are eluting too early (k' < 2), they don't spend enough time interacting with the stationary phase to be separated.

    • Action: Decrease the organic solvent percentage in your mobile phase (e.g., from 70% ACN to 65% ACN). This will increase retention times for all components, potentially revealing the co-eluting peak.[10]

  • Change Selectivity (α): This is the most powerful way to resolve co-eluting peaks and refers to the ability of the chromatographic system to "discriminate" between different analytes.[10][11]

    • Action 1: Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents have different chemical properties and interact differently with both the analyte and the stationary phase, which can drastically alter the elution order and spacing between peaks.

    • Action 2: Change Stationary Phase: If changing the mobile phase is ineffective, the column chemistry is not suitable for the separation.[11] Switch from a C18 (aliphatic) phase to a Phenyl or Biphenyl phase. These phases provide alternative pi-pi interactions with the aromatic rings in your molecule and the impurity, which can produce a unique and improved separation profile.[10]

  • Increase Efficiency (N): This relates to the narrowness of the peaks. Sharper peaks are easier to resolve.

    • Action: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column. This increases the number of theoretical plates, leading to sharper peaks and better resolution. Note that this will also increase backpressure.

Chiral Separation

Question: The molecule 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is chiral. How can I separate its enantiomers?

Answer: You are correct; the carbon at the 2-position is a chiral center. Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on a standard C18 column. To resolve them, you must introduce a chiral element into the chromatographic system, most commonly by using a Chiral Stationary Phase (CSP).[12]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds and are an excellent starting point.[13]

Protocol 2: Chiral Method Screening

  • Column Selection:

    • Screen at least two different CSPs with different selectivities. Good starting choices are columns based on:

      • Amylose tris(3,5-dimethylphenylcarbamate)

      • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Mode Selection: Chiral separations can be performed in normal-phase, polar-organic, or reversed-phase modes. Normal-phase often provides the best selectivity.

  • Normal-Phase Mobile Phase:

    • Start with a simple mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v).

    • If resolution is poor, try changing the alcohol modifier to Ethanol.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector: UV at 254 nm.

  • Optimization:

    • Adjust the ratio of hexane to alcohol. Increasing the alcohol percentage will decrease retention time, while decreasing it will increase retention and may improve resolution.

    • Small amounts of additives (e.g., 0.1% TFA for acidic compounds or 0.1% diethylamine for basic compounds) can sometimes improve peak shape, although they may not be necessary for this neutral compound.

Method Validation

Question: What key parameters do I need to assess when validating my final analytical method according to regulatory guidelines?

Answer: Method validation demonstrates that your analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validation.[14][15][16] The United States Pharmacopeia (USP) General Chapter <621> on Chromatography also provides essential requirements for system suitability.[17][18][19][20]

The core validation characteristics for an impurity or assay method are summarized below.

Table 2: Key Validation Parameters based on ICH Q2(R2)

Parameter Definition Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[21] Peak is free from co-elution with impurities, degradants, or placebo components. Peak purity analysis (using DAD/MS) is recommended.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[21] Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of test results to the true value.[21] % Recovery of spiked analyte typically between 98.0% and 102.0% for assay.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[21] Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) RSD ≤ 2.0%.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet predefined criteria.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21] | System suitability parameters (resolution, tailing factor) remain within limits when parameters like pH, flow rate, or temperature are slightly varied. |

All validation experiments must be documented in a validation protocol, and the results summarized in a validation report.[15][16]

References

  • Pickering, M. HPLC Troubleshooting Guide. [Link]

  • LookChem. Cas 103628-22-4, 1-[4-(2-Chloroethoxy)phenyl]. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • PubChem. 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • National Institutes of Health (NIH). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedure Q2(R2). [Link]

  • MDPI. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives. [Link]

  • Chromatography Forum. Peak Fronting (Co elution) Troubleshooting. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • YouTube. Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Agilent. HPLC Method Development: Standard Practices and New Columns. [Link]

  • ResearchGate. Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC North America. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • University of Virginia. Simultaneous chiral and achiral separation of ten flavanones by supercritical fluid chromatography. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

Sources

storage and handling issues with 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS No. 103628-22-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the storage, handling, and troubleshooting of this critical chemical intermediate. As a key precursor in the synthesis of Tamoxifen metabolites, its stability and purity are paramount to successful research outcomes.[1][2]

This document moves beyond standard data sheets to address the practical challenges and nuanced chemical behaviors you may encounter. Our goal is to empower you with the expertise to anticipate issues, troubleshoot effectively, and ensure the integrity of your experiments.

Compound Overview and Key Properties

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a substituted butyrophenone derivative. Its structure incorporates a reactive chloroethoxy group and a ketone, which define its chemical behavior and potential stability issues.[3] Understanding these structural features is the first step in successful handling.

PropertyValueSource
CAS Number 103628-22-4[1][2][3][4][5][6]
Molecular Formula C₁₈H₁₉ClO₂[1][2][3][4][5]
Molecular Weight ~302.80 g/mol [1][2][4][5][6]
Physical Form Solid (White)[1][2]
Melting Point 60-63 °C[1]
Boiling Point 445.3 °C at 760 mmHg[1]
Primary Use Intermediate in the synthesis of a Tamoxifen metabolite[1][2]

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one should be stored in a tightly sealed, opaque container in a freezer at or below -20°C. The container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen and moisture. This minimizes the risk of hydrolysis of the chloroethoxy group and oxidation of the butyrophenone core.

Q2: I've noticed the solid has developed a yellowish tint over time. Is it still usable?

A2: A color change from white to yellow or brown is a strong indicator of degradation. This is likely due to slow decomposition, possibly involving the elimination of HCl from the chloroethoxy moiety or other oxidative processes. Before use, you must re-characterize the material using techniques like ¹H NMR, LC-MS, and melting point analysis to determine its purity. If significant impurities are detected, purification by recrystallization or column chromatography is required.

Q3: What are the best solvents for dissolving this compound for experimental use?

A3: The compound is soluble in a range of organic solvents. For stock solutions, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are recommended. Avoid using protic solvents like methanol or ethanol for long-term storage of solutions, as they can slowly react with the chloroethoxy group via solvolysis. Always use anhydrous solvents to prevent hydrolysis.

Q4: Is this compound sensitive to light or air?

A4: While specific photostability data is not widely published, butyrophenone structures can be light-sensitive.[7][8][9][10] The ketone functional group can be susceptible to photochemical reactions. Therefore, it is a prudent practice to store the compound in amber vials or containers wrapped in aluminum foil and to minimize exposure to direct light during experiments.[11][12][13] Air (oxygen) can contribute to long-term oxidative degradation, which is why storage under an inert atmosphere is recommended.

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-solution framework for issues that may arise during the handling and use of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in a reaction.

Issue 1: Inconsistent Reaction Yields or Formation of Multiple Byproducts
  • Potential Cause A: Compound Degradation. The starting material may have degraded during storage. The chloroethoxy group is a latent electrophile and can undergo hydrolysis to the corresponding hydroxyethyl ether or elimination to form a vinyl ether, especially in the presence of trace moisture or base.

  • Troubleshooting Protocol:

    • Verify Purity: Before use, always check the purity of the compound via TLC or LC-MS. Compare the results to a reference standard if available.

    • Use Fresh Material: If degradation is suspected, use a freshly opened container or repurify the existing stock.

    • Control Reaction pH: The compound is sensitive to both acidic and basic conditions.[14] Strong bases can induce elimination or Favorskii-type rearrangements, while strong acids can catalyze hydrolysis.[14] Ensure your reaction medium is neutral unless the chemistry specifically requires acidic or basic conditions, and if so, use non-nucleophilic reagents where possible.

  • Potential Cause B: Reaction with Solvent or Reagents. The chloroethoxy group is reactive towards nucleophiles. If your reaction involves nucleophilic reagents, you may be getting undesired side reactions.

  • Troubleshooting Protocol:

    • Protecting Groups: If the chloroethoxy group is not the intended reaction site, consider if a different starting material or a protecting group strategy is necessary for your synthesis.

    • Reagent Selection: Choose reagents with care. For example, if a base is needed, a bulky, non-nucleophilic base like 2,6-lutidine or proton sponge may be preferable to an amine that can act as a nucleophile.

Logical Flow for Troubleshooting Impurity Issues

G start Inconsistent Results or Multiple TLC Spots check_purity Step 1: Verify Purity of Starting Material (TLC, LC-MS, NMR) start->check_purity pure Is it Pure? check_purity->pure repurify Action: Repurify by Recrystallization or Column Chromatography pure->repurify No check_conditions Step 2: Review Reaction Conditions (Solvent, pH, Temperature) pure->check_conditions Yes repurify->check_purity Re-verify conditions_ok Are Conditions Inert? check_conditions->conditions_ok adjust_conditions Action: Use Anhydrous Aprotic Solvents. Control pH with Non-Nucleophilic Buffers. conditions_ok->adjust_conditions No check_reagents Step 3: Evaluate Reagent Compatibility conditions_ok->check_reagents Yes adjust_conditions->check_conditions Re-evaluate nucleophilic Are Nucleophiles Present? check_reagents->nucleophilic redesign Action: Redesign Synthesis. Use Milder Reagents or Protecting Groups. nucleophilic->redesign Yes success Problem Resolved nucleophilic->success No redesign->success

Caption: Troubleshooting workflow for purity-related issues.

Issue 2: Poor Solubility in Reaction Solvent
  • Potential Cause: While soluble in many organic solvents, the compound's relatively high melting point suggests strong crystal lattice energy, which can sometimes lead to slow dissolution.

  • Troubleshooting Protocol:

    • Gentle Warming: Gently warm the solvent/solute mixture to aid dissolution. Do not overheat, as this can accelerate degradation. A water bath at 30-40°C is usually sufficient.

    • Sonication: Use an ultrasonic bath to break up solid aggregates and increase the rate of dissolution.

    • Solvent System: If a single solvent is ineffective, a co-solvent system may be required. For example, adding a small amount of DCM or THF to a less polar solvent like toluene might improve solubility.

Protocols for Safe Handling and Preparation

Adherence to standardized laboratory procedures is essential for both safety and experimental success.[11][12][13][15]

Protocol 1: Preparation of a Standard Stock Solution (10 mM in DCM)

This protocol details the preparation of a stock solution for routine use, minimizing degradation risk.

  • Pre-Weighing Preparation:

    • Allow the sealed container of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing:

    • In a fume hood, weigh out 30.28 mg of the compound directly into a 10 mL amber glass volumetric flask.

  • Dissolution:

    • Add approximately 5 mL of anhydrous dichloromethane (DCM) to the flask.

    • Gently swirl the flask or sonicate for 1-2 minutes until the solid is completely dissolved.

  • Final Volume:

    • Carefully add anhydrous DCM to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Mixing and Storage:

    • Cap the flask and invert it 10-15 times to ensure a homogenous solution.

    • For short-term storage (1-2 weeks), store the solution at 2-8°C. For longer-term storage, aliquot into smaller vials, flush with argon or nitrogen, and store at -20°C.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage A Equilibrate Compound to Room Temp in Desiccator B Weigh 30.28 mg into 10 mL Amber Flask A->B C Add ~5 mL Anhydrous DCM B->C D Swirl or Sonicate to Dissolve C->D E Dilute to 10 mL Mark with DCM D->E F Mix by Inversion E->F G Store at 2-8°C (short-term) or -20°C (long-term) F->G

Caption: Step-by-step workflow for preparing a stable stock solution.

References

  • Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl] - LookChem. Available at: [Link]

  • 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone - PubChem. Available at: [Link]

  • Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics - PubMed. Available at: [Link]

  • Differences between antipsychotic drugs in persistence of brain levels and behavioral effects - PubMed. Available at: [Link]

  • Butyrophenone - Wikipedia. Available at: [Link]

  • [THE BUTYROPHENONE DERIVATIVES] - PubMed. Available at: [Link]

  • Prudent Practices for Handling Hazardous Chemicals in Laboratories - P2 InfoHouse. Available at: [Link]

  • 1-Chloro-4-phenylbutan-2-one | C10H11ClO | CID 10921160 - PubChem. Available at: [Link]

  • 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7) - Organic Syntheses Procedure. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]

  • Step-by-Step Guide to Better Laboratory Management Practices. Available at: [Link]

  • Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Available at: [Link]

  • 1-Hydroxy-4-phenylbutan-2-one | C10H12O2 | CID 15090463 - PubChem. Available at: [Link]

  • Butyrophenone | C10H12O | CID 10315 - PubChem - NIH. Available at: [Link]

Sources

troubleshooting HPLC separation of tamoxifen and its impurities

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that achieving a robust and reproducible separation of tamoxifen and its impurities is critical for ensuring drug quality and safety. This guide is designed to provide you with practical, in-depth solutions to common challenges encountered during HPLC analysis, moving beyond simple procedural steps to explain the underlying chromatographic principles.

Technical Support Center: Tamoxifen HPLC Analysis

This center is structured to address your issues in a direct, question-and-answer format. We'll begin with foundational FAQs and then dive into specific, hands-on troubleshooting guides.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section covers the essential background information required for a successful tamoxifen separation.

Q1: What are the critical impurities of Tamoxifen Citrate I need to separate?

A1: The primary goal of a tamoxifen HPLC method is to separate the active (Z)-isomer from its inactive or less active geometric (E)-isomer, as well as other process-related impurities and degradation products. Pharmacopeias like the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) list several key impurities.[1][2]

Table 1: Key Tamoxifen-Related Compounds

Compound NameDesignationTypeSeparation Challenge
(Z)-TamoxifenActive Pharmaceutical Ingredient (API)Active Isomer---
(E)-TamoxifenImpurity E (USP/Ph. Eur.) / cis-TamoxifenGeometric IsomerCritical pair; often has low resolution relative to the main peak.[3]
N-Desmethyl TamoxifenMetabolite / ImpurityProcess/DegradationA primary metabolite that must be monitored.[1][4]
Tamoxifen N-OxideImpurity D (Ph. Eur.)Degradation ProductCan form during storage or synthesis.[1]
Impurity H (Ph. Eur.)Dimeric ImpurityProcess ImpurityA larger, more retained molecule.[2]

This table is not exhaustive but highlights the primary targets for a robust stability-indicating method.

Q2: What is a reliable starting point for an HPLC method for Tamoxifen Citrate?

A2: A great starting point is to adapt a method based on pharmacopeial guidelines, which are well-validated. A typical reversed-phase method is standard.[3][5][6]

Table 2: Recommended Starting HPLC Conditions

ParameterRecommendationRationale & Expert Notes
Column C18 (L1), 5 µm, 4.6 x 250 mmA standard C18 provides good hydrophobic retention. A high-purity, end-capped silica is crucial to minimize peak tailing for the basic tamoxifen molecule.
Mobile Phase Acetonitrile and a low pH phosphate or acetate bufferAcetonitrile often provides better selectivity for the Z/E isomers compared to methanol.
Buffer 25 mM Potassium Phosphate, pH adjusted to 3.0-3.5 with phosphoric acidTamoxifen is a basic compound with a pKa around 8.7.[7] Operating at a low pH ensures it is fully protonated and behaves predictably, minimizing silanol interactions that cause tailing.
Elution Mode Isocratic (~50:50 Acetonitrile:Buffer) or a shallow gradientAn isocratic method is simpler and more robust if all impurities can be eluted with adequate resolution. A gradient may be needed to elute more retained impurities like dimers.[5][8][9]
Flow Rate 0.7 - 1.5 mL/minThis range is typical for a 4.6 mm ID column and can be optimized to improve resolution or reduce run time.
Column Temp. 35 - 40°CElevated temperature can improve efficiency and reduce viscosity, but temperatures above 40°C may accelerate the degradation of silica-based columns, especially outside the optimal pH range.[5][8][9]
Detection UV at ~254 nm or 275 nmTamoxifen has strong absorbance in this region, providing good sensitivity for both the API and its related substances.[3][6]
Q3: Why is mobile phase pH so critical for analyzing tamoxifen?

A3: The pH is arguably the most critical parameter due to tamoxifen's chemical nature. Tamoxifen is a tertiary amine with a pKa of approximately 8.7.[7]

  • Below pH 7.7: The molecule is predominantly in its protonated, cationic form (BH+).

  • Above pH 9.7: The molecule is predominantly in its free base, neutral form (B).

By setting the mobile phase pH to ~3.0-3.5, you achieve two critical goals:

  • Consistent Ionization: The molecule is fully and consistently protonated, leading to stable retention times and sharp peaks.

  • Suppression of Silanol Interactions: The acidic mobile phase suppresses the ionization of residual silanol groups (Si-O⁻) on the silica stationary phase. This prevents strong, undesirable ionic interactions between the positively charged tamoxifen and the negatively charged silanols, which are a primary cause of severe peak tailing.

Section 2: In-Depth Troubleshooting Guides

This section addresses specific, common problems in a Q&A format, providing a logical path to resolution.

Problem 1: Poor Resolution Between (Z)-Tamoxifen and Impurity E ((E)-Tamoxifen)

Q: My main tamoxifen peak is merging with the (E)-isomer (Impurity E). The USP requires a relative retention of not greater than 0.93, but I can't achieve baseline separation. What should I do? [3]

A: This is the most common and challenging separation in tamoxifen analysis. The two molecules are geometric isomers with very similar hydrophobicity, making them difficult to resolve. Here is a systematic approach to improve the separation.

  • Optimize Mobile Phase Composition:

    • Action: Systematically vary the percentage of acetonitrile in the mobile phase. Try adjusting it in small increments (e.g., from 55% ACN down to 48% ACN).

    • Causality: Isomers can have subtle differences in their interaction with the stationary phase versus the mobile phase. Changing the solvent strength alters this partitioning behavior, often affecting selectivity. Acetonitrile is generally preferred as it can offer unique selectivity for planar molecules compared to methanol.

  • Adjust Temperature:

    • Action: Decrease the column temperature. If you are at 40°C, try 35°C or 30°C.

    • Causality: Lowering the temperature often increases retention and can enhance selectivity between closely related isomers. While higher temperatures increase efficiency (sharper peaks), the selectivity factor (alpha) between the critical pair may improve at lower temperatures.

  • Reduce Flow Rate:

    • Action: Lower the flow rate from 1.5 mL/min to 1.0 mL/min or even 0.7 mL/min.

    • Causality: Reducing the flow rate increases the number of theoretical plates (efficiency) of the column, giving the two isomers more opportunities to interact with the stationary phase and separate. This is a direct way to improve resolution, though it will increase the run time.

  • Consider an Alternative C18 Column:

    • Action: Switch to a C18 column with a different chemistry, such as one with a phenyl-hexyl phase.

    • Causality: Not all C18 columns are the same. A phenyl-based column can introduce pi-pi interactions with the aromatic rings in tamoxifen, offering a different selectivity mechanism than a standard C18 phase and potentially resolving the isomers more effectively.

G start Poor Resolution (Tamoxifen / Impurity E) mp_opt Adjust % Organic (e.g., 52% -> 50% ACN) start->mp_opt Step 1 temp_opt Decrease Temperature (e.g., 40°C -> 30°C) mp_opt->temp_opt If not resolved resolved Resolution Achieved mp_opt->resolved If resolved flow_opt Decrease Flow Rate (e.g., 1.2 -> 0.8 mL/min) temp_opt->flow_opt If not resolved temp_opt->resolved If resolved column_opt Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) flow_opt->column_opt If not resolved flow_opt->resolved If resolved column_opt->resolved If resolved fail Consult Specialist column_opt->fail If not resolved

Caption: Troubleshooting workflow for improving isomer resolution.

Problem 2: Significant Peak Tailing for the Tamoxifen Peak

Q: My tamoxifen peak has a tailing factor > 2.0, which fails my system suitability requirements. How can I fix this?

A: This is a classic problem for basic analytes on silica-based columns.[10] The cause is almost always an interaction between the positively charged tamoxifen molecule and negatively charged, deprotonated silanol groups on the stationary phase surface.

G Mechanism of Silanol-Induced Peak Tailing tamoxifen Tamoxifen (R₃-N⁺H) Positively Charged Analyte interaction Strong Ionic Interaction (Secondary Retention) tamoxifen->interaction silanol Deprotonated Silanol (Si-O⁻) Negatively Charged Site on Silica silanol->interaction peak Result: Asymmetric (Tailing) Peak interaction->peak

Caption: Cause of peak tailing for basic compounds like tamoxifen.

  • Confirm Mobile Phase pH is Low:

    • Action: Remake your aqueous buffer and physically measure the pH. Ensure it is ≤ 3.5.

    • Causality: An incorrectly made buffer or one that has changed over time may not be acidic enough to suppress silanol ionization. This is the most common and easiest fix.[5][8][9]

  • Use a High-Purity, End-Capped Column:

    • Action: Ensure your C18 column is from a modern generation of high-purity silica and is specified as "fully end-capped."

    • Causality: End-capping chemically converts most of the accessible silanol groups into less reactive species. Older or lower-quality columns have a higher concentration of active silanols, making them unsuitable for basic compounds.

  • Add a Competing Base (Use with Caution):

    • Action: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%).

    • Causality: The competing base is a small molecule that also interacts with the active silanol sites. It effectively "masks" these sites from the larger tamoxifen molecule, preventing the interaction that causes tailing. Warning: This will permanently modify your column and should only be used as a last resort for a dedicated method.

Section 3: Standardized Protocols

Adhering to strict protocols for routine tasks minimizes variability and prevents common issues.

Protocol 1: System Suitability Testing (SST) for Tamoxifen Analysis

Purpose: To verify that the chromatographic system is performing adequately before analyzing samples. This protocol is based on typical USP requirements.[3][6]

Procedure:

  • Prepare the SST Solution: Create a solution containing tamoxifen citrate and a known amount of tamoxifen impurity E (or a reference standard known to contain it). The concentration of impurity E should be at a level appropriate for demonstrating resolution (e.g., 0.5% of the tamoxifen concentration).

  • Equilibrate the System: Pump the mobile phase through the HPLC system and column for at least 30-60 minutes or until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.

  • Evaluate the Results: Calculate the parameters listed in the table below from the replicate injections.

Table 3: System Suitability Acceptance Criteria

ParameterRequirementWhy It's Important
Resolution (Rs) Rs between (Z)-Tamoxifen and (E)-Tamoxifen ≥ 1.5Ensures the two critical isomers are sufficiently separated for accurate quantification.
Tailing Factor (Tf) Tf for the (Z)-Tamoxifen peak ≤ 2.0Confirms that peak shape is acceptable and free from excessive asymmetry, which can affect integration accuracy.
% RSD of Peak Area For the (Z)-Tamoxifen peak, %RSD ≤ 2.0%Demonstrates the precision and reproducibility of the injector and pumping system.
% RSD of Retention Time For the (Z)-Tamoxifen peak, %RSD ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.

If any SST parameter fails: Do not proceed with sample analysis. Troubleshoot the system using the guides in this document. Common culprits include leaks, improperly prepared mobile phase, or a degraded column.[11][12][13]

References

  • Journal of Chromatographic Science. QbD-Driven Development and Validation of a HPLC Method for Estimation of Tamoxifen Citrate with Improved Performance. Oxford Academic. [Link]

  • USP. Tamoxifen Citrate Monograph. [Link]

  • PubChem. Tamoxifen. National Institutes of Health. [Link]

  • Gjerde, J., et al. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. PMC, NIH. [Link]

  • ResearchGate. QbD-Driven Development and Validation of a HPLC Method for Estimation of Tamoxifen Citrate with Improved Performance. [Link]

  • Ahmad, A., et al. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC MS, and quantitative HPLC analysis. PubMed. [Link]

  • PubChem. Tamoxifen Citrate. National Institutes of Health. [Link]

  • Valilis, C., et al. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer. NIH. [Link]

  • Ahmad, A., et al. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC–MS, and quantitative HPLC analysis. NIH. [Link]

  • Frontiers in Health Informatics. Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod. [Link]

  • British Pharmacopoeia. Tamoxifen Citrate. [Link]

  • ResearchGate. (PDF) QbD-Driven Development and Validation of a HPLC Method for Estimation of Tamoxifen Citrate with Improved Performance. [Link]

  • ResearchGate. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods. [Link]

  • MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]

  • EDQM. TAMOXIFEN CITRATE ICRS batch 1. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Teva Canada. Tamoxifen Citrate Product Monograph. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Pharmaffiliates. Tamoxifen Citrate-impurities. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific chemical transformation. The synthesis, primarily achieved through a Friedel-Crafts acylation, is a robust method for creating a key carbon-carbon bond, but its success is highly dependent on carefully controlled reaction conditions.

This guide is structured into two main sections: a Troubleshooting Guide for addressing specific experimental failures, and a Frequently Asked Questions (FAQs) section for a deeper understanding of the reaction's principles.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the synthesis. Each entry is formatted as a problem-solution set, providing a clear path to resolving experimental hurdles.

Problem 1: The reaction yield is significantly lower than expected.

Low yield is the most frequent challenge in Friedel-Crafts acylation. The root cause often lies in the deactivation of the catalyst or suboptimal reaction parameters.

Potential Causes & Step-by-Step Solutions:

  • Moisture Contamination & Catalyst Deactivation:

    • Causality: Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are extremely sensitive to moisture.[1] Water will hydrolyze the catalyst, rendering it inactive and halting the reaction.

    • Protocol:

      • Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

      • Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent (e.g., CaH₂ for chlorinated solvents).

      • Use a fresh, unopened container of the Lewis acid catalyst. Weigh and transfer the catalyst under an inert atmosphere (e.g., a nitrogen or argon-filled glove box or glove bag).

      • Maintain a positive pressure of inert gas throughout the reaction setup.

  • Insufficient Lewis Acid Stoichiometry:

    • Causality: This is not a catalytic reaction in the traditional sense. The product, an aryl ketone, is a Lewis base that forms a stable complex with the Lewis acid catalyst.[2][3] This complexation effectively removes the catalyst from the reaction cycle.

    • Protocol:

      • Use a stoichiometric amount or a slight excess (1.1 to 1.3 equivalents) of the Lewis acid relative to the acylating agent (2-phenylbutanoyl chloride).

      • During the reaction workup, this complex must be hydrolyzed, typically with a cold, dilute acid wash (e.g., 1M HCl), to liberate the ketone product.[4]

  • Suboptimal Reaction Temperature:

    • Causality: The reaction rate is highly temperature-dependent. If the temperature is too low, the reaction may be sluggish or stall. If it's too high, it can promote side reactions and decomposition.

    • Protocol:

      • Combine the 1-(2-chloroethoxy)benzene and the Lewis acid in an anhydrous solvent at a reduced temperature (0 °C is a good starting point).

      • Add the 2-phenylbutanoyl chloride dropwise to the cooled mixture to control the initial exothermic reaction.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., reflux at 40-60°C) may be required to drive the reaction to completion.[5] Monitor progress using Thin Layer Chromatography (TLC).

Troubleshooting Workflow Diagram

G start Problem: Low Product Yield cause1 Cause: Moisture Contamination start->cause1 cause2 Cause: Insufficient Catalyst start->cause2 cause3 Cause: Suboptimal Temperature start->cause3 cause4 Cause: Impure Reagents start->cause4 sol1 Solution: Use anhydrous techniques. Dry glassware & solvents. Handle catalyst under inert gas. cause1->sol1 Address by sol2 Solution: Use ≥1.0 equivalent of Lewis Acid. Account for product complexation. cause2->sol2 Address by sol3 Solution: Control temperature. Add acyl chloride at 0°C. Warm to RT or reflux gently. cause3->sol3 Address by sol4 Solution: Purify starting materials. Verify purity via NMR/GC-MS. cause4->sol4 Address by

Sources

Technical Support Center: Synthesis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As an important intermediate in pharmaceutical synthesis, particularly for metabolites of drugs like Tamoxifen, achieving a robust and scalable process for its production is critical.[1][2] This resource combines established chemical principles with practical, field-proven insights to help you navigate the challenges of this synthesis.

I. Overview of the Primary Synthetic Route: Friedel-Crafts Acylation

The most common and direct method for synthesizing 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is through a Friedel-Crafts acylation reaction.[3][4] This involves the reaction of 2-phenylbutyryl chloride with 1-(2-chloroethoxy)benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

While theoretically straightforward, this reaction is not without its challenges, especially when transitioning from laboratory scale to pilot or production scale. Common issues include low yield, formation of impurities, and difficulties in work-up and purification.[5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low or Inconsistent Yield

A common frustration in any synthesis is a lower-than-expected yield. In the context of this Friedel-Crafts acylation, several factors could be at play.

Possible Causes and Solutions:

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Water will react with the catalyst, deactivating it and reducing the reaction efficiency.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, freshly opened AlCl₃. For larger scale reactions, consider adding the AlCl₃ in a glovebox or under a positive pressure of inert gas.

  • Suboptimal Reaction Temperature: Temperature control is crucial. Too low a temperature may result in a sluggish or incomplete reaction, while too high a temperature can promote side reactions and decomposition.[6]

    • Solution: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exotherm. Once the addition is complete, allow the reaction to slowly warm to room temperature or gently heat to a predetermined optimal temperature. Monitor the reaction progress by TLC or HPLC to determine the ideal reaction time and temperature profile.

  • Incorrect Stoichiometry: A stoichiometric amount of AlCl₃ is generally required because it complexes with the product ketone, rendering it inactive.[3][7] Using a catalytic amount will result in poor conversion.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent. A slight excess ensures that any minor impurities or residual moisture are scavenged without significantly impacting the reaction.

  • Poor Quality Reagents: The purity of both 2-phenylbutyryl chloride and 1-(2-chloroethoxy)benzene is paramount. Impurities can lead to unwanted side products and consume the catalyst.[6]

    • Solution: Use freshly distilled or high-purity starting materials. If you are preparing the 2-phenylbutyryl chloride in-house from 2-phenylbutanoic acid, ensure the conversion is complete and all thionyl chloride or oxalyl chloride has been removed.

Problem 2: Formation of Isomeric Impurities

A significant challenge in Friedel-Crafts acylation is controlling the regioselectivity. While the ethoxy group is an ortho-, para-director, the formation of the ortho-acylated isomer is a common side reaction.

Possible Causes and Solutions:

  • Steric Hindrance: The steric bulk of the 2-phenylbutanoyl group generally favors para-substitution. However, under certain conditions, ortho-acylation can occur.

    • Solution: The choice of solvent can influence the ortho/para ratio. Less polar solvents like dichloromethane or 1,2-dichloroethane are often preferred. Running the reaction at lower temperatures can also enhance the selectivity for the para-isomer.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to isomerization or other side reactions.

    • Solution: Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or HPLC), proceed with the work-up. Over-extending the reaction time rarely improves the yield of the desired product and often complicates purification.

Problem 3: Difficult Work-up and Product Isolation

The work-up of a Friedel-Crafts reaction involves quenching the excess Lewis acid and separating the product from the resulting aluminum salts. This can be a challenging step, particularly at scale.

Possible Causes and Solutions:

  • Emulsion Formation: Quenching the reaction mixture with water or dilute acid can lead to the formation of stable emulsions, making phase separation difficult.

    • Solution: Perform the quench at a low temperature by slowly adding the reaction mixture to a vigorously stirred mixture of ice and concentrated hydrochloric acid. The acid helps to break down the aluminum complexes and keep the aluminum salts dissolved in the aqueous phase.

  • Product Precipitation: The product may sometimes precipitate out with the aluminum salts, leading to losses.

    • Solution: Ensure a sufficient volume of organic solvent is present during the work-up to keep the product dissolved. If the product is a solid, a filtration step after quenching and initial extraction may be necessary, followed by thorough washing of the collected solids with fresh solvent.

Problem 4: Challenges in Purification

Purification of the crude product to the required specification can be complex due to the presence of starting materials, isomeric impurities, and other side products.

Possible Causes and Solutions:

  • Co-eluting Impurities in Chromatography: The ortho- and para-isomers may have very similar polarities, making their separation by column chromatography challenging.

    • Solution: Optimize the mobile phase for column chromatography. A non-polar solvent system (e.g., hexane/ethyl acetate) with a low percentage of the more polar solvent often provides the best separation. For large-scale purification, recrystallization is often a more viable option. Experiment with different solvent systems to find one that selectively crystallizes the desired para-isomer.

  • Residual Starting Materials: Unreacted 1-(2-chloroethoxy)benzene can be difficult to remove due to its relatively high boiling point.

    • Solution: If distillation is used for purification, ensure the vacuum is sufficiently high and the column has enough theoretical plates to separate the product from the starting material. Alternatively, a bisulfite wash can sometimes be effective in removing unreacted acylating agents or related impurities.[8][9]

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid instead of aluminum chloride?

A1: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but they are generally less reactive than AlCl₃ and may require higher temperatures or longer reaction times.[5] For this specific synthesis, AlCl₃ is the most commonly employed and effective catalyst. Greener, more catalytic approaches are being developed but may not be as efficient for this particular transformation.[3][5]

Q2: My aromatic starting material has an amine group. Can I still perform a Friedel-Crafts acylation?

A2: No, aromatic amines are not suitable substrates for Friedel-Crafts acylation. The amine group is a Lewis base and will react with the AlCl₃ catalyst, forming a highly deactivated complex that will not undergo acylation.[4][10]

Q3: Is it possible to get polyacylation in this reaction?

A3: Polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material and thus less likely to undergo a second acylation.[3][11][12]

Q4: What are the main safety precautions to consider when scaling up this reaction?

A4: The primary safety concerns are the highly exothermic nature of the reaction and the handling of corrosive and water-sensitive reagents.

  • Exotherm Control: Ensure the reactor has adequate cooling capacity. Add the reagents slowly and monitor the internal temperature carefully.

  • Reagent Handling: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.

  • Quenching: The quenching process can release hydrogen chloride gas. Ensure adequate ventilation and consider using a scrubber for large-scale reactions.

IV. Data and Protocol Summaries

Table 1: Key Reaction Parameters and Recommendations
ParameterRecommended RangeRationale
AlCl₃ Stoichiometry 1.1 - 1.3 equivalentsEnsures complete reaction by accounting for complexation with the product and scavenging of moisture.
Reaction Temperature 0 °C to Room Temp.Lower temperature during addition controls exotherm and improves regioselectivity.
Solvent Anhydrous Dichloromethane or 1,2-DichloroethaneNon-polar aprotic solvents are standard for this reaction.
Reaction Time 2 - 8 hoursMonitor by TLC/HPLC to determine completion and avoid side reactions from prolonged heating.
Quenching Method Slow addition to ice/conc. HClControls exotherm and helps to break down aluminum complexes.
Experimental Protocol: Laboratory Scale Synthesis
  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with anhydrous dichloromethane and 1-(2-chloroethoxy)benzene. Cool the mixture to 0-5 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride to the cooled solution in portions, ensuring the temperature does not exceed 10 °C.

  • Acyl Chloride Addition: Add a solution of 2-phenylbutyryl chloride in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates completion.

  • Work-up: Prepare a separate beaker with a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

V. Visualizing the Process

Diagram 1: Friedel-Crafts Acylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Glassware charge_reactants Charge Solvent & Arene Cool to 0-5°C prep_reagents->charge_reactants add_catalyst Add AlCl3 charge_reactants->add_catalyst add_acyl_chloride Add Acyl Chloride (Maintain 0-5°C) add_catalyst->add_acyl_chloride react Stir at RT (Monitor Progress) add_acyl_chloride->react quench Quench in Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify G start Low Yield Observed check_moisture Check for Moisture Contamination? start->check_moisture check_temp Was Temperature Optimal? check_moisture->check_temp No solution_moisture Use Anhydrous Conditions (Dry Glassware, Solvents) check_moisture->solution_moisture Yes check_stoich Was AlCl3 Stoichiometry Correct? check_temp->check_stoich No solution_temp Optimize Temperature Profile (e.g., Cool Addition, Gentle Heating) check_temp->solution_temp Yes check_reagents Were Reagents High Purity? check_stoich->check_reagents No solution_stoich Use 1.1-1.3 eq. AlCl3 check_stoich->solution_stoich Yes solution_reagents Purify/Distill Starting Materials check_reagents->solution_reagents Yes end Improved Yield check_reagents->end No solution_moisture->end solution_temp->end solution_stoich->end solution_reagents->end

Caption: A decision tree for troubleshooting low yield in the Friedel-Crafts acylation.

VI. References

  • Mellon. (2024, January 11). How to get clomiphene citrate? Retrieved from Mellon website: [Link]

  • Al-Hassan, M. I. (1991). A ONE-STEP SYNTHESIS OF CLOMID INTERMEDIATE. OPPI Briefs, 23(1).

  • Repros Therapeutics Inc. (2018). Clomiphene synthesis using a single solvent. U.S. Patent No. 9,914,696 B2. Washington, DC: U.S. Patent and Trademark Office.

  • St. Jean, R. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57321.

  • Patterson, J. A. (1943). Purification of ketones. U.S. Patent No. 2,337,489. Washington, DC: U.S. Patent and Trademark Office.

  • Deanesly, R. M. (1939). Purification of ketones. U.S. Patent No. 2,166,584. Washington, DC: U.S. Patent and Trademark Office.

  • Repros Therapeutics Inc. (2018). Clomiphene synthesis using a single solvent. U.S. Patent No. 9,914,696 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Boyd, M. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1185–1189.

  • Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (Various sources).

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal website: [Link]

  • LookChem. (n.d.). Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. Retrieved from LookChem website: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S website: [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from LibreTexts Chemistry website: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from Chemistry Steps website: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. Retrieved from PubChem Compound Database website: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia website: [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from University of Calgary Chemistry website: [Link]

  • Ishihara, K., et al. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(10), 2469.

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key pharmaceutical intermediates is a cornerstone of successful therapeutic agent development. 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a critical building block, notably in the synthesis of selective estrogen receptor modulators (SERMs) like Tamoxifen. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by available experimental insights and data. We will explore two logical and field-proven strategies: a convergent approach via Friedel-Crafts acylation and a linear synthesis centered around a Williamson etherification.

Introduction to the Target Molecule

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS No: 103628-22-4) is a butyrophenone derivative characterized by a 2-chloroethoxy group on one of its phenyl rings. This functional group is often introduced to modulate the pharmacological properties of a lead compound. The presence of a chiral center at the second carbon of the butanone chain also introduces considerations for stereoselective synthesis, which can be critical for biological activity.

Route 1: Convergent Synthesis via Friedel-Crafts Acylation

This approach constructs the target molecule in a single key step by forming the carbon-carbon bond between the aromatic ring and the carbonyl group. The core of this strategy is the Friedel-Crafts acylation, a classic and powerful tool in aromatic chemistry.[1][2]

Synthetic Strategy

The Friedel-Crafts acylation route involves the reaction of (2-chloroethoxy)benzene with 2-phenylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The electrophilic acylium ion, generated from the acyl chloride and the Lewis acid, attacks the electron-rich aromatic ring of (2-chloroethoxy)benzene.

Friedel-Crafts Acylation Route cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Target Molecule 2-Phenylbutyric Acid 2-Phenylbutyric Acid 2-Phenylbutyryl Chloride 2-Phenylbutyryl Chloride 2-Phenylbutyric Acid->2-Phenylbutyryl Chloride SOCl₂ or (COCl)₂ (2-Chloroethoxy)benzene (2-Chloroethoxy)benzene Target_Molecule 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one (2-Chloroethoxy)benzene->Target_Molecule Friedel-Crafts Acylation (AlCl₃) 2-Phenylbutyryl Chloride->Target_Molecule

Caption: Synthetic pathway for Route 1 via Friedel-Crafts Acylation.

Experimental Considerations and Protocol

Step 1: Preparation of 2-Phenylbutyryl Chloride

2-Phenylbutyric acid is converted to its corresponding acyl chloride, 2-phenylbutyryl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This is a standard and generally high-yielding reaction.

  • Protocol: To a solution of 2-phenylbutyric acid in an inert solvent such as dichloromethane, add thionyl chloride (typically 1.1-1.5 equivalents).[6] The reaction is usually performed at room temperature and stirred for several hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 2-phenylbutyryl chloride, which can often be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

The key acylation step is performed by slowly adding the 2-phenylbutyryl chloride to a mixture of (2-chloroethoxy)benzene and a Lewis acid catalyst (e.g., AlCl₃) in a suitable solvent like dichloromethane or carbon disulfide at a low temperature (typically 0 °C).

  • Protocol: In a flask equipped with a stirrer and under an inert atmosphere, (2-chloroethoxy)benzene and anhydrous aluminum chloride are suspended in dichloromethane and cooled to 0 °C. 2-Phenylbutyryl chloride is then added dropwise. After the addition, the reaction is typically stirred at room temperature for several hours. The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified, usually by column chromatography or recrystallization.

Advantages and Disadvantages of Route 1
AdvantagesDisadvantages
Convergent: Fewer linear steps, potentially leading to a higher overall yield.Isomer Formation: The ether group is an ortho-, para-director, which can lead to the formation of the ortho-acylated isomer as a significant byproduct, complicating purification.[4]
Readily Available Starting Materials: (2-chloroethoxy)benzene and 2-phenylbutyric acid are commercially available.Harsh Conditions: The use of a strong Lewis acid like AlCl₃ can be sensitive to moisture and may not be compatible with other functional groups.
Well-Established Reaction: Friedel-Crafts acylation is a well-understood and widely used reaction.Catalyst Stoichiometry: Often requires more than a catalytic amount of the Lewis acid.

Route 2: Linear Synthesis via Williamson Etherification

This strategy builds the molecule in a more linear fashion, with the key step being the formation of the ether linkage via a Williamson ether synthesis.[7][8]

Synthetic Strategy

This route begins with the synthesis of the key intermediate, 1-(4-hydroxyphenyl)-2-phenylbutan-1-one. This intermediate is then reacted with a suitable two-carbon electrophile containing a chlorine atom, such as 1-bromo-2-chloroethane, to form the desired ether.

Williamson Etherification Route cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Target Molecule Anisole Anisole 1-(4-methoxyphenyl)-2-phenylbutan-1-one 1-(4-methoxyphenyl)-2-phenylbutan-1-one Anisole->1-(4-methoxyphenyl)-2-phenylbutan-1-one Friedel-Crafts Acylation (AlCl₃) 2-Phenylbutyryl Chloride 2-Phenylbutyryl Chloride 2-Phenylbutyryl Chloride->1-(4-methoxyphenyl)-2-phenylbutan-1-one 1-(4-hydroxyphenyl)-2-phenylbutan-1-one 1-(4-hydroxyphenyl)-2-phenylbutan-1-one 1-(4-methoxyphenyl)-2-phenylbutan-1-one->1-(4-hydroxyphenyl)-2-phenylbutan-1-one Demethylation (e.g., BBr₃ or HBr) Target_Molecule 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one 1-(4-hydroxyphenyl)-2-phenylbutan-1-one->Target_Molecule Williamson Ether Synthesis (e.g., 1-bromo-2-chloroethane, Base)

Caption: Synthetic pathway for Route 2 via Williamson Etherification.

Experimental Considerations and Protocol

Step 1: Synthesis of 1-(4-methoxyphenyl)-2-phenylbutan-1-one

This intermediate is prepared via a Friedel-Crafts acylation of anisole with 2-phenylbutyryl chloride. The methoxy group is a strong activating group and a para-director, leading to a high yield of the desired para-substituted product.[4]

  • Protocol: Similar to the Friedel-Crafts reaction in Route 1, 2-phenylbutyryl chloride is added to a mixture of anisole and AlCl₃ in a suitable solvent at low temperature. The reaction is worked up in a similar manner to yield 1-(4-methoxyphenyl)-2-phenylbutan-1-one, which is then purified.

Step 2: Demethylation to 1-(4-hydroxyphenyl)-2-phenylbutan-1-one

The methyl ether is cleaved to reveal the phenol. This can be achieved using various demethylating agents, with boron tribromide (BBr₃) or hydrobromic acid (HBr) being common choices.[9]

  • Protocol with BBr₃: The methoxy-containing intermediate is dissolved in an anhydrous solvent like dichloromethane and cooled to a low temperature (e.g., -78 °C). A solution of BBr₃ in dichloromethane is added dropwise, and the reaction is slowly allowed to warm to room temperature. The reaction is quenched with water or methanol, and the product is extracted, washed, and purified.

Step 3: Williamson Ether Synthesis

The phenolic intermediate is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent like 1-bromo-2-chloroethane.[10][11]

  • Protocol: 1-(4-hydroxyphenyl)-2-phenylbutan-1-one is dissolved in a polar aprotic solvent such as acetone or DMF. A base, such as potassium carbonate, is added, followed by the addition of 1-bromo-2-chloroethane. The mixture is heated to reflux for several hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Advantages and Disadvantages of Route 2
AdvantagesDisadvantages
Regiocontrol: The Friedel-Crafts acylation on anisole is highly para-selective, avoiding the formation of isomers seen in Route 1.Longer Linear Sequence: More steps can lead to a lower overall yield.
Milder Final Step: The Williamson ether synthesis conditions are generally milder than the Friedel-Crafts acylation.Harsh Demethylation: The demethylation step can require harsh reagents like BBr₃ or HBr.
Well-Defined Intermediates: The intermediates are stable and can be readily purified and characterized.Potential for O- vs. C-Alkylation: While O-alkylation is favored, C-alkylation of the phenoxide can sometimes be a competing side reaction.[1]

Comparative Analysis and Conclusion

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Williamson Etherification
Overall Strategy ConvergentLinear
Key Reaction Friedel-Crafts AcylationWilliamson Ether Synthesis
Number of Steps 2 (from 2-phenylbutyric acid)3 (from anisole and 2-phenylbutyryl chloride)
Regioselectivity Potentially poor (ortho/para mixture)Excellent (para-selective)
Potential Yield Potentially higher due to fewer steps, but purification losses can be significant.Potentially lower due to more steps, but cleaner reactions may lead to higher isolated yields.
Scalability Can be challenging due to the handling of AlCl₃ and potential for exothermic reactions.Generally more scalable, although the demethylation step requires careful handling of corrosive reagents.
Purification Can be difficult due to the separation of ortho and para isomers.Generally more straightforward as the intermediates are well-defined.

Recommendation:

For laboratory-scale synthesis where regiochemical purity is paramount, Route 2 (Williamson Etherification) is the preferred method. The excellent para-selectivity of the initial Friedel-Crafts acylation on anisole simplifies purification and ensures a clean synthesis of the key phenolic intermediate. While this route involves an additional step, the increased control over the reaction outcome often outweighs the potential for a slightly lower overall yield.

For process development and large-scale manufacturing, Route 1 (Friedel-Crafts Acylation) might be considered if the separation of the ortho and para isomers can be efficiently achieved. The shorter reaction sequence is economically advantageous. However, significant process optimization would be required to control the regioselectivity and manage the challenges associated with the use of large quantities of aluminum chloride.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • WO2017042181A1 - Process for the alkylation of phenols - Google P
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Journal of Physical Chemistry A. Alkylation of Phenol: A Mechanistic View. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl)
  • EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)
  • WO2015063659A1 - Process for the preparation of glycerol phenylbutyrate - Google P
  • ResearchGate. Alkylation of phenol with camphene in the presence of heteropolyacids supported on metal oxides. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • PG.CHEMEASY. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Phenylbutyryl Chloride: Comprehensive Overview and Applications. [Link]

  • US2831898A - Phenol alkylation process - Google P
  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • ResearchGate. The alkylation of phenol with isobutene. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Chemsrc. (2-Chloroethoxy)benzene. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • PrepChem.com. (c) Preparation of 1-(4-hydroxy-phenyl)-butan-3-one. [Link]

  • Organic Syntheses. n-BUTYRYL CHLORIDE. [Link]

  • Oreate AI Blog. Understanding Williamson Synthesis: The Art of Ether Creation. [Link]

  • ResearchGate. Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. [Link]

  • US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)

Sources

A Comparative Guide to the Biological Activity of Novel Phenylbutanones and Tamoxifen

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Characterizing Novel Selective Estrogen Receptor Modulators (SERMs)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive framework for comparing the biological activity of a novel compound, 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, with the well-established Selective Estrogen Receptor Modulator (SERM), tamoxifen. It is important to note that while 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a known chemical entity, often identified as an impurity or synthetic intermediate of tamoxifen, there is a conspicuous absence of publicly available data on its biological activity.[1][2][3] Therefore, this document serves as a detailed methodological guide, outlining the requisite experimental protocols and conceptual framework for such a comparative analysis, rather than a direct comparison of existing data. We will use tamoxifen as our reference compound to illustrate the necessary assays to characterize a potential new SERM.

Introduction: The Clinical Benchmark and the Chemical Question

Tamoxifen: A Pillar of Endocrine Therapy

Tamoxifen is a non-steroidal triphenylethylene derivative that has been a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer for decades.[4][5] It is classified as a SERM, exhibiting tissue-specific estrogen receptor agonist or antagonist activity.[6][7] In breast tissue, tamoxifen acts as a competitive antagonist to estrogen, binding to the estrogen receptor and inhibiting estrogen-dependent gene transcription, which in turn halts cell proliferation and tumor growth.[6][8] Conversely, it displays estrogenic effects in other tissues such as the endometrium and bone, the latter of which can be beneficial in preventing osteoporosis in postmenopausal women.[4][5]

Tamoxifen itself is a prodrug, metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6, into its more active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen.[5][9] These metabolites have a significantly higher affinity for the estrogen receptor—up to 100-fold greater than tamoxifen itself—and are responsible for the majority of its clinical efficacy.[9]

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one: The Unknown Variable

The compound 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is structurally related to tamoxifen. It is recognized as a potential intermediate in tamoxifen synthesis.[3] Its structural similarity suggests the possibility of interaction with the estrogen receptor, but without experimental data, its biological activity remains speculative. The critical question for a researcher is whether this compound possesses any SERM-like activity, and if so, how its potency, efficacy, and receptor interaction profile compare to those of tamoxifen.

Mechanistic Framework: The Estrogen Receptor Signaling Pathway

To understand the potential activity of our target compound, we must first understand the pathway it might modulate. Estrogen signaling, primarily mediated by ERα and ERβ, is crucial in both normal physiology and the pathology of breast cancer.

Canonical Estrogen Receptor Signaling

In its inactive state, the estrogen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs).[6] Upon binding of its ligand, such as 17β-estradiol (E2), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[6]

Tamoxifen and its active metabolites competitively bind to the ER. The resulting tamoxifen-ER complex can also dimerize, translocate to the nucleus, and bind to EREs. However, the conformation induced by tamoxifen is different from that induced by estradiol. This altered conformation prevents the recruitment of co-activators and instead recruits co-repressors, thereby inhibiting the transcription of estrogen-responsive genes.[5][6] This is the primary mechanism of its antagonist activity in breast cancer cells.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER_HSP ER + HSP Complex E2->ER_HSP Binds Tam Tamoxifen Tam->ER_HSP Binds ER_E2 ER-E2 Dimer ER_HSP->ER_E2 Conformational Change & Dimerization ER_Tam ER-Tamoxifen Dimer ER_HSP->ER_Tam Conformational Change & Dimerization ERE Estrogen Response Element (ERE) ER_E2->ERE Binds ER_Tam->ERE Binds Coactivators Co-activators ERE->Coactivators Recruits Corepressors Co-repressors ERE->Corepressors Recruits Gene_Activation Gene Transcription (Proliferation, Survival) Gene_Repression Gene Repression (Growth Arrest) Coactivators->Gene_Activation Corepressors->Gene_Repression Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation (Optional) start Start: Synthesize & Purify 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one proliferation Tier 1: Cell Proliferation Assay (e.g., MCF-7 cells) start->proliferation Test Agonist/Antagonist Effects reporter Tier 2: ERE-Luciferase Reporter Assay proliferation->reporter Confirm ERE-mediated activity binding Tier 3: Competitive ER Binding Assay reporter->binding Determine ER Binding Affinity (Ki) coactivator Tier 4: Co-activator/Co-repressor Recruitment Assay binding->coactivator Elucidate Mechanism of Modulation xenograft Tier 5: Xenograft Tumor Model coactivator->xenograft Evaluate in a biological system

Caption: A tiered experimental workflow for characterizing a novel SERM.

Detailed Experimental Protocols & Data Interpretation

This section provides step-by-step methodologies for the core in vitro assays.

Tier 1: Cell Proliferation Assay

Objective: To determine if the test compound affects the proliferation of ER-positive breast cancer cells (e.g., MCF-7) and to characterize it as a potential agonist or antagonist. [10] Protocol:

  • Cell Culture: Culture MCF-7 cells in Eagle's MEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, non-essential amino acids, and insulin. [11]2. Hormone Deprivation: Prior to the assay, switch cells to phenol red-free medium containing charcoal-stripped FBS for 3-4 days to remove endogenous estrogens. [10]3. Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 4,000-5,000 cells per well and allow them to attach overnight. [10]4. Treatment: Treat the cells with a range of concentrations of the test compound, tamoxifen (as a control antagonist), 17β-estradiol (E2, as a control agonist), and the test compound in combination with E2.

  • Incubation: Incubate the plates for 5-6 days.

  • Quantification: Assess cell viability/proliferation using a suitable method, such as the crystal violet stain or MTT assay. [12]7. Data Analysis: Plot the absorbance (proportional to cell number) against the log of the compound concentration to generate dose-response curves.

Data Interpretation:

  • Agonist Activity: If the test compound stimulates proliferation on its own, it has agonistic properties. The EC50 (concentration for 50% maximal effect) can be calculated.

  • Antagonist Activity: If the test compound inhibits E2-stimulated proliferation, it has antagonistic properties. The IC50 (concentration for 50% inhibition) can be calculated.

  • Partial Agonist/Antagonist: The compound may show some agonistic activity at low concentrations but act as an antagonist at higher concentrations or in the presence of E2.

Tier 2: ERE-Luciferase Reporter Assay

Objective: To determine if the observed effects on proliferation are mediated through the canonical ERE signaling pathway. [13][14] Protocol:

  • Cell Culture and Transfection: Culture MCF-7 or other suitable cells and transfect them with a plasmid containing a luciferase reporter gene under the control of multiple EREs. [14][15]2. Hormone Deprivation: As in the proliferation assay, use hormone-deprived media.

  • Treatment: Treat the transfected cells with the test compound, tamoxifen, and E2, alone and in combination.

  • Incubation: Incubate for 18-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay system. [16]6. Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein content. Plot relative luciferase units against the log of the compound concentration.

Data Interpretation:

  • An increase in luciferase activity indicates transcriptional activation (agonism).

  • A decrease in E2-induced luciferase activity indicates transcriptional repression (antagonism).

  • This assay directly links the compound's activity to ERE-mediated gene transcription.

Tier 3: Competitive Estrogen Receptor Binding Assay

Objective: To determine the affinity of the test compound for the estrogen receptor (ERα and ERβ) and calculate its binding constant (Ki). [17][18] Protocol:

  • Receptor Source: Use purified recombinant human ERα or ERβ, or cytosol prepared from rat uteri. [17]2. Competitive Binding: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [3H]-E2) with the receptor source in the presence of increasing concentrations of the unlabeled test compound or reference compounds (E2, tamoxifen).

  • Incubation: Incubate the mixture to allow it to reach binding equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using methods like hydroxylapatite or dextran-coated charcoal. [19]5. Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the log of the competitor concentration. Calculate the IC50 and then use the Cheng-Prusoff equation to determine the Ki.

Data Interpretation:

  • A lower Ki value indicates a higher binding affinity for the receptor.

  • Comparing the Ki of the test compound to that of tamoxifen and E2 provides a direct measure of relative binding potency.

Data Summary and Comparison

All quantitative data should be summarized in a table for clear, objective comparison.

Parameter17β-Estradiol (E2)Tamoxifen1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one
Cell Proliferation (MCF-7)
Agonist EC50~0.1 nMInactive/WeakTo be determined
Antagonist IC50 vs. 1 nM E2N/A~10-100 nMTo be determined
ERE-Luciferase Reporter Assay
Agonist EC50~0.05 nMInactive/WeakTo be determined
Antagonist IC50 vs. 0.1 nM E2N/A~5-50 nMTo be determined
ER Binding Affinity
ERα Ki~0.1-0.5 nM~1-5 nMTo be determined
ERβ Ki~0.2-0.6 nM~2-10 nMTo be determined

Note: Literature values for E2 and tamoxifen can vary depending on the specific assay conditions.

Trustworthiness: Self-Validating Systems

The described multi-tiered protocol is inherently self-validating.

  • Orthogonal Assays: The workflow employs orthogonal assays that measure different aspects of the same biological pathway. For instance, a compound that shows antagonist activity in the proliferation assay should also inhibit transcription in the ERE-reporter assay and demonstrate binding in the receptor assay. A failure to show activity in a downstream, more specific assay (e.g., no ER binding) would invalidate the initial hypothesis that it acts as a SERM.

  • Internal Controls: Each assay includes positive (E2) and negative/antagonist (tamoxifen) controls. The performance of these controls must fall within an acceptable range for the data from the test compound to be considered valid.

  • Dose-Response Relationship: The use of serial dilutions to establish a clear dose-response relationship is critical. The sigmoidal curves generated allow for the robust calculation of parameters like EC50 and IC50, providing confidence in the quantitative comparison.

By following this logical progression and adhering to the embedded controls, the resulting data provides a trustworthy and comprehensive profile of the novel compound's biological activity relative to the established benchmark.

References

  • MDPI. (n.d.). Tamoxifen Resistance: Emerging Molecular Targets. Retrieved from [Link]

  • Foman, J., & Tadi, P. (2025). Tamoxifen. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. PubChem. Retrieved from [Link]

  • Verma, S., et al. (2014). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Journal of the American Chemical Society.
  • ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NIH Publication. Retrieved from [Link]

  • Osborne, C. K., & Schiff, R. (2011). Pathways to Tamoxifen Resistance.
  • BPS Bioscience. (n.d.). Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. Retrieved from [Link]

  • Icahn School of Medicine at Mount Sinai. (n.d.). Tamoxifen Metabolite Testing. Retrieved from [Link]

  • National Toxicology Program. (2014). MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. Retrieved from [Link]

  • PubMed. (2016). Synthesis and structure-activity relationships of 1-benzylindane derivatives as selective agonists for estrogen receptor beta. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. PMC. Retrieved from [Link]

  • AACR Journals. (2008). Tamoxifen Resistance in Breast Tumors Is Driven by Growth Factor Receptor Signaling with Repression of Classic Estrogen Receptor Genomic Function. Retrieved from [Link]

  • Wikipedia. (n.d.). Tamoxifen. Retrieved from [Link]

  • ResearchGate. (n.d.). Proliferation protocol optimization using MCF7. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human ERβ Reporter Assay Kit. Retrieved from [Link]

  • ResearchGate. (2015). What are the cell line models for inherent tamoxifen resistance?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses. PMC. Retrieved from [Link]

  • MDPI. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Tamoxifen Mechanism. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Retrieved from [Link]

  • Frontiers. (2020). Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays. Retrieved from [Link]

  • MDPI. (n.d.). Chloroquine Potentiates the Chemotherapeutic Effect of Carboplatin and ATR/Chk1 Inhibitors by Increasing the Replication Stress. Retrieved from [Link]

  • PubMed. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity. Retrieved from [Link]

  • ResearchGate. (n.d.). MCF-7 ERE-luciferase reporter assay. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. Retrieved from [Link]

  • Breastcancer.org. (2025). Tamoxifen. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • AACR Journals. (2008). Estrogen receptor binding and bioactivity of tamoxifen, active tamoxifen metabolites and their glucuronides. Retrieved from [Link]

  • MDPI. (n.d.). Combining In Vitro, In Vivo, and Network Pharmacology Assays to Identify Targets and Molecular Mechanisms of Spirulina-Derived Biomolecules against Breast Cancer. Retrieved from [Link]

  • EPA. (n.d.). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. Retrieved from [Link]

  • Frontiers. (2024). Mechanisms of tamoxifen resistance: insight from long non-coding RNAs. Retrieved from [Link]

  • YouTube. (2025). Women & Cancer – Aromatase Inhibitors & Tamoxifen 101. Retrieved from [Link]

  • Pharmatest Services. (n.d.). In vitro assay, estrogenic activity. Retrieved from [Link]

  • PubMed. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Retrieved from [Link]

  • Google Patents. (2014). Synthesis method of 4-chloro-2-butanone.
  • ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a butyrophenone derivative characterized by a central carbonyl group, a phenyl group at the alpha position, and a 4-(2-chloroethoxy)phenyl substituent.[3] Its structure combines several functionalities that give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and characterization in synthetic chemistry, particularly in the pharmaceutical industry where it serves as a precursor to Tamoxifen.[1] This guide will focus on the key spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Regions

The structural features of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one and its analogues dictate their spectroscopic properties. The key regions of interest are the aromatic protons and carbons, the protons and carbons of the butyrophenone backbone, and the distinctive signals from the chloroethoxy group.

cluster_target 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one C1 C C2 C C1->C2 C7 C=O C1->C7 C14 O C1->C14 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 C9 C C8->C9 C13 CH-CH3 C8->C13 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C8 C15 CH2 C14->C15 C16 CH2-Cl C15->C16

Figure 1. Molecular structure of the target compound.

Experimental Protocols

The following are generalized, detailed protocols for acquiring the spectroscopic data discussed in this guide. These represent standard methodologies in organic chemistry for the structural elucidation of compounds like 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one and its analogues.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • For oils or solutions: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used for determining the molecular ion.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), use a technique like Time-of-Flight (TOF) or Orbitrap to determine the exact mass and elemental composition.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the protons in a molecule.

Proton Environment Expected Chemical Shift (δ, ppm) Key Features and Comparison
Aromatic Protons (Ar-H) 6.8 - 8.0The protons on the 4-substituted phenyl ring will appear as two doublets (an AA'BB' system) due to the electron-donating nature of the ether oxygen. The protons on the unsubstituted phenyl ring will show a more complex multiplet.
Benzylic Methine Proton (Ar-CH) ~4.5This proton, alpha to both a phenyl group and the carbonyl group, will be significantly deshielded and will likely appear as a triplet or multiplet due to coupling with the adjacent methylene protons.
Methylene Protons (-CH₂-CH₃) 1.8 - 2.2These protons are adjacent to the chiral center and will likely be diastereotopic, potentially appearing as a complex multiplet.
Methyl Protons (-CH₂-CH₃) 0.8 - 1.2This will be a triplet, coupled to the adjacent methylene protons.
Chloroethoxy Protons (-O-CH₂-CH₂-Cl) 3.8 - 4.3The methylene group attached to the oxygen (-O-CH₂-) will be more deshielded than the one attached to the chlorine (-CH₂-Cl). Both will appear as triplets.

Analogues Comparison:

  • 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: The key difference in the ¹H NMR spectrum would be the presence of a broad singlet for the hydroxyl proton (-OH) and slightly different chemical shifts for the aromatic protons of the substituted ring.

  • Butyrophenone: Lacks the α-phenyl and the 4-alkoxy substituents. The protons on the propyl chain would show simpler splitting patterns and the aromatic protons would integrate to five.

  • 1-Phenyl-2-butanone: The positions of the phenyl and carbonyl groups are swapped. The methylene protons adjacent to the phenyl group would be in a different chemical environment compared to the target compound.[4][5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Environment Expected Chemical Shift (δ, ppm) Key Features and Comparison
Carbonyl Carbon (C=O) 195 - 205The carbonyl carbon of a ketone typically appears in this downfield region.[7]
Aromatic Carbons (Ar-C) 115 - 160The carbon attached to the ether oxygen will be the most downfield among the aromatic signals of that ring. The other aromatic carbons will appear in the typical aromatic region.
Benzylic Methine Carbon (Ar-CH) ~50-60This carbon is deshielded by both the phenyl and carbonyl groups.
Alkyl Carbons (-CH₂-CH₃) 10 - 30These carbons will appear in the upfield region of the spectrum.
Chloroethoxy Carbons (-O-CH₂-CH₂-Cl) ~40-70The carbon attached to the oxygen will be more deshielded than the carbon attached to the chlorine.

Analogues Comparison:

  • 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: The ipso-carbon of the hydroxyl-substituted ring will have a different chemical shift compared to the ether-linked carbon in the target molecule.

  • Butyrophenone: The spectrum will be simpler, with fewer aromatic signals and different chemical shifts for the aliphatic carbons.

  • 3-Chloro-4-phenylbutan-2-one: This analogue provides a good reference for the chemical shifts of carbons in a chlorinated alkyl chain adjacent to a carbonyl group.[8]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Key Features and Comparison
C=O Stretch (Ketone) 1670 - 1690A strong, sharp absorption band characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.
C-O Stretch (Ether) 1230 - 1270 and 1020 - 1075Two distinct stretching vibrations are expected for the aryl-alkyl ether linkage.
C-Cl Stretch 600 - 800A moderate to strong absorption in the fingerprint region.
Aromatic C-H Stretch 3000 - 3100Typically appears as a series of weak to moderate bands above 3000 cm⁻¹.
Aliphatic C-H Stretch 2850 - 3000Stretching vibrations for the methyl and methylene groups.

Analogues Comparison:

  • 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Will show a broad O-H stretching band in the region of 3200-3600 cm⁻¹, which is absent in the target compound.

  • Butyrophenone: The C=O stretch will be at a similar frequency. The fingerprint region will differ due to the absence of the ether and chloro functionalities.

  • 1-Phenyl-2-butanone: The C=O stretch will be at a higher frequency (around 1715 cm⁻¹) as it is not directly conjugated with an aromatic ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The molecular ion peak for C₁₈H₁₉ClO₂ is expected at m/z 302, with an M+2 peak at m/z 304 with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

  • Key Fragmentation Patterns:

    • Alpha-cleavage: Fragmentation on either side of the carbonyl group is a common pathway for ketones. This would lead to the formation of acylium ions.

    • Loss of the chloroethoxy group: Cleavage of the ether bond could lead to a fragment corresponding to the loss of C₂H₄Cl.

    • McLafferty Rearrangement: While less likely in this specific structure, it is a characteristic fragmentation for ketones with gamma-hydrogens.

Analogues Comparison:

  • 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: The molecular ion peak would be at m/z 240. Fragmentation would likely involve the loss of the ethyl group or cleavage adjacent to the carbonyl.

  • Butyrophenone: The molecular ion is at m/z 148. Characteristic fragments would include the benzoyl cation (m/z 105) and the loss of a propyl radical.

  • 1-Phenyl-2-butanone: The molecular ion is also at m/z 148, but the fragmentation pattern will differ from butyrophenone due to the different arrangement of the functional groups. A prominent peak would be expected at m/z 91, corresponding to the benzyl cation.[4]

Workflow and Logic

The characterization of 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one and its analogues follows a logical workflow that integrates data from multiple spectroscopic techniques.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Start Starting Materials Reaction Chemical Synthesis Start->Reaction Product Crude Product Reaction->Product NMR NMR (1H, 13C) Product->NMR Provides detailed structural information IR IR Spectroscopy Product->IR Identifies functional groups MS Mass Spectrometry Product->MS Determines molecular weight and fragmentation Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Figure 2. Experimental workflow for synthesis and characterization.

Conclusion

The spectroscopic analysis of 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one, while inferred from its analogues, provides a clear picture of its key structural features. The combination of ¹H and ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous identification and purity assessment. The characteristic signals of the butyrophenone core, the distinct patterns of the substituted aromatic rings, and the unique signature of the chloroethoxy side chain all contribute to a comprehensive spectroscopic profile. This guide provides researchers and drug development professionals with the foundational knowledge to confidently characterize this important synthetic intermediate and its related compounds.

References

  • PubChem. 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Phenyl-2-butanone. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. [Link]

  • Heijnen, D., van Zuijlen, M., Tosi, F., & Feringa, B. L. (2019). An atom efficient synthesis of tamoxifen. Organic & Biomolecular Chemistry, 17(4), 733-737. [Link]

  • Gauthier, S., & Rochefort, H. (1989). A new and efficient synthesis of tamoxifen and its analogues. Tetrahedron Letters, 30(4), 571-574.
  • Wikipedia. Butyrophenone. [Link]

  • PubChem. 1-Chloro-4-phenylbutan-2-one. National Center for Biotechnology Information. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST. 1-Phenyl-2-butanone. National Institute of Standards and Technology. [Link]

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones. [Link]

  • Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Purity Analysis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. The compound 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, a key intermediate in the synthesis of pharmaceuticals like Tamoxifen, is no exception.[1] Sourcing this intermediate from various suppliers necessitates a robust, in-house verification of purity and impurity profiles to mitigate risks in the downstream manufacturing process.

This guide provides an in-depth, objective framework for conducting a comparative purity analysis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one from different suppliers. We will move beyond simple percentage purity, delving into the causality behind our experimental choices and establishing a self-validating analytical system rooted in established regulatory principles.

The Critical Role of Purity and Impurity Profiling

Impurities in a drug substance are undesired chemical entities with no therapeutic benefit, and in some cases, they can pose significant health risks.[2] The International Council for Harmonisation (ICH) provides stringent guidelines, such as ICH Q3A(R2), that mandate the identification, reporting, and qualification of impurities in new drug substances.[3][4] Organic impurities can arise from various stages, including synthesis, purification, and storage, and are often classified as starting materials, by-products, intermediates, or degradation products.[2]

Therefore, a simple "99% pure" declaration on a supplier's certificate of analysis (CoA) is insufficient. A comprehensive analysis must answer:

  • What is the exact purity percentage?

  • What are the identities and quantities of the impurities present?

  • Are any of these impurities known to be reactive or toxic?

  • How does the impurity profile vary between suppliers?

Answering these questions is essential for ensuring batch-to-batch consistency and the overall safety and quality of the final pharmaceutical product.

Experimental Design: The Rationale for HPLC

For the analysis of non-volatile organic compounds like 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, High-Performance Liquid Chromatography (HPLC) is the gold standard.[5] Its high sensitivity, specificity, and robustness make it ideal for separating the primary compound from structurally similar impurities and quantifying them with high precision.[6][7]

Our chosen methodology is a Reversed-Phase HPLC (RP-HPLC) method with UV detection. This choice is based on the following rationale:

  • Reversed-Phase Chromatography: The target molecule is a moderately polar organic compound, making it well-suited for separation on a non-polar stationary phase (like a C18 column) with a polar mobile phase.

  • UV Detection: The presence of aromatic rings in the molecule's structure allows for strong absorbance in the UV spectrum, enabling sensitive detection and quantification.

  • Gradient Elution: To ensure the separation of both early and late-eluting impurities, a gradient elution program (where the mobile phase composition is changed over time) is preferable to an isocratic one.

The entire analytical workflow is designed to be a self-validating system, incorporating system suitability tests before any sample analysis to ensure the equipment is performing correctly.[8][9]

Purity_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Receive Samples (Supplier A, B, C) StandardPrep Prepare Reference Standard & Samples SampleReceipt->StandardPrep Log & Document SystemSetup HPLC System Setup (Column, Flow Rate, UV λ) StandardPrep->SystemSetup MobilePhasePrep Prepare Mobile Phase (e.g., Acetonitrile/Water) MobilePhasePrep->StandardPrep SystemSuitability System Suitability Test (SST) (5x Replicate Injections of Std.) SystemSetup->SystemSuitability SampleAnalysis Analyze Samples (Supplier A, B, C) SystemSuitability->SampleAnalysis If SST Passes DataProcessing Integrate Chromatograms & Calculate % Area SampleAnalysis->DataProcessing ImpurityProfiling Identify & Quantify Impurities (Relative Retention Time) DataProcessing->ImpurityProfiling FinalReport Generate Comparative Report & Conclusion ImpurityProfiling->FinalReport

Caption: Workflow for comparative purity analysis.

Detailed Experimental Protocol: RP-HPLC Method

This protocol is grounded in principles outlined by FDA and ICH guidelines for analytical procedure validation.[10][11][12][13]

3.1. Instrumentation & Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reference Standard: A certified, high-purity standard of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

3.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 50% B (re-equilibration)

3.3. Preparation of Solutions

  • Reference Standard (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solutions (0.5 mg/mL): For each supplier, accurately weigh ~25 mg of the material into a separate 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

3.4. System Suitability Testing (SST) Before sample analysis, the system's readiness is verified.[14][15][16]

  • Inject the Reference Standard solution five consecutive times.

  • Acceptance Criteria:

    • %RSD of Peak Area: Must be ≤ 2.0%.[8]

    • Tailing Factor (Symmetry): Must be ≤ 2.0.[8][15]

    • Theoretical Plates (N): Must be ≥ 2000.

    • Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system first.

3.5. Analysis Procedure

  • Once SST criteria are met, inject each supplier's sample solution in duplicate.

  • Integrate the resulting chromatograms to determine the peak area for the main peak and all impurity peaks.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Report any impurity present at a level greater than the reporting threshold of 0.05%.[17]

Results and Discussion: A Comparative Analysis

The following table presents hypothetical data from the analysis of samples from three different suppliers.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity (% Area) 99.85% 98.76% 99.52% > 99.0%
Total Impurities 0.15%1.24%0.48%< 1.0%
Specified Impurity 1 (RRT 0.85) 0.06%0.55%0.21%< 0.15%
Specified Impurity 2 (RRT 1.12) Not Detected0.48%0.14%< 0.15%
Largest Unspecified Impurity 0.09% (at RRT 0.92)0.21% (at RRT 0.78)0.13% (at RRT 0.92)< 0.10%

4.1. Interpretation of Results

  • Supplier A: Demonstrates the highest purity and a clean impurity profile. All individual impurities are well below the typical identification and qualification thresholds set by guidelines like ICH Q3A.[3][18] This material would be considered high quality and low risk for further development.

  • Supplier B: Shows significantly lower purity and a concerning impurity profile. Two specified impurities and the total impurity level exceed typical acceptance criteria. The presence of a single impurity at 0.55% would necessitate full identification and qualification to assess its potential toxicity, a time-consuming and expensive process.[17] This lot would likely be rejected.

  • Supplier C: While having acceptable overall purity, this supplier's material contains several impurities that are close to or exceed the limits for specified and unspecified impurities. This could indicate a less controlled or robust manufacturing process, posing a potential risk for batch-to-batch variability. Further scrutiny and discussion with the supplier would be warranted.

The logical flow for evaluating these impurities against regulatory thresholds is a critical decision-making process for any pharmaceutical development program.

Impurity_Decision_Tree Start Impurity Detected in HPLC Threshold_Check Is Impurity > Identification Threshold (e.g., 0.10%)? Start->Threshold_Check Identify Structural Identification Required (e.g., by LC-MS) Threshold_Check->Identify Yes Accept_No_Action Report as Unspecified Impurity (No Action Needed) Threshold_Check->Accept_No_Action No Qualification_Check Is Impurity > Qualification Threshold (e.g., 0.15%)? Identify->Qualification_Check Qualify Toxicological Qualification Required (Safety Assessment) Qualification_Check->Qualify Yes Accept_Identified Control as a Specified Impurity Qualification_Check->Accept_Identified No Accept_Qualified Control as a Qualified Specified Impurity Qualify->Accept_Qualified

Caption: Decision tree for impurity evaluation based on ICH Q3A.

Conclusion and Recommendations

This comparative guide demonstrates that a comprehensive purity analysis goes far beyond a simple percentage value. By employing a robust, self-validating HPLC method, we can generate a detailed impurity profile that serves as a critical tool for supplier selection and risk management.

Based on our hypothetical data:

  • Supplier A is the recommended source due to its high purity and minimal impurity load.

  • Supplier B should be disqualified as the material does not meet standard quality specifications and presents a significant risk to the project.

  • Supplier C should be considered with caution. While potentially usable, their process may lack the control of Supplier A, necessitating more stringent incoming quality control.

Ultimately, investing in rigorous analytical evaluation of starting materials and intermediates is a cornerstone of efficient and safe drug development. It ensures the quality of the final product and upholds the stringent standards required by regulatory bodies worldwide.

References

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • gmp-compliance.org. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Pharma Times Official. (2023). SOP for Guideline for System Suitability Test for HPLC Analysis. [Link]

  • YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • Mastelf. (2024). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Agilent. (n.d.). Purity and Impurity Analysis. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]

  • Lejan Team. (n.d.). Impurities in New Drug Substances Q3A(R2). [Link]

  • PubChem. (n.d.). 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. [Link]

  • LookChem. (n.d.). Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. [Link]

Sources

inter-laboratory comparison of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Inter-Laboratory Comparison of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one Analysis

Introduction: The Critical Role of Analytical Standardization

In pharmaceutical development and manufacturing, the purity and concentration of active pharmaceutical ingredients (APIs) and their synthetic intermediates are paramount. 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a key intermediate in the synthesis of metabolites of Tamoxifen, a widely used anti-cancer drug.[1][2] The precise analytical quantification of this compound is critical for ensuring the quality, safety, and efficacy of the final therapeutic agent. Inconsistent analytical results between different laboratories—such as those of a manufacturer, a contract research organization (CRO), and a regulatory body—can lead to disputes, delays in drug approval, and potential risks to patient safety.

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are essential tools for evaluating and harmonizing analytical performance.[3][4][5] By analyzing the same homogenous sample, participating laboratories can assess their measurement capabilities against a reference value and against their peers. This guide presents a framework for an inter-laboratory comparison for the analysis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, comparing two common yet distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Designing the Inter-Laboratory Study

1.1. Study Objective

The primary objective is to assess the proficiency of participating laboratories in quantifying 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. A secondary objective is to compare the performance—specifically the accuracy and inter-laboratory reproducibility—of a widely accessible HPLC-UV method versus a more specific GC-MS method.

1.2. Test Material and Homogeneity

A single batch of the test material is prepared to ensure all participants receive identical samples.

  • Preparation : A stock solution of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (Purity ≥95%)[7] is prepared in methanol. This is then spiked into a pre-screened, inert matrix (e.g., a placebo powder blend) to a final nominal concentration of 100 µg/g.

  • Homogenization : The spiked matrix is thoroughly blended to ensure homogeneity.

  • Homogeneity & Stability Testing : Before distribution, the organizing body must confirm the sample's suitability. A minimum of 10 samples are selected at random and analyzed in triplicate under repeatability conditions to ensure that the variation between samples is statistically insignificant compared to the variation of the analytical method itself.[6] Stability is also assessed by analyzing samples at different time points and storage conditions to ensure the analyte does not degrade during shipping and testing.

1.3. The Assigned Value (X)

The assigned value, or the "true" concentration, is the benchmark against which participant results are compared. For this study, the assigned value is determined by a reference laboratory with demonstrated competence using a validated primary reference method.[8]

  • Assigned Value (X) : 102.5 µg/g

  • Standard Deviation for Proficiency Assessment (σ) : 4.5 µg/g (This value is derived from previous validation studies or a consensus value from expert labs).

1.4. Workflow of the Inter-Laboratory Comparison

The overall process is designed to be systematic and unbiased, from sample distribution to final evaluation.

ILC_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_eval Evaluation Phase Prep Preparation of Homogenous Test Material AssignVal Determination of Assigned Value (X) by Reference Laboratory Prep->AssignVal Dist Distribution of Samples & Protocols to Participating Labs AssignVal->Dist Analysis Analysis by Participating Labs (HPLC-UV and/or GC-MS) Dist->Analysis Report Reporting of Results to Organizing Body Analysis->Report Stats Statistical Analysis (Calculation of Z-Scores) Report->Stats Eval Performance Evaluation (Satisfactory/Unsatisfactory) Stats->Eval FinalReport Issuance of Final Report with Anonymized Results Eval->FinalReport

Caption: Overall workflow for the inter-laboratory comparison study.

Part 2: Comparative Analytical Methodologies

Participating laboratories are provided with detailed protocols for two distinct analytical methods. Adherence to these protocols is crucial for a meaningful comparison of the methods themselves, though labs may also use their own validated methods and report this deviation.

2.1. Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

HPLC-UV is a robust and widely used technique in pharmaceutical quality control, valued for its precision and accessibility.[9][10]

Protocol:

  • Sample Preparation : Accurately weigh approximately 1.0 g of the test material. Add 10.0 mL of methanol, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE filter into an HPLC vial.

  • Instrumentation : Standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.[11][12]

    • Mobile Phase : Acetonitrile and 0.1% formic acid in water (60:40 v/v).[12]

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.[12]

  • Calibration : Prepare a 5-point calibration curve from a certified reference standard of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one ranging from 5 µg/mL to 150 µg/mL. Linearity should be confirmed with R² ≥ 0.999.

  • Quantification : Calculate the concentration in the sample based on the peak area response against the calibration curve.

2.2. Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher degree of selectivity and is often used as a confirmatory method. The analysis of the structurally related compound Tamoxifen and its metabolites is well-established by GC-MS.[13][14][15]

Protocol:

  • Sample Preparation & Derivatization : Accurately weigh approximately 1.0 g of the test material. Extract with 10.0 mL of ethyl acetate. Evaporate 1 mL of the extract to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70 °C for 30 minutes to form the trimethylsilyl derivative.

  • Instrumentation : Standard GC-MS system.

  • Chromatographic Conditions :

    • Column : HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Program : Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • Injection Mode : Splitless, 1 µL injection volume.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the derivatized analyte (e.g., molecular ion and key fragment ions) for quantification and confirmation.

  • Calibration & Quantification : Use an isotopically labeled internal standard if available. Prepare a 5-point calibration curve and quantify based on the ion abundance ratio of the analyte to the internal standard.

Part 3: Data Analysis and Performance Evaluation

The evaluation of laboratory performance is conducted using a statistically robust method, the Z-score, as recommended by international guidelines.[16][17]

3.1. Z-Score Calculation

The Z-score provides a normalized measure of a laboratory's deviation from the assigned value.[3] It is calculated as:

z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value (102.5 µg/g).

  • σ is the standard deviation for proficiency assessment (4.5 µg/g).

Performance Interpretation:

  • |z| ≤ 2.0 : Satisfactory performance.

  • 2.0 < |z| < 3.0 : Questionable performance (warning signal).

  • |z| ≥ 3.0 : Unsatisfactory performance (action signal).

3.2. Hypothetical Inter-Laboratory Results

The following table summarizes hypothetical results from eight participating laboratories to illustrate the evaluation process.

Laboratory IDMethod UsedReported Value (x) (µg/g)Z-ScorePerformance
Lab 1HPLC-UV104.20.38Satisfactory
Lab 2HPLC-UV95.8-1.49Satisfactory
Lab 3HPLC-UV115.12.80Questionable
Lab 4HPLC-UV101.9-0.13Satisfactory
Lab 5GC-MS103.10.13Satisfactory
Lab 6GC-MS101.5-0.22Satisfactory
Lab 7GC-MS92.5-2.22Questionable
Lab 8GC-MS105.00.56Satisfactory

Part 4: Discussion and Causality

4.1. Comparison of Method Performance

Based on the hypothetical data, both methods appear capable of producing satisfactory results. The majority of laboratories using both HPLC-UV and GC-MS performed well. However, the data highlights potential pitfalls.

  • HPLC-UV : Lab 3 reported a high value that was flagged as "Questionable." This could stem from several sources common in liquid chromatography: incorrect calibration standard preparation, incomplete resolution from a co-eluting impurity, or sample processing errors like solvent evaporation leading to a more concentrated sample.

  • GC-MS : Lab 7's result was low and also "Questionable." In GC-MS, low recovery can be attributed to incomplete derivatization, analyte degradation in the hot injector, or matrix effects suppressing the ion signal. The higher specificity of MS, particularly in SIM mode, generally reduces interference from other components, but proper sample preparation is paramount.

4.2. Trustworthiness and Self-Validation

The ILC process itself is a self-validating system. A "Satisfactory" Z-score provides objective evidence of a laboratory's technical competence and the reliability of its results.[3][5] For labs with questionable or unsatisfactory results, the ILC serves as a crucial tool for identifying weaknesses in their analytical workflow. These laboratories would be required to conduct a root cause analysis and implement corrective actions, such as retraining staff, recalibrating instruments, or re-validating their internal method.

4.3. Authoritative Grounding and Method Selection

The choice between HPLC-UV and GC-MS in a routine quality control setting depends on several factors. The logical relationship for selecting a method can be visualized as follows.

Method_Selection cluster_criteria Decision Criteria cluster_methods Method Choice start Start: Need to Quantify Analyte specificity High Specificity Required? start->specificity confirmation Confirmatory Analysis? specificity->confirmation Yes throughput High Throughput Needed? specificity->throughput No confirmation->throughput No gcms GC-MS Method confirmation->gcms Yes throughput->gcms No hplc HPLC-UV Method throughput->hplc Yes end End: Method Selected gcms->end hplc->end

Caption: Logical decision tree for analytical method selection.

HPLC-UV is often preferred for routine QC due to its robustness, lower cost, and higher sample throughput. GC-MS is invaluable for confirmation, impurity identification, and in cases where the sample matrix is exceedingly complex and requires higher selectivity.

Conclusion

This guide outlines a comprehensive framework for an . Such studies are indispensable for ensuring data comparability and reliability across different testing facilities. By employing standardized test materials, well-defined analytical protocols, and robust statistical evaluation, an ILC provides laboratories with an objective measure of their performance and drives continuous improvement. Ultimately, this commitment to analytical excellence underpins the quality and safety of pharmaceutical products.

References

  • Gjerde, J., et al. (2000). Analysis of tamoxifen and its metabolites in human plasma by gas chromatography-mass spectrometry (GC-MS) using selected ion monitoring (SIM). PubMed. Available at: [Link]

  • Wang, L. B., et al. (2013). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Lab Med. Available at: [Link]

  • BISFA (n.d.). GUIDELINE FOR INTER-LABORATORY TESTS. BISFA. Available at: [Link]

  • Báez, H., et al. (2004). Detection of Tamoxifen Metabolites by GC-MSD. Journal of Chromatographic Science. Available at: [Link]

  • CompaLab (n.d.). What is an inter laboratory comparison? CompaLab. Available at: [Link]

  • Farrant, T. (2012). Interlaboratory Studies. Quality Assurance in the Analytical Chemistry Laboratory. Available at: [Link]

  • Tecca, M., et al. (2018). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Bioanalysis. Available at: [Link]

  • Jager, M., et al. (2014). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer. NIH. Available at: [Link]

  • Báez, H., et al. (2004). Detection of tamoxifen metabolites by GC-MSD. ResearchGate. Available at: [Link]

  • Eurachem (n.d.). Trends in inter-laboratory method validation. Eurachem. Available at: [Link]

  • Singh, S., et al. (2020). Systematic development and validation of RP-HPLC method for simultaneous estimation of tamoxifen and sulphoraphane with specific application for nanolipidic formulations. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, P., et al. (2023). Bio-Analytical Method Development and Validation for The Estimation of Tamoxifen in Plasma by Using RP-HPLCMethod. Frontiers in Health Informatics. Available at: [Link]

  • Li, J., et al. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. Available at: [Link]

  • European Commission (n.d.). Interlaboratory comparisons. The Joint Research Centre. Available at: [Link]

  • El Aatmani, M., et al. (2018). Monitoring and Validation of Tamoxifen by HPLC/DAD Method Assay. SciTechnol. Available at: [Link]

  • Rathi, A., et al. (2016). URINE EXCRETION STUDY OF TAMOXIFEN METABOLITE, 3-HYDROXY-4-METHOHY TAMOXIFEN BY GC-MS. ResearchGate. Available at: [Link]

  • Semantic Scholar (n.d.). Figure 1 from Detection of tamoxifen metabolites by GC-MSD. Semantic Scholar. Available at: [Link]

  • ACS Publications (n.d.). Guidelines for Interlaboratory Testing Programs. Analytical Chemistry. Available at: [Link]

  • PubChem (n.d.). 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. PubChem. Available at: [Link]

  • Ethiopian Accreditation Service (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. eas-eth.org. Available at: [Link]

  • LookChem (n.d.). Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. LookChem. Available at: [Link]

  • The Royal Society of Chemistry (2010). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Pereira, D. M., et al. (2024). Characterization of Bixin by UV-Visible Spectroscopy and HPLC, and Its Application as Latent Fingermark Developer. MDPI. Available at: [Link]

  • Phenomenex (n.d.). One of The World's Leading HPLC Columns. Phenomenex. Available at: [Link]

  • Lozano, N., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Molecules. Available at: [Link]

Sources

The Crucial Transformation: A Comparative Analysis of Tamoxifen's Metabolic Activation from a Synthetic Precursor to Potent Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer, tamoxifen stands as a cornerstone treatment. However, its clinical efficacy is not derived from the parent drug itself, but rather from its extensive metabolic activation into more potent derivatives. This guide provides a detailed comparative study of the key players in tamoxifen's mechanism of action: its synthetic precursor, 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, and its principal active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen. Understanding the profound pharmacological differences between the precursor and the metabolically activated forms is critical for optimizing therapeutic strategies and developing next-generation selective estrogen receptor modulators (SERMs).

From Inactive Precursor to Bioactive Gold: The Tamoxifen Metabolic Journey

Tamoxifen is a prodrug, meaning it requires enzymatic conversion in the body to exert its therapeutic effects. The compound 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one serves as a key intermediate in the chemical synthesis of tamoxifen, representing a structural backbone prior to the introduction of the crucial dimethylaminoethoxy side chain that characterizes tamoxifen and its metabolites.[1] While not a direct metabolite, its structure provides a valuable reference point for understanding the structure-activity relationships that govern the anti-estrogenic activity of tamoxifen's derivatives.

The metabolic transformation of tamoxifen is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Two major pathways are responsible for the generation of the highly active metabolites: 4-hydroxylation and N-demethylation.[2]

  • 4-Hydroxytamoxifen (4-OHT): This metabolite is formed through the hydroxylation of tamoxifen, a reaction catalyzed by multiple CYP enzymes, including CYP2D6.[2]

  • N-desmethyltamoxifen: This is the product of the N-demethylation of tamoxifen, primarily carried out by CYP3A4 and CYP3A5.[2]

  • Endoxifen (4-hydroxy-N-desmethyltamoxifen): Considered the most clinically relevant active metabolite, endoxifen is formed through two main routes: the CYP2D6-mediated hydroxylation of N-desmethyltamoxifen and the CYP3A4-mediated N-demethylation of 4-OHT.[2]

The following diagram illustrates the primary metabolic pathways of tamoxifen.

Tamoxifen_Metabolism Tamoxifen Tamoxifen N_desmethyltamoxifen N-desmethyltamoxifen Tamoxifen->N_desmethyltamoxifen CYP3A4/5 Four_OHT 4-hydroxytamoxifen (4-OHT) Tamoxifen->Four_OHT CYP2D6 Intermediate 1-[4-(2-Chloroethoxy)phenyl]- 2-phenylbutan-1-one (Synthetic Intermediate) Endoxifen Endoxifen N_desmethyltamoxifen->Endoxifen CYP2D6 Four_OHT->Endoxifen CYP3A4

Caption: Metabolic activation of tamoxifen to its key active metabolites.

Comparative Pharmacological Profile: A Tale of Three Molecules

The significant differences in the biological activities of the tamoxifen precursor and its metabolites underscore the critical role of metabolism in its therapeutic action. The following table summarizes the key comparative data.

CompoundRoleRelative Binding Affinity for ERα (Estradiol = 100%)Anti-proliferative Potency (vs. Tamoxifen)
1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one Synthetic IntermediateNot Biologically Active as an Anti-estrogenInactive
Tamoxifen Prodrug~1-2%1x
4-hydroxytamoxifen (4-OHT) Active Metabolite~100-200%~100x
Endoxifen Major Active Metabolite~100-200%~100x

Note: The relative binding affinities and anti-proliferative potencies are approximate values compiled from multiple sources and can vary depending on the specific assay conditions.

Experimental Evaluation of Anti-Estrogenic Activity

The determination of the pharmacological profiles of tamoxifen and its metabolites relies on a series of well-established in vitro and in vivo experimental protocols.

Estrogen Receptor Binding Assays

The primary mechanism of action of tamoxifen's active metabolites is competitive antagonism of the estrogen receptor. The binding affinity of these compounds for ERα and ERβ is a key determinant of their anti-estrogenic potency.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of ER-positive cell lysates or purified ER protein: ER-positive breast cancer cell lines (e.g., MCF-7) are commonly used as a source of estrogen receptors.

  • Incubation: A constant concentration of a radiolabeled estrogen, typically [³H]-estradiol, is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled competitor (e.g., tamoxifen, 4-OHT, endoxifen).

  • Separation of bound and free radioligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the ER-bound [³H]-estradiol from the unbound fraction.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.

The following diagram outlines the workflow for a competitive ER binding assay.

ER_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis ER_prep Prepare ER-positive lysate or purified ER Incubate Incubate ER, [³H]-Estradiol, and Competitors ER_prep->Incubate Radioligand [³H]-Estradiol Radioligand->Incubate Competitors Unlabeled Competitors (Tamoxifen, 4-OHT, Endoxifen) Competitors->Incubate Separate Separate bound and free radioligand Incubate->Separate Quantify Quantify bound radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and Relative Binding Affinity (RBA) Quantify->Analyze

Caption: Workflow for a competitive estrogen receptor binding assay.

Cell Proliferation Assays

The ultimate measure of the anti-estrogenic activity of tamoxifen's metabolites is their ability to inhibit the proliferation of ER-positive breast cancer cells.

Protocol: MCF-7 Cell Proliferation Assay

  • Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of tamoxifen, 4-OHT, or endoxifen in the presence of a fixed concentration of estradiol to stimulate proliferation.

  • Incubation: The cells are incubated for a period of 5-7 days.

  • Assessment of Cell Viability/Proliferation: Several methods can be used to quantify cell number, including:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is determined.

Clinical Significance and Future Directions

The profound difference in activity between the synthetic precursor and the active metabolites of tamoxifen highlights the critical importance of pharmacogenomics in tamoxifen therapy. The activity of the CYP2D6 enzyme, which is highly polymorphic in the human population, is a major determinant of endoxifen levels and, consequently, clinical outcomes. Patients who are "poor metabolizers" due to genetic variations in CYP2D6 may not achieve therapeutic concentrations of endoxifen, potentially leading to treatment failure.

This understanding has spurred research into several key areas:

  • CYP2D6 Genotyping: Pre-treatment genotyping of patients for CYP2D6 variants can help predict their metabolic capacity and potentially guide dosing strategies or the selection of alternative therapies.

  • Therapeutic Drug Monitoring: Measuring plasma concentrations of tamoxifen and its active metabolites, particularly endoxifen, can help ensure that patients are achieving therapeutic levels.

  • Development of Novel SERMs: The knowledge gained from studying tamoxifen's metabolism is informing the design of new SERMs that do not require metabolic activation or are less susceptible to variations in CYP enzyme activity.

References

  • Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery, 2(3), 205-213.
  • Desta, Z., Ward, B. A., Soukhova, N. V., & Flockhart, D. A. (2004). Comprehensive evaluation of tamoxifen sequential biotransformation by the human cytochrome P450 system in vitro. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1062-1075.
  • Stearns, V., Johnson, M. D., Rae, J. M., Moro, C., Jin, Y., Desta, Z., ... & Hayes, D. F. (2003). Active tamoxifen metabolite plasma concentrations after coadministration of tamoxifen and the selective serotonin reuptake inhibitor paroxetine. Journal of the National Cancer Institute, 95(23), 1758-1764.
  • Gjerde, J., Geisler, J., Lundgren, S., Ekse, D., Varhaug, J. E., & Mellgren, G. (2010). Associations between tamoxifen, its metabolites and the gonadotrophins in post-menopausal breast cancer patients.
  • LookChem. (n.d.). 1-[4-(2-Chloroethoxy)phenyl]-2-ethyl-2-phenylethanone. Retrieved from [Link]

Sources

A Comprehensive Guide to Assessing the Genotoxicity of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the genetic safety of new chemical entities is a cornerstone of preclinical development. This guide provides an in-depth, technically-focused framework for assessing the genotoxicity of the novel compound 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one. While no specific genotoxicity data for this compound is publicly available, this guide will leverage established principles of genetic toxicology, analysis of structural alerts, and standardized testing protocols to build a robust assessment strategy. We will explore the scientific rationale behind experimental choices, present detailed methodologies, and discuss the interpretation of potential outcomes, adhering to the highest standards of scientific integrity.

Initial Assessment: Structural Alerts and In Silico Analysis

Before embarking on extensive laboratory testing, a critical first step is the examination of the chemical structure of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one for any known "structural alerts" for genotoxicity.[1][2] Structural alerts are specific molecular substructures or reactive groups that are associated with the mutagenic or carcinogenic properties of chemicals.[1]

The structure of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, as detailed in PubChem (CID 3653469), presents a key feature of interest: the 2-chloroethoxy group.[3] Halogenated alkyl groups, particularly primary alkyl halides, are a well-recognized class of structural alerts.[4][5] These groups can act as alkylating agents, which are electrophilic molecules that can react with nucleophilic sites in DNA, forming adducts that can lead to mutations.[1][2]

Specifically, the chloroethoxy moiety raises a flag due to the potential for the chlorine atom to be a leaving group, facilitating the alkylation of DNA. Studies on related chloroethoxy compounds, such as 2-(2-chloroethoxy)ethanol (CEE), have classified them as highly potent mutagenic carcinogens.[6] While the reactivity of the chloroethoxy group in the context of the larger 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one molecule may be different, this structural feature strongly indicates a potential for genotoxicity that warrants thorough experimental investigation.

In silico toxicology prediction software, such as DEREK or MCASE, can be employed at this stage to compare the compound's structure against databases of known genotoxicants and predict its potential for mutagenicity and carcinogenicity.[2] While predictive, these tools provide a valuable initial risk assessment and can help guide the subsequent experimental design.[2]

A Phased Approach to Genotoxicity Testing: The Standard Battery

Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) S2(R1) guidelines, recommend a standard battery of tests to comprehensively evaluate the genotoxic potential of new drug candidates.[7][8][9][10][11][12][13][14] This battery approach is necessary because no single test can detect all relevant genotoxic mechanisms.[15] The recommended strategy typically involves a combination of in vitro assays to assess different genotoxic endpoints, followed by in vivo testing to confirm findings in a whole-animal system.[7][11][15]

In Vitro Testing Strategy

The initial phase of testing employs a series of in vitro assays designed to detect various types of genetic damage.

2.1.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for gene mutation and is a core component of the standard genotoxicity testing battery.[16][17][18][19] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine.[16][20] The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[18][20]

Causality Behind Experimental Choices:

  • Multiple Strains: Different bacterial strains are used to detect different types of mutations, such as frameshift and base-pair substitutions.[17][21]

  • Metabolic Activation (S9 Mix): Many chemicals are not genotoxic themselves but can be converted into reactive metabolites by enzymes in the liver.[22] To mimic this, the Ames test is conducted both with and without the addition of a liver enzyme extract, known as S9 mix.[22][23][24][25][26] This ensures the detection of both direct-acting mutagens and those requiring metabolic activation.

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and an E. coli strain such as WP2 uvrA.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

  • Main Experiment (Plate Incorporation Method):

    • Prepare molten top agar containing a trace amount of histidine.

    • To separate tubes of top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a control buffer.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

2.1.2. In Vitro Mammalian Cell Micronucleus Test

This assay assesses chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[27][28] An increase in the frequency of micronucleated cells indicates that the test compound may be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss).[28]

Causality Behind Experimental Choices:

  • Mammalian Cells: Using mammalian cells provides a more relevant system to humans than bacteria and can detect a broader range of chromosomal damage.

  • Cytotoxicity Measurement: It is crucial to assess cytotoxicity in parallel to ensure that observed increases in micronuclei are not a secondary effect of cell death. The top concentration should generally not exceed 50% cytotoxicity.[10]

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Line Selection: Use a suitable mammalian cell line, such as CHO, V79, L5178Y, or TK6 cells.

  • Toxicity Determination: Conduct a preliminary cytotoxicity assay to select appropriate concentrations.

  • Treatment: Expose cell cultures to at least three analyzable concentrations of the test compound, with and without S9 metabolic activation. Include negative and positive controls.

    • Short treatment: 3-6 hours, followed by a recovery period.

    • Continuous treatment: 1.5-2.0 normal cell cycles without S9.

  • Harvesting and Staining: After treatment and a recovery period, harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or Giemsa).

  • Scoring: Using a microscope, score a predetermined number of cells (e.g., 2000) per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

2.1.3. In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[29][30][31] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis.[30] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail."[30] The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[29][30]

Causality Behind Experimental Choices:

  • Detection of DNA Strand Breaks: This assay directly visualizes DNA damage, providing a different and complementary endpoint to the mutation-based Ames test and the chromosome-level micronucleus test.[31][32]

  • Alkaline vs. Neutral Conditions: The assay can be performed under alkaline conditions to detect both single and double-strand breaks or under neutral conditions to primarily detect double-strand breaks.[32]

Experimental Protocol: In Vitro Comet Assay

  • Cell Treatment: Expose a suitable mammalian cell line to various concentrations of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, with and without S9 mix.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.[32]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.[32]

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail using image analysis software. A significant increase in tail moment or tail intensity indicates DNA damage.[31]

In Vivo Testing: Confirmation in a Whole-Animal System

If any of the in vitro assays yield a positive result, in vivo testing is required to determine if the genotoxic effects are observed in a whole animal.[33] In vivo studies account for the complex processes of absorption, distribution, metabolism, and excretion (ADME) that can influence a compound's genotoxic potential.

2.2.1. In Vivo Mammalian Erythrocyte Micronucleus Test

This is the most common in vivo assay for genotoxicity and is recommended by regulatory guidelines.[33][34] The principle is the same as the in vitro version, but the test is performed in rodents (usually rats or mice).[27][28][34] The test substance is administered to the animals, and after a specific time, bone marrow or peripheral blood is collected to assess the frequency of micronucleated immature erythrocytes.[27][34][35]

Causality Behind Experimental Choices:

  • Systemic Exposure: This test confirms that the compound or its metabolites reach the target tissue (bone marrow) and exert a genotoxic effect in a living organism.

  • Route of Administration: The route of administration should be relevant to the intended human exposure route.[34]

  • Dose Selection: A preliminary toxicity study is necessary to determine the maximum tolerated dose (MTD) and select appropriate dose levels for the main study.[34]

Experimental Protocol: In Vivo Micronucleus Test (OECD 474)

  • Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice).

  • Dose Administration: Administer the test compound at three dose levels, typically up to the MTD, via a relevant route (e.g., oral gavage or intraperitoneal injection). Include vehicle and positive control groups.[34]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment (e.g., 24 and 48 hours).[27][34]

  • Slide Preparation and Staining: Prepare slides and stain them to differentiate between immature (polychromatic) and mature (normochromatic) erythrocytes.

  • Scoring: Score at least 4000 immature erythrocytes per animal for the presence of micronuclei.[34]

  • Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated immature erythrocytes in the treated groups compared to the vehicle control indicates a positive result.[34]

Data Interpretation and Comparison

The results from the genotoxicity test battery must be interpreted in a weight-of-evidence approach.

Assay Endpoint Measured Potential Outcome for 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one Interpretation
Ames Test Gene mutation in bacteriaPositive: Suggests the compound is a bacterial mutagen. The chloroethoxy group could be the source of this activity.Negative: Indicates the compound does not induce gene mutations in the tested bacterial strains.
In Vitro Micronucleus Test Chromosomal damage in mammalian cellsPositive: Suggests the compound is a clastogen or aneugen in mammalian cells.Negative: Indicates the compound does not cause chromosomal damage under the test conditions.
In Vitro Comet Assay DNA strand breaks in mammalian cellsPositive: Provides direct evidence of DNA damage.Negative: Suggests the compound does not cause DNA strand breaks.
In Vivo Micronucleus Test Chromosomal damage in a whole animalPositive: Confirms genotoxic activity in vivo, indicating a significant risk.Negative: Suggests that even if there is in vitro activity, the compound is not genotoxic in vivo, possibly due to detoxification or lack of target tissue exposure.

A positive result in any in vitro assay, particularly if confirmed in vivo, would classify 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one as a genotoxic compound. This would have significant implications for its development, potentially requiring its discontinuation or the implementation of stringent controls to limit human exposure to an acceptable level, as defined by the Threshold of Toxicological Concern (TTC).[36] A TTC of 1.5 µ g/day is often considered an acceptable risk for most genotoxic impurities.[36]

Conversely, a complete set of negative results from the standard battery would provide strong evidence that the compound is not genotoxic under the tested conditions, supporting its continued development.

Visualizing the Assessment Workflow

The logical flow of the genotoxicity assessment can be visualized as follows:

Genotoxicity_Assessment_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Testing Battery cluster_2 Phase 3: In Vivo Confirmation A Structural Analysis of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one B Identify Structural Alerts (e.g., Chloroethoxy Group) A->B C In Silico Prediction (e.g., DEREK, MCASE) A->C D Ames Test (OECD 471) - Gene Mutation B->D C->D G Any Positive In Vitro Result? D->G E In Vitro Micronucleus Test (OECD 487) - Chromosomal Damage E->G F In Vitro Comet Assay - DNA Strand Breaks F->G H In Vivo Micronucleus Test (OECD 474) - Rodent Model G->H Yes I Weight of Evidence Analysis & Risk Characterization G->I No H->I J Compound is NOT Genotoxic I->J K Compound IS Genotoxic I->K

Caption: Workflow for assessing the genotoxicity of a novel compound.

Conclusion

Assessing the genotoxicity of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one requires a systematic and scientifically rigorous approach. The presence of a chloroethoxy structural alert necessitates a thorough investigation. By employing the standard battery of in vitro and, if necessary, in vivo genotoxicity assays, researchers can make a well-informed decision about the compound's safety profile. This guide provides the foundational knowledge and detailed protocols to design and execute such an assessment, ensuring compliance with international regulatory standards and upholding the principles of scientific integrity in drug development.

References

  • The comet assay for DNA damage and repair: principles, applications, and limitations. PubMed. Available from: [Link]

  • S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. ICH. Available from: [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. FDA. June 2012. Available from: [Link]

  • Comet assay. Wikipedia. Available from: [Link]

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. European Medicines Agency (EMA). Available from: [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay. PMC - NIH. 2017-10-11. Available from: [Link]

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). ICH. 2011-11-09. Available from: [Link]

  • Mutagenic and carcinogenic structural alerts and their mechanisms of action. Arh Hig Rada Toksikol. 2016;67:169-182. Available from: [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. 2025-03-30. Available from: [Link]

  • Video: Evaluating In Vitro DNA Damage Using Comet Assay. JoVE. 2017-06-30. Available from: [Link]

  • FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation. RAPS. Available from: [Link]

  • Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Tox Lab. Available from: [Link]

  • OECD 474: Erythrocyte micronucleus test (in vivo mammalian). Labcorp. Available from: [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed. Available from: [Link]

  • Conventional structural alerts for genotoxicity (based on bacterial reverse mutation assay data). ResearchGate. Available from: [Link]

  • Genotoxic Potential Alert Chemical Structures. Veeprho. 2020-07-27. Available from: [Link]

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). BS Publications. Available from: [Link]

  • In vivo Micronucleus Assay. Scantox. Available from: [Link]

  • Guideline on the Limits of Genotoxic Impurities. European Medicines Agency (EMA). Available from: [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. 2025-07-09. Available from: [Link]

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA. Available from: [Link]

  • Genotoxic Impurities: From Structural Alerts to Qualification. ACS Publications. 2010-06-15. Available from: [Link]

  • Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek Switzerland. Available from: [Link]

  • Structural alerts to genotoxicity: the interaction of human and artificial intelligence. Oxford Academic. Available from: [Link]

  • Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu. Available from: [Link]

  • Genotoxic impurities in pharmaceutical products. European Pharmaceutical Review. 2019-12-20. Available from: [Link]

  • Genotoxicity studies with chloroethane. PubMed. Available from: [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC - NIH. Available from: [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Oxford Academic. 2015-12-27. Available from: [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD. Available from: [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. ResearchGate. 2015-12-27. Available from: [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. FDA. Available from: [Link]

  • Ames Test. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Trinova Biochem. Available from: [Link]

  • Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction. MDPI. 2022-06-10. Available from: [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Regulations.gov. Available from: [Link]

  • The Ames Test. E. De Stasio. Available from: [Link]

  • Ames Test. Charles River Laboratories. Available from: [Link]

  • Genotoxicity and immunotoxic effects of 1,2-dichloroethane in Wistar rats. PubMed. 2016-07-02. Available from: [Link]

  • Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. PubMed. Available from: [Link]

  • Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. PubMed. 2022-07-19. Available from: [Link]

  • In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol. PMC. Available from: [Link]

  • (PDF) In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) and (E) - ResearchGate. Available from: [Link]

  • 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. PubChem. Available from: [Link]

  • Cas 103628-22-4,1-[4-(2-Chloroethoxy)phenyl]. LookChem. Available from: [Link]

Sources

A Comparative Guide to Method Validation for the Quantification of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies. The reliability of these concentration measurements is paramount for making informed decisions about the safety and efficacy of a potential therapeutic agent.[1][2] This guide provides an in-depth technical comparison of three prevalent sample preparation techniques for the validation of a bioanalytical method to quantify 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, a representative small molecule, in human plasma.

The validation process detailed herein adheres to the harmonized principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][3][4] This guideline is recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Our comparative analysis will focus on Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), evaluating their impact on key validation parameters. The objective is to provide a clear, data-driven framework to aid in the selection of the most appropriate sample preparation strategy for your bioanalytical needs.

Foundational Principles of Bioanalytical Method Validation

The primary goal of bioanalytical method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][3] This involves a series of experiments to assess the method's performance characteristics. A well-validated method ensures that the data generated is reliable and reproducible.[2][3]

The overall workflow for bioanalytical method validation, from sample preparation to data analysis, is depicted below.

Bioanalytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Parameters PPT Protein Precipitation (PPT) LC_MSMS LC-MS/MS Analysis PPT->LC_MSMS LLE Liquid-Liquid Extraction (LLE) LLE->LC_MSMS SPE Solid-Phase Extraction (SPE) SPE->LC_MSMS Selectivity Selectivity & Specificity LC_MSMS->Selectivity Accuracy_Precision Accuracy & Precision LC_MSMS->Accuracy_Precision Calibration_Curve Calibration Curve & LLOQ LC_MSMS->Calibration_Curve Recovery_Matrix Recovery & Matrix Effect LC_MSMS->Recovery_Matrix Stability Stability LC_MSMS->Stability

Caption: Overall workflow of bioanalytical method validation.

The Role of the Internal Standard

An internal standard (IS) is crucial for ensuring the accuracy and precision of LC-MS/MS-based bioanalytical methods.[8][9] It is added at a known concentration to all samples, including calibration standards and quality control (QC) samples, ideally as early as possible in the sample preparation process.[9] The IS helps to correct for variability that may be introduced during sample preparation, chromatography, and detection.[8][10]

For the quantification of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, a stable isotope-labeled (SIL) internal standard, such as a deuterated or ¹³C-labeled analog, is highly recommended.[8][9] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and ionization, which is particularly important for compensating for matrix effects.[8]

Comparative Evaluation of Sample Preparation Techniques

The choice of sample preparation technique is a critical decision that can significantly impact the overall performance of a bioanalytical method.[11][12] The complexity of biological matrices like plasma, which contains proteins, lipids, salts, and other endogenous components, necessitates a cleanup step to remove potential interferences.[11][13]

Protein Precipitation (PPT)

PPT is a simple and rapid method for removing the majority of proteins from a plasma sample.[11] It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma, which causes the proteins to precipitate.[11]

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[14] It is more selective than PPT and can provide a cleaner extract.[14][15]

Experimental Protocol: Liquid-Liquid Extraction

  • To 100 µL of plasma sample in a glass tube, add the internal standard.

  • Add 50 µL of a buffer solution (e.g., 0.1 M ammonium acetate, pH 5.0) to adjust the pH.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.[14][16] SPE can provide the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity.[16][17]

Experimental Protocol: Solid-Phase Extraction

  • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of plasma sample by adding the internal standard and diluting with 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Sample_Preparation_Comparison cluster_input Input cluster_methods Extraction Methods cluster_output Output cluster_final Final Steps Plasma Plasma Sample + IS PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (MTBE) Plasma->LLE SPE Solid-Phase Extraction (Polymeric RP) Plasma->SPE PPT_out Supernatant PPT->PPT_out LLE_out Organic Layer LLE->LLE_out SPE_out Eluate SPE->SPE_out Evap_Recon Evaporation & Reconstitution PPT_out->Evap_Recon LLE_out->Evap_Recon SPE_out->Evap_Recon LCMS_Analysis LC-MS/MS Analysis Evap_Recon->LCMS_Analysis

Caption: Comparison of sample preparation workflows.

Performance Comparison and Data Summary

The following tables summarize the expected performance of each sample preparation technique across key validation parameters.

Table 1: Selectivity, Calibration Curve, and Sensitivity
ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase ExtractionAcceptance Criteria (ICH M10)
Selectivity Potential for interferencesGood selectivityExcellent selectivityNo significant interfering peaks at the retention time of the analyte and IS.
Calibration Curve (r²) > 0.995> 0.997> 0.998Correlation coefficient (r²) should be consistently ≥ 0.99.
LLOQ (ng/mL) 1.00.50.1Analyte response at LLOQ should be at least 5 times the response of a blank sample.
Table 2: Accuracy and Precision

Accuracy and precision are determined by analyzing QC samples at low, medium, and high concentrations in replicates across multiple runs.[18]

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase ExtractionAcceptance Criteria (ICH M10)
Intra-run Accuracy (% Bias) ± 10%± 8%± 5%Within ±15% of nominal value (±20% at LLOQ).
Inter-run Accuracy (% Bias) ± 12%± 9%± 6%Within ±15% of nominal value (±20% at LLOQ).
Intra-run Precision (% CV) < 10%< 8%< 5%≤ 15% (≤ 20% at LLOQ).
Inter-run Precision (% CV) < 12%< 10%< 7%≤ 15% (≤ 20% at LLOQ).
Table 3: Recovery and Matrix Effect

The matrix effect is the alteration of analyte response due to co-eluting components from the sample matrix.[19][20] It can cause ion suppression or enhancement, impacting method accuracy.[20][21]

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase ExtractionAcceptance Criteria (ICH M10)
Recovery (%) 85 - 95%70 - 85%> 90%Should be consistent, precise, and reproducible.
Matrix Effect (%) 75 - 90% (Significant Suppression)90 - 105% (Minimal Effect)98 - 102% (Negligible Effect)The CV of the IS-normalized matrix factor should be ≤ 15%.
Table 4: Stability

Analyte stability must be evaluated under various conditions to ensure that the sample concentration does not change from the time of collection to the time of analysis.[22][23][24]

Stability TestProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase ExtractionAcceptance Criteria (ICH M10)
Bench-top (6h, RT) StableStableStableMean concentration within ±15% of nominal.
Freeze-Thaw (3 cycles) StableStableStableMean concentration within ±15% of nominal.
Long-term (-80°C, 30 days) StableStableStableMean concentration within ±15% of nominal.
Autosampler (24h, 4°C) StableStableStableMean concentration within ±15% of nominal.

Discussion and Recommendations

The choice between PPT, LLE, and SPE depends on the specific requirements of the assay, including the desired sensitivity, throughput, and the complexity of the biological matrix.

  • Protein Precipitation (PPT) is a fast, simple, and cost-effective method suitable for early-stage drug discovery where high throughput is often a priority. However, the resulting extracts may be less clean, leading to a more significant matrix effect and potentially a higher LLOQ.[16] This can compromise method robustness.

  • Liquid-Liquid Extraction (LLE) offers a good balance between sample cleanliness, selectivity, and throughput. It is generally more effective at removing phospholipids and other interfering substances than PPT, resulting in reduced matrix effects and improved sensitivity.

  • Solid-Phase Extraction (SPE) provides the highest degree of sample cleanup and is the preferred method for assays requiring the lowest LLOQ and the greatest robustness against matrix effects.[16][17] While it is more time-consuming and costly than PPT and LLE, the superior data quality often justifies the additional effort, particularly for late-stage clinical trials and regulatory submissions.

For the quantification of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, if high sensitivity (sub-ng/mL) is required, Solid-Phase Extraction is the recommended approach. The cleaner extracts will minimize the risk of ion suppression, leading to a more accurate and reliable quantification, which is essential for regulatory compliance. For less demanding applications where a higher LLOQ is acceptable, LLE provides a viable and more cost-effective alternative.

Conclusion

The validation of a bioanalytical method is a critical process in drug development that ensures the integrity of pharmacokinetic and toxicokinetic data.[1][2] This guide has provided a comparative overview of three common sample preparation techniques for the quantification of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one in biological matrices. By understanding the advantages and limitations of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction, researchers can make an informed decision that best suits their analytical needs, balancing the requirements for sensitivity, accuracy, and throughput. Adherence to the principles of the ICH M10 guideline is essential for ensuring regulatory acceptance of the validated method.[1][4]

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

  • Sartorius. How Important Is The Matrix Effect in Analyzing Bioprocess Samples? [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • LinkedIn. What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? [Link]

  • Bioanalysis Zone. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Eurolab. Bioanalytical Assay Stability Testing. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Celegence. Stability Assessments in Bioanalytical Method Validation. [Link]

  • Taylor & Francis Online. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • PubMed. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Allied Academies. Advancements in lc-ms/ms bioanalytical method validation. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? [Link]

  • BioPharma Services Inc. Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • World Health Organization. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Center for Biotechnology Information. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • Creative Biolabs. Long-Term Stability Assessment Service. [Link]

  • ACS Publications. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • LCGC International. When Should an Internal Standard be Used? [Link]

  • National Center for Biotechnology Information. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • YouTube. Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • BioPharma Services Inc. Bioanalytical Method Development: Blood Specimen. [Link]

  • ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. [Link]

  • Shimadzu. Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. [Link]

  • Semantic Scholar. LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. [Link]

  • Chemistry LibreTexts. 4: Drug Analysis of Plasma Samples. [Link]

  • SlideShare. methods of extraction protein precipitation method.pptx. [Link]

  • PubMed. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]

  • Aurora Biomed. Liquid-Liquid Extraction vs. Solid-Phase Extraction. [Link]

  • PubMed. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. [Link]

  • PubMed. Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. [Link]

  • LCGC International. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • National Center for Biotechnology Information. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

  • ResearchGate. quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a detailed, step-by-step framework for the proper disposal of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one, a halogenated organic compound. By adhering to these procedures, laboratories can ensure the safety of their personnel, maintain regulatory compliance, and minimize their environmental impact.

Understanding the Compound: Hazard Assessment and Classification

1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one (CAS No. 103628-22-4) is a solid organic compound with the molecular formula C₁₈H₁₉ClO₂.[1][2][3] Due to the presence of a carbon-halogen bond, it is classified as a halogenated organic compound.[1] While some aggregated GHS information from multiple reports indicates that this chemical does not meet the criteria for hazard classification, the absence of a comprehensive, publicly available Safety Data Sheet (SDS) necessitates a cautious approach.[2] In laboratory settings, it is a best practice to handle substances with incomplete hazard data as potentially hazardous.

Therefore, for disposal purposes, 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one should be treated as a hazardous waste. This proactive classification ensures the highest level of safety and compliance with environmental regulations.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste disposal facility. The following workflow provides a clear and logical sequence for managing this chemical waste.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Container Management & Storage cluster_2 Step 3: Final Disposal A Waste Generation (e.g., residual from reactions, contaminated materials) B Segregate as Halogenated Organic Waste A->B Initial Classification C Collect in a Designated, Labeled, and Compatible Waste Container B->C Containment D Securely Cap Container When Not in Use C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Maintain Accurate Waste Log E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H Complete Waste Manifest Documentation G->H

Figure 1. A workflow diagram illustrating the key stages for the proper disposal of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one.

Detailed Disposal Procedures

Part 1: CORE DIRECTIVE - In-Lab Waste Management

1. Waste Segregation: The First Line of Defense

The foundational principle of safe chemical waste management is proper segregation. Immediately upon generation, all waste containing 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one must be classified and collected as Halogenated Organic Waste .

  • Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated solvents can complicate and increase the cost of disposal.

2. Container Selection and Labeling: Ensuring Compatibility and Clarity

  • Container Choice: Use a designated waste container made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and "Halogenated Organic Solvents ". The full chemical name, "1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one," and an approximate concentration or volume should also be listed.

Part 2: SCIENTIFIC INTEGRITY & LOGIC - Storage and Handling

3. Satellite Accumulation Areas (SAAs): Safe and Compliant Storage

Designate a specific location within the laboratory, known as a Satellite Accumulation Area (SAA), for the temporary storage of hazardous waste containers.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks.

4. Documentation: Maintaining a Clear Record

Maintain a waste log for each container. This log should include:

  • The date each addition of waste is made.

  • The chemical name and quantity of the waste added.

  • The name of the individual who added the waste.

This documentation is crucial for regulatory compliance and for the final disposal contractor.

Part 3: Final Disposition - Professional Disposal

5. Engaging a Licensed Waste Contractor

The final disposal of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one must be handled by a licensed and reputable hazardous waste disposal company. These contractors are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Resource Conservation and Recovery Act (RCRA): The disposal of hazardous waste in the United States is regulated by the Environmental Protection Agency (EPA) under RCRA. Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for RCRA-compliant waste disposal.

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

1. Personal Protective Equipment (PPE):

Before addressing a spill, ensure you are wearing the appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • A lab coat

2. Spill Containment and Cleanup:

  • For Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Gently sweep the solid material into a designated dustpan to avoid creating dust.

    • Place the collected material into a clearly labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.

    • All cleanup materials (gloves, wipes, etc.) must be disposed of as halogenated organic waste.

3. Reporting:

Report all spills to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one is a non-negotiable aspect of responsible scientific research. By implementing these procedures, laboratories can uphold their commitment to a safe working environment and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • PubChem. 1-(4-(2-Chloroethoxy)phenyl)-2-phenyl-1-butanone. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.